molecular formula C12H23N5O3 B560096 DiZPK

DiZPK

Cat. No.: B560096
M. Wt: 285.34 g/mol
InChI Key: YGUIFRMUMYTGAV-VIFPVBQESA-N
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Description

DiZPK is a structural analog of pyrrolysine (Pyl). It is a photocrosslinker for identifying direct protein-protein interactions in living prokaryotic and eukaryotic cells. This compound is a genetically encoded, highly efficient photocrosslinking amino acid valuable in unveiling the physiological interaction partners of given proteins and their functions.

Properties

IUPAC Name

(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUIFRMUMYTGAV-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DiZPK: A Technical Guide to a Genetically Encoded Photocrosslinker for Mapping Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DiZPK (N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine) is a genetically encodable, photo-activatable amino acid analog used as a crosslinking agent to identify and map direct protein-protein interactions (PPIs) within living cells.[1][2][3][4][5] As a structural analog of lysine, it can be site-specifically incorporated into a protein of interest using the cell's own translational machinery through amber stop codon suppression. Upon activation with ultraviolet (UV) light, its diazirine moiety forms a highly reactive carbene intermediate, which rapidly and covalently bonds with nearby interacting molecules, effectively "trapping" transient and stable PPIs for subsequent identification and analysis. This guide provides an in-depth overview of this compound's mechanism, experimental protocols, and applications in elucidating complex biological pathways.

Core Concepts and Mechanism of Action

This compound is a powerful tool for chemical biology and proteomics, enabling the study of PPIs in their native cellular context. Its utility stems from two key features: genetic encodability and photo-activation.

  • Genetic Incorporation: this compound is introduced into a target protein ("bait") by repurposing the UAG (amber) stop codon. This is achieved by co-expressing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, typically derived from Methanosarcina barkeri (MbPylRS), which specifically recognizes this compound and incorporates it in response to the amber codon engineered into the gene of the bait protein. This ensures site-specific insertion of the photocrosslinker.

  • Photo-crosslinking: The diazirine group on this compound is stable in the dark but upon irradiation with UV light (typically 365 nm), it loses nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can insert into any nearby C-H or N-H bond of a neighboring protein ("prey"), forming a stable covalent bond. This effectively captures both strong and weak or transient interactions that are often difficult to detect with traditional methods like co-immunoprecipitation.

The following diagram illustrates the fundamental mechanism of this compound.

DiZPK_Mechanism cluster_incorporation Genetic Incorporation cluster_crosslinking Photo-Crosslinking This compound This compound MbPylRS MbPylRS/tRNA_CUA Pair This compound->MbPylRS charges tRNA Ribosome Ribosome MbPylRS->Ribosome Bait_Protein Bait Protein with this compound Ribosome->Bait_Protein Translation Bait_mRNA Bait mRNA (with UAG) Bait_mRNA->Ribosome Bait_Prey Bait-Prey Interaction Bait_Protein->Bait_Prey Binds Prey Protein UV_Light UV Light (365 nm) Bait_Prey->UV_Light Carbene Carbene Intermediate UV_Light->Carbene Activation Crosslinked_Complex Covalent Complex Carbene->Crosslinked_Complex Covalent Bond Formation

Figure 1. Mechanism of this compound incorporation and photo-crosslinking.

Experimental Protocols

The successful application of this compound requires a multi-step workflow, from molecular cloning to mass spectrometry analysis. The following sections outline the key experimental procedures.

Genetic Incorporation of this compound

This protocol is adapted for E. coli but can be modified for eukaryotic cells.

  • Plasmid Construction:

    • Clone the gene for the "bait" protein into an expression vector. Introduce an in-frame amber stop codon (TAG) at the desired site for this compound incorporation using site-directed mutagenesis.

    • Co-transform the E. coli expression strain (e.g., DH10B) with the bait protein plasmid and a separate plasmid expressing the engineered MbPylRS/tRNA pair (e.g., pSupAR-MbPylRS(this compound)).

  • Cell Culture and Protein Expression:

    • Grow the co-transformed E. coli in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of ~0.5.

    • Supplement the medium with this compound to a final concentration of 330 µM.

    • Induce protein expression with the appropriate inducer (e.g., IPTG) and continue incubation.

  • Verification of Incorporation:

    • Confirm the expression of the full-length, this compound-containing protein via SDS-PAGE and Western blotting against an epitope tag on the bait protein. Successful incorporation will result in a band at the expected full-length molecular weight only in the presence of this compound.

    • For higher certainty, the precise mass of the purified protein can be confirmed by electrospray ionization mass spectrometry (ESI-MS).

In Vivo Photo-Crosslinking
  • Cell Preparation:

    • For studies under specific conditions, such as acid stress, incubate the cells expressing the this compound-containing protein under the desired conditions (e.g., pH 2.3 for 30 minutes for acid stress studies in E. coli).

  • UV Irradiation:

    • Expose the cell suspension to UV light at a wavelength of 365 nm.

    • Irradiation is typically performed on ice for 15-30 minutes using a UV lamp. The optimal duration and intensity should be determined empirically for each experimental system.

  • Cell Lysis:

    • After irradiation, harvest the cells by centrifugation and lyse them using standard biochemical procedures (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

Analysis of Crosslinked Complexes
  • Affinity Purification:

    • Enrich the crosslinked bait-prey complexes from the cell lysate using affinity purification. This is typically achieved via an epitope tag (e.g., His-tag, FLAG-tag) on the bait protein.

  • SDS-PAGE and Western Blotting:

    • Separate the purified complexes on an SDS-PAGE gel. The crosslinked complex will appear as a higher molecular weight band compared to the bait protein alone.

    • Confirm the identity of the crosslinked product by Western blotting using antibodies against the bait protein and potentially against suspected prey proteins.

  • Mass Spectrometry for Prey Identification:

    • Excise the higher molecular weight band corresponding to the crosslinked complex from a Coomassie-stained SDS-PAGE gel.

    • Perform in-gel digestion of the proteins, typically with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the prey proteins by searching the acquired MS/MS spectra against a protein database. The bait protein will also be identified, while other co-migrating proteins are potential interaction partners.

The overall experimental workflow is depicted below.

DiZPK_Workflow Start Start Cloning 1. Site-directed Mutagenesis (Introduce UAG codon) Start->Cloning Transformation 2. Co-transformation (Bait + MbPylRS plasmids) Cloning->Transformation Expression 3. Protein Expression (+ this compound) Transformation->Expression UV 4. In Vivo UV Crosslinking (365 nm) Expression->UV Lysis 5. Cell Lysis UV->Lysis Purification 6. Affinity Purification (e.g., His-tag pulldown) Lysis->Purification SDS_PAGE 7. SDS-PAGE Analysis Purification->SDS_PAGE MS 8. In-gel Digestion & LC-MS/MS SDS_PAGE->MS Analysis 9. Prey Protein Identification MS->Analysis End End Analysis->End

Figure 2. General experimental workflow for this compound-mediated PPI mapping.

Quantitative Data and Applications

While precise quantitative data such as dissociation constants (Kd) are not directly measured by this crosslinking method, relative crosslinking efficiencies and comparative analyses provide valuable quantitative insights.

ParameterObservationSignificanceReference
Incorporation Efficiency Amber suppression efficiency with this compound is comparable to its derivatives like DiZHSeC.Demonstrates robust and reliable incorporation into proteins in E. coli.
Crosslinking Efficiency This compound shows similar photocrosslinking efficiency to DiZHSeC for capturing client proteins of the HdeA chaperone.Indicates that this compound is an efficient probe for trapping PPIs in vivo.
UV Wavelength 365 nmThis longer UV wavelength is less damaging to cells compared to shorter wavelengths (e.g., 254 nm), which is crucial for in vivo studies.
UV Duration 15-30 minutesSufficient time to activate the diazirine moiety for efficient crosslinking.
This compound Concentration 330 µM in culture mediumEffective concentration for uptake and incorporation by the orthogonal synthetase system in E. coli.
Application Example: Chaperone Cooperation in Bacterial Acid Resistance

This compound has been instrumental in elucidating the mechanism of acid resistance in enteric bacteria like E. coli. The periplasmic chaperone HdeA is known to protect other proteins from aggregation at the extremely low pH of the stomach. Using this compound incorporated into HdeA, researchers identified its client proteins under acidic conditions.

The study revealed a cooperative chaperone network. At low pH, HdeA becomes disordered and binds to a wide range of client proteins, including the periplasmic chaperones SurA and DegP, preventing their aggregation. Upon returning to a neutral pH, HdeA refolds and releases its clients. The now-active SurA and DegP then assist in the refolding of other client proteins that were protected by HdeA. This ATP-independent chaperone cascade is critical for bacterial survival in the stomach.

The signaling and interaction pathway is illustrated below.

Acid_Resistance_Pathway cluster_low_ph Low pH (e.g., Stomach) cluster_neutral_ph Neutral pH (e.g., Intestine) HdeA_unfolded HdeA (Unfolded) Clients Other Periplasmic Proteins (Clients) HdeA_unfolded->Clients Binds & Protects (via this compound crosslinking) SurA_DegP SurA / DegP HdeA_unfolded->SurA_DegP Binds & Protects HdeA_folded HdeA (Folded) HdeA_unfolded->HdeA_folded pH Neutralization Clients_released Released Clients (Unfolded) HdeA_folded->Clients_released Releases SurA_DegP_active SurA / DegP (Active) HdeA_folded->SurA_DegP_active Releases Clients_folded Refolded Clients (Functional) Clients_released->Clients_folded SurA_DegP_active->Clients_released Assists Refolding

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to DiZPK In Vivo Photocrosslinking

This guide provides a comprehensive overview of the principles and applications of this compound (Nε-(3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-l-lysine), a genetically encoded, photo-activatable unnatural amino acid used for capturing protein-protein interactions (PPIs) directly within living cells.

Core Principle and Mechanism

This compound enables the covalent trapping of transient and stable protein interactions in their native cellular environment. The technology leverages the genetic code expansion to site-specifically incorporate this compound into a protein of interest (POI), which then acts as a "bait" to capture interacting "prey" proteins upon photoactivation.

The core of this compound technology lies in the diazirine moiety.[1][2] This small, three-membered ring containing two nitrogen atoms is chemically stable in the dark, minimizing perturbation to the biological system.[3][4] Upon irradiation with long-wave UV light (typically 350-370 nm), the diazirine ring absorbs energy, leading to the irreversible loss of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate.[5] This carbene is extremely short-lived (nanoseconds to microseconds) and will non-specifically insert into the first available C-H, N-H, or O-H bond in its immediate proximity. This rapid, proximity-based reaction results in a stable, covalent bond between the bait protein and its binding partner, effectively "crosslinking" the interacting complex.

DiZPK_Mechanism Mechanism of this compound Photocrosslinking cluster_0 This compound incorporated in 'Bait' Protein cluster_1 Interaction cluster_2 Photoactivation cluster_3 Reactive Intermediate cluster_4 Covalent Crosslink Bait_Protein Bait Protein This compound This compound (Diazirine) Crosslinked_Complex Stable Covalent Complex UV_Light UV Light (~365 nm) Prey_Protein Prey Protein (with C-H, N-H, O-H bonds) Carbene Carbene Intermediate (Highly Reactive) UV_Light->Carbene Activation N2_gas N₂ Gas Carbene->N2_gas releases Carbene->Crosslinked_Complex Insertion Reaction

Mechanism of this compound photo-activation and crosslinking.

Advantages in In Vivo Research

Diazirine-based crosslinkers like this compound offer significant advantages over other photo-reactive groups, such as aryl azides and benzophenones, making them particularly suitable for in vivo studies.

FeatureDiazirine (e.g., this compound)Aryl AzideBenzophenone
Size Small, minimally perturbative (isosteric to a methyl group).Larger, potentially disruptive.Bulky, potentially disruptive.
Activation Wavelength Long-wave UV (330-370 nm), less damaging to cells.Short-wave UV (~254 nm), can cause significant photodamage to biomolecules.Mid-wave UV (330-365 nm).
Reactivity Forms highly reactive, non-selective carbene for broad labeling.Forms a reactive nitrene.Forms a 1,2-diradical, reacts preferentially with C-H bonds.
Chemical Stability Stable in both acidic and basic conditions and against various nucleophiles.Less stable.Generally stable.
Quenching by Water Prone to quenching by water, which reduces non-specific labeling in aqueous environments.Less prone to quenching.Reacts preferentially with C-H bonds over water.
Irradiation Time Short irradiation period required.Varies.Often requires long irradiation periods, increasing risk of non-specific labeling.

Experimental Workflow

A typical this compound-based proteomics experiment, often combined with quantitative mass spectrometry techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), follows a multi-step process to identify direct and proximate binding partners in living cells.

DiZPK_Workflow General Workflow for this compound-based In Vivo Proteomics start 1. Genetic Code Expansion System step2 2. Site-Specific Incorporation Transfect cells with plasmids for POI-TAG and This compound-tRNA synthetase/tRNA pair. Culture cells in media containing this compound. start->step2 Prepare plasmids & this compound step3 3. In Vivo Photocrosslinking Irradiate live cells with UV light (~365 nm) to activate this compound and form covalent complexes. step2->step3 Express POI with this compound step4 4. Cell Lysis & Protein Extraction Harvest cells and lyse under denaturing conditions to disrupt non-covalent interactions. step3->step4 Capture interactions step5 5. Affinity Purification Isolate the 'bait' POI and its covalently crosslinked partners using an affinity tag (e.g., HA, FLAG). step4->step5 Solubilize proteins step6 6. Sample Preparation Elute, reduce, alkylate, and digest protein complexes into peptides (e.g., with Trypsin). step5->step6 Isolate complexes step7 7. LC-MS/MS Analysis Separate peptides by liquid chromatography and analyze by tandem mass spectrometry. step6->step7 Prepare for MS step8 8. Data Analysis Identify and quantify proteins enriched in the UV-irradiated sample vs. non-irradiated control to determine specific interaction partners. step7->step8 Generate spectra

Workflow for identifying protein interactions using this compound.

Applications in Research and Drug Development

The ability to map PPIs in a native, dynamic cellular context makes this compound an invaluable tool for both basic research and pharmaceutical development.

  • Target Identification and Validation: this compound can be integrated into small-molecule probes (photo-affinity labeling) to directly identify the cellular protein targets of a drug candidate. This is a critical step in understanding a drug's mechanism of action and potential off-target effects, which is a major cause of failure in drug development.

  • Mapping Signaling Pathways: By capturing transient interactions that are often missed by other methods, this compound helps to elucidate complex signaling networks and identify previously unknown components.

  • Structural Biology: The "zero-length" nature of the crosslink provides residue-level distance constraints, offering valuable data for modeling the three-dimensional structure of protein complexes.

  • Understanding Disease Mechanisms: The technique can be used to compare PPI networks in healthy versus diseased cells, revealing interactions that are gained or lost, thereby providing insights into disease pathology.

DiZPK_Application Application in a Signaling Pathway cluster_crosslink Receptor Membrane Receptor (Bait Protein + this compound) Kinase Kinase A (Prey Protein 1) Receptor->Kinase Direct Interaction Receptor->Kinase Adaptor Adaptor Protein (Prey Protein 2) Receptor->Adaptor Transient Interaction Receptor->Adaptor Downstream Downstream Effector Kinase->Downstream Adaptor->Downstream UV UV Light UV->Receptor Activation

Capturing pathway interactions with a this compound-enabled bait protein.

Experimental Protocols

The following are generalized protocols synthesized from published methodologies. Specific parameters should be optimized for each protein of interest and cell line.

Site-Specific Incorporation of this compound into a Protein of Interest (POI)
  • System Preparation: Obtain or synthesize this compound. Prepare two plasmids: one encoding the this compound-aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS) and another encoding the POI with an in-frame amber stop codon (TAG) at the desired incorporation site and an affinity tag (e.g., pCMV-POI-X-TAG-HA).

  • Cell Culture and Transfection: Seed HEK293T cells in 6-well plates in DMEM with 10% FBS. After 12-18 hours, co-transfect the cells with the two plasmids using a suitable transfection reagent.

  • This compound Incorporation: After transfection, replace the medium with fresh growth medium supplemented with a final concentration of 100-330 µM this compound. A control well without this compound should be included.

  • Verification: After 24-48 hours, harvest the cells, lyse them, and perform an anti-tag (e.g., anti-HA) Western blot. Full-length expression of the POI should only be observed in the presence of this compound, confirming successful incorporation.

In Vivo Photocrosslinking and Cell Harvest
  • Cell Preparation: Scale up the culture of successfully transfected cells in 10-cm or 15-cm dishes, including both this compound-containing cultures and non-irradiated controls.

  • Irradiation: Wash the cells with PBS. With the lid of the culture dish removed, place the cells on ice ~5-10 cm from a long-wave UV lamp (e.g., 365 nm, 8-watt).

  • UV Exposure: Irradiate the cells for 1-15 minutes. The optimal time should be determined empirically to maximize crosslinking while minimizing cell damage. Keep control plates covered in aluminum foil.

  • Harvesting: Immediately after irradiation, scrape the cells into PBS, centrifuge, and flash-freeze the cell pellet for storage or proceed directly to lysis.

Affinity Purification and Mass Spectrometry Preparation
  • Lysis: Resuspend the cell pellets in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt non-covalent interactions. Sonicate to shear DNA and clarify the lysate by centrifugation.

  • Affinity Pulldown: Incubate the clarified lysate with anti-tag magnetic beads (e.g., anti-HA) overnight at 4°C to capture the bait protein and its crosslinked partners.

  • Washing: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the protein complexes from the beads. Reduce the disulfide bonds (e.g., with DTT), alkylate the cysteines (e.g., with iodoacetamide), and perform an in-solution tryptic digest overnight.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 StageTip or equivalent before analysis by LC-MS/MS.

Quantitative Data Summary

Successful application of this compound photocrosslinking relies on carefully controlled experimental parameters.

ParameterTypical Value / RangeNotes
This compound Concentration 100 - 330 µMFinal concentration in cell culture medium.
UV Light Source 8W to 1000W Hg(Xe) or Black Light lamps.A bandpass filter may be used to narrow the wavelength.
Activation Wavelength 350 - 370 nmLong-wave UV is crucial to minimize cellular damage.
Irradiation Distance ~5 - 10 cmDistance affects light intensity and should be kept consistent.
Irradiation Time 1 - 15 minutesMust be optimized. Shorter times are preferred to maintain cell viability.
Crosslinking Efficiency Variable (>10%)Highly dependent on the specific interaction, UAA position, and local environment. Yields can be low due to water quenching.
Carbene Lifetime Nanoseconds (ns) to microseconds (µs)The short lifetime ensures that only very proximal molecules are captured.

References

An In-depth Technical Guide to DiZPK: A Photo-Cross-Linking Agent for Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of DiZPK, a lysine-based photo-cross-linking agent. This compound has emerged as a valuable tool for covalently capturing protein-protein interactions in their native cellular environment, offering insights into complex biological pathways and potential therapeutic targets.

Chemical Structure and Properties

This compound, with the formal name N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine, is a structural analog of the amino acid lysine.[1][2] This design allows for its incorporation into proteins through genetic code expansion.[3][4][5] The key feature of this compound is the diazirine moiety, a three-membered ring containing two nitrogen atoms, which upon photoactivation, generates a highly reactive carbene intermediate.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1337883-32-5
Molecular Formula C12H23N5O3
Formula Weight 285.3 g/mol
Purity ≥95%
Appearance A solid
Solubility Methanol: Slightly soluble
SMILES OC(--INVALID-LINK--CCCCNC(NCCCC1(N=N1)C)=O)=O
InChI Key YGUIFRMUMYTGAV-VIFPVBQESA-N

Reactivity and Mechanism of Action

The utility of this compound as a photo-cross-linker stems from the photochemical reactivity of its diazirine group. Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses nitrogen gas (N2) to form a highly reactive and short-lived carbene intermediate. This carbene can then readily insert into nearby C-H, N-H, or O-H bonds of interacting proteins, forming a stable covalent bond. This process effectively "traps" transient or weak protein-protein interactions for subsequent identification and analysis.

DiZPK_Mechanism This compound This compound (Diazirine) UV UV Light (350-365 nm) This compound->UV Photoactivation Carbene Carbene Intermediate + N2 UV->Carbene InteractingProtein Interacting Protein (with X-H bond, X=C, N, O) Carbene->InteractingProtein Insertion into X-H bond CrosslinkedComplex Covalently Cross-linked Protein Complex InteractingProtein->CrosslinkedComplex Experimental_Workflow cluster_cell In Living Cells Incorporate 1. Site-specific incorporation of this compound into bait protein Express 2. Expression of this compound-containing bait protein Incorporate->Express UV_Irradiation 3. UV irradiation to induce cross-linking Express->UV_Irradiation Lyse 4. Cell Lysis UV_Irradiation->Lyse Purify 5. Affinity purification of bait protein and cross-linked partners Lyse->Purify Analyze 6. Analysis by SDS-PAGE, Western Blot, or Mass Spectrometry Purify->Analyze Signaling_Pathway Signal External Signal Receptor Receptor Signal->Receptor ProteinA Protein A (with this compound) Receptor->ProteinA ProteinB Protein B ProteinA->ProteinB Direct Interaction (Confirmed by this compound cross-linking) Downstream Downstream Signaling ProteinB->Downstream

References

Unlocking Protein Interactions: A Technical Guide to DiZPK, the Pyrrolysine Analog Photo-Crosslinker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Nε-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine (DiZPK), a genetically encodable, photo-activatable pyrrolysine analog. This compound has emerged as a powerful tool for elucidating protein-protein interactions (PPIs) within the native cellular environment, offering researchers a method to covalently trap transient and stable complexes for subsequent identification and characterization. This guide details the core principles of this compound, from its chemical properties and synthesis to its practical application in sophisticated experimental workflows, supported by quantitative data, detailed protocols, and visual diagrams.

Chemical Properties and Synthesis of this compound

This compound is a synthetic analog of the 22nd genetically encoded amino acid, pyrrolysine. Its structure incorporates a diazirine ring, a compact and highly efficient photo-activatable functional group. Upon exposure to UV light (typically ~365 nm), the diazirine moiety releases dinitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, and O-H bonds of interacting proteins, forming a stable covalent crosslink.

PropertyValue
Chemical Name Nε-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine
Molecular Formula C₁₂H₂₃N₅O₃
Molecular Weight 285.35 g/mol
CAS Number 1337883-32-5
Appearance Solid
Solubility Slightly soluble in methanol; Soluble in water with pH adjustment
Purity ≥95%

Synthesis of this compound:

Genetic Incorporation of this compound

The site-specific incorporation of this compound into a protein of interest is achieved through the powerful technique of genetic code expansion via amber codon suppression. This methodology relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically derived from the archaeon Methanosarcina barkeri. An engineered pyrrolysyl-tRNA synthetase (PylRS) specifically recognizes and charges this compound onto its cognate tRNA (tRNAPyl), which has been engineered to recognize the UAG (amber) stop codon. When a gene of interest is mutated to contain an in-frame amber codon at a desired position, the ribosome incorporates this compound at that site during translation, leading to the production of a full-length protein containing the photo-crosslinker.

Quantitative Data on Incorporation Efficiency

Precise quantitative data on the incorporation efficiency of this compound (e.g., yield in mg/L or percentage of full-length protein) is not consistently reported across the literature. However, studies have demonstrated "similar amber suppression efficiency" for this compound compared to other unnatural amino acids when analyzed by Western blot, indicating efficient production of the full-length protein in the presence of this compound[1][2]. The yield of the this compound-containing protein is dependent on several factors, including the expression system, the specific protein, the site of incorporation, and the concentration of this compound.

ParameterObservationCitation(s)
Incorporation Efficiency Described as "efficient" and "similar" to other unnatural amino acids based on Western blot analysis of full-length protein expression.[1][2]
Protein Yield Dependent on expression system and specific protein; quantitative yields are not consistently reported.
Experimental Protocol: Genetic Incorporation of this compound in E. coli

This protocol is adapted from methodologies used for expressing unnatural amino acid-containing proteins in E. coli.

Materials:

  • E. coli expression strain (e.g., DH10B)

  • Plasmid encoding the engineered Methanosarcina barkeri PylRS and tRNAPyl (e.g., pSupAR-MbPylRS(this compound))[3]

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired position.

  • LB medium with appropriate antibiotics.

  • This compound solution (e.g., 1 mM in water or a suitable buffer).

  • Inducing agent (e.g., arabinose).

Procedure:

  • Co-transform the E. coli expression strain with the PylRS/tRNA plasmid and the expression plasmid for the target protein.

  • Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.

  • Add this compound to a final concentration of 1 mM.

  • Induce protein expression by adding the appropriate inducer (e.g., 0.2% L-arabinose).

  • Continue to grow the culture at a reduced temperature (e.g., 30°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • The cell pellet can then be used for protein purification or downstream photo-crosslinking experiments.

Experimental Protocol: Genetic Incorporation of this compound in Mammalian Cells

This protocol is based on methods for amber suppression in mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Plasmid encoding the engineered Methanosarcina barkeri PylRS and tRNAPyl for mammalian expression (e.g., pCMV-MbPylRS(this compound)).

  • Expression plasmid for the gene of interest with an in-frame amber (TAG) codon.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).

  • Transfection reagent.

  • This compound solution (e.g., 1 mM in sterile PBS).

Procedure:

  • Seed the mammalian cells in a culture plate and grow to 70-80% confluency.

  • Co-transfect the cells with the PylRS/tRNA plasmid and the expression plasmid for the target protein using a suitable transfection reagent.

  • After 6-8 hours post-transfection, replace the medium with fresh medium containing this compound at a final concentration of 100-500 µM.

  • Incubate the cells for 24-48 hours to allow for protein expression.

  • The cells can then be harvested for Western blot analysis to confirm protein expression or used for in-cell photo-crosslinking experiments.

Photo-crosslinking with this compound

The core utility of this compound lies in its ability to covalently capture interacting proteins upon UV irradiation. The diazirine ring is stable in the dark but is efficiently activated by UV light, providing temporal control over the crosslinking reaction.

Quantitative Data on Crosslinking Yield

The efficiency of photo-crosslinking is often assessed qualitatively by the appearance of higher molecular weight bands on a Western blot, corresponding to the crosslinked complexes. Quantitative yields are not frequently reported, but studies have shown that this compound can "efficiently photo-capture" interacting partners. The yield of the crosslinked product depends on the affinity and proximity of the interacting proteins, the duration and intensity of UV irradiation, and the cellular context.

ParameterObservationCitation(s)
Crosslinking Yield Described as "efficient" based on the detection of crosslinked complexes by Western blot and mass spectrometry.
Experimental Protocol: In Vivo Photo-crosslinking in E. coli

Materials:

  • E. coli cells expressing the this compound-containing protein.

  • UV crosslinker with 365 nm bulbs.

  • Chilled PBS or appropriate buffer.

Procedure:

  • Harvest the E. coli cells expressing the this compound-incorporated protein by centrifugation.

  • Wash the cell pellet with chilled PBS and resuspend in a suitable buffer.

  • Place the cell suspension in a petri dish on ice.

  • Irradiate the cells with 365 nm UV light for 15-30 minutes in a UV crosslinker. The optimal irradiation time should be determined empirically.

  • After irradiation, the cells can be lysed, and the crosslinked complexes can be enriched and analyzed by SDS-PAGE, Western blotting, and mass spectrometry.

Experimental Protocol: In Vivo Photo-crosslinking in Mammalian Cells

Materials:

  • Mammalian cells expressing the this compound-containing protein.

  • UV lamp or crosslinker with 365 nm bulbs.

  • Chilled PBS.

Procedure:

  • Wash the adherent cells expressing the this compound-incorporated protein with chilled PBS.

  • Remove the PBS and place the culture plate on a cold surface (e.g., a chilled metal plate).

  • Irradiate the cells with 365 nm UV light for 15-45 minutes. The optimal irradiation time should be determined empirically, balancing crosslinking efficiency with cell viability.

  • After irradiation, the cells can be lysed, and the crosslinked complexes can be purified and analyzed.

Application of this compound in Studying Protein-Protein Interactions

Case Study: Chaperone Cooperation in Bacterial Acid Resistance

A significant application of this compound has been in unraveling the complex network of chaperone proteins that enable enteric bacteria like E. coli to survive the extreme acidity of the stomach. The periplasmic chaperones HdeA and HdeB are known to be crucial for this acid resistance. By genetically incorporating this compound into HdeA, researchers were able to identify its client proteins under acidic conditions. This led to the discovery that HdeA not only protects a wide range of proteins from acid-induced aggregation but also interacts with other chaperones, including DegP and SurA. This finding revealed a cooperative chaperone network where HdeA protects DegP and SurA at low pH, and in turn, DegP and SurA assist in the refolding of other client proteins upon pH neutralization.

HdeA_Pathway HdeA-Mediated Chaperone Cooperation in Acid Resistance cluster_periplasm Periplasm HdeA_dimer HdeA (inactive dimer) at neutral pH HdeA_monomer HdeA (active monomer) at low pH HdeA_dimer->HdeA_monomer Low pH HdeA_monomer->HdeA_dimer Neutral pH DegP DegP HdeA_monomer->DegP Protects SurA SurA HdeA_monomer->SurA Protects HdeA_Client_Complex HdeA-Client Complex HdeA_monomer->HdeA_Client_Complex Binds to unfolded clients Client_Proteins_unfolded Unfolded Client Proteins Client_Proteins_unfolded->HdeA_Client_Complex Client_Proteins_folded Folded Client Proteins Client_Proteins_folded->Client_Proteins_unfolded Low pH DegP->Client_Proteins_folded Assists in refolding DegP_unfolded Unfolded DegP DegP->DegP_unfolded Low pH SurA->Client_Proteins_folded Assists in refolding SurA_unfolded Unfolded SurA SurA->SurA_unfolded Low pH HdeA_Client_Complex->Client_Proteins_folded Refolding upon pH neutralization

Caption: HdeA-mediated acid resistance pathway.

Workflow: Identification of HdeA Client Proteins using SILAC-based Quantitative Proteomics

To identify the client proteins of HdeA, a powerful workflow combining this compound-mediated photo-crosslinking with Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and mass spectrometry is employed. In this approach, two populations of cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The "heavy" labeled cells express the this compound-containing HdeA, while the "light" labeled cells serve as a negative control (e.g., expressing wild-type HdeA without the crosslinker). After photo-crosslinking, the cell lysates are mixed, and HdeA and its crosslinked partners are purified. Mass spectrometry is then used to identify the proteins and quantify the "heavy" to "light" ratio. A high heavy/light ratio indicates a specific interaction with the this compound-containing HdeA.

SILAC_Workflow SILAC Workflow for HdeA Client Protein Identification cluster_cell_culture Cell Culture cluster_experiment Experiment Light_Cells Control Cells ('Light' Amino Acids) UV_Crosslinking In Vivo UV Crosslinking (365 nm) Light_Cells->UV_Crosslinking Heavy_Cells Experimental Cells ('Heavy' Amino Acids + this compound-HdeA) Heavy_Cells->UV_Crosslinking Lysis Cell Lysis UV_Crosslinking->Lysis Mix Mix Lysates (1:1) Lysis->Mix Purification Affinity Purification of HdeA Mix->Purification Digestion Proteolytic Digestion Purification->Digestion MS LC-MS/MS Analysis Digestion->MS Data_Analysis Data Analysis (Heavy/Light Ratio Quantification) MS->Data_Analysis Client_Proteins Identified Client Proteins Data_Analysis->Client_Proteins

Caption: SILAC-based proteomics workflow.

This compound and Bioorthogonal Chemistry

The term "bioorthogonal chemistry" refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The photo-activation of this compound's diazirine group with UV light is a prime example of a bioorthogonal reaction. The diazirine is stable and unreactive in the cellular environment until it is triggered by an external stimulus (UV light), which is not a component of native cellular processes.

It is important to note that while photo-crosslinking is a bioorthogonal strategy, this compound is not known to participate in other common bioorthogonal "click chemistry" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloadditions. The chemical functionality of this compound is specifically designed for photo-induced crosslinking.

Conclusion

This compound has proven to be an invaluable tool for chemical biologists and drug development professionals seeking to map protein-protein interaction networks in their native cellular context. Its genetic encodability allows for precise, site-specific incorporation into proteins of interest, and its efficient photo-crosslinking chemistry provides a robust method for capturing both stable and transient interactions. The detailed protocols and workflows presented in this guide offer a practical framework for researchers to implement this powerful technology in their own studies, paving the way for new discoveries in cellular signaling, disease mechanisms, and drug target validation.

References

An In-Depth Technical Guide to the Genetic Incorporation of DiZPK for Photo-Crosslinking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool for elucidating protein structure, function, and interactions. Among these, photo-reactive UAAs that enable covalent crosslinking to interacting partners upon photoactivation are of particular interest. This guide provides a comprehensive technical overview of the genetic incorporation of Nε-[3-(3-methyl-3H-diazirin-3-yl)propanoyl]-L-lysine (DiZPK), a lysine derivative containing a diazirine moiety for photo-crosslinking studies.[1][2] this compound's compact size and ability to be activated by long-wavelength UV light make it a valuable probe for capturing protein-protein interactions (PPIs) in living cells.[3][4]

This document details the core methodology, experimental protocols, and data analysis workflows for utilizing this compound in prokaryotic and eukaryotic systems. It is intended to serve as a practical resource for researchers in academia and industry engaged in protein engineering, chemical biology, and drug discovery.

Core Methodology: Genetic Code Expansion

The site-specific incorporation of this compound into a protein of interest (POI) is achieved through the expansion of the genetic code.[5] This technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair into the host organism. This engineered pair functions independently of the host's endogenous translational machinery.

The key components of this system are:

  • An Orthogonal tRNA: Typically, an amber suppressor tRNA (tRNACUA) is used, which recognizes the UAG amber stop codon. This tRNA is engineered to not be recognized by any of the host cell's endogenous aminoacyl-tRNA synthetases.

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered aminoacyl-tRNA synthetase is designed to specifically recognize and charge the orthogonal tRNA with the unnatural amino acid, in this case, this compound. For this compound and its analogs, an engineered pyrrolysyl-tRNA synthetase (PylRS) is commonly used.

  • The Unnatural Amino Acid: this compound is supplied in the cell culture medium and is taken up by the cells.

  • A Modified Gene of Interest: The gene encoding the protein of interest is mutated to introduce an in-frame amber (TAG) codon at the desired site of this compound incorporation.

When these components are present in the cell, the ribosome pauses at the UAG codon. The orthogonal this compound-charged tRNACUA then recognizes the UAG codon and incorporates this compound into the growing polypeptide chain, allowing for the expression of the full-length protein containing the photo-crosslinker at a specific site.

Workflow for Genetic Incorporation of this compound

G cluster_0 Genetic Engineering cluster_1 Cellular Expression cluster_2 Photo-Crosslinking & Analysis Gene of Interest Gene of Interest Amber Mutation Amber Mutation Gene of Interest->Amber Mutation Site-directed mutagenesis Expression Vector Expression Vector Amber Mutation->Expression Vector Orthogonal tRNA Gene Orthogonal tRNA Gene Orthogonal tRNA Gene->Expression Vector Orthogonal aaRS Gene Orthogonal aaRS Gene Orthogonal aaRS Gene->Expression Vector Host Cell Host Cell Expression Vector->Host Cell Transfection/ Transformation Protein Expression Protein Expression Host Cell->Protein Expression This compound Supplementation This compound Supplementation This compound Supplementation->Host Cell Protein with this compound Protein with this compound Protein Expression->Protein with this compound UV Activation UV Activation Protein with this compound->UV Activation Crosslinked Complex Crosslinked Complex UV Activation->Crosslinked Complex Analysis Analysis Crosslinked Complex->Analysis SDS-PAGE, Western Blot, Mass Spectrometry

Caption: General workflow for the genetic incorporation of this compound and its use in photo-crosslinking studies.

Data Presentation

Quantitative and Semi-Quantitative Data on this compound Incorporation and Crosslinking

The efficiency of unnatural amino acid incorporation and subsequent crosslinking can be assessed by various methods. While precise quantification can be challenging and is often context-dependent, several studies provide valuable data points.

ParameterMethodOrganism/SystemObservationReference(s)
Incorporation Efficiency Western BlotE. coliSimilar amber suppression efficiency for this compound and DiZHSeC.
Western BlotHEK293T CellsFull-length protein expression is dependent on the presence of this compound.
Crosslinking Efficiency Western BlotE. coliThis compound and DiZHSeC show similar photo-crosslinking efficiency.
SDS-PAGEIn vitroTime-dependent increase in cross-linked product upon UV irradiation.
Protein Yield Not specifiedMammalian CellsUp to 1 µg of protein containing a UAA per 2 x 10^7 cells.
Specificity Mass SpectrometryMammalian Cells>95% incorporation of the unnatural amino acid at the target site.

Experimental Protocols

Chemical Synthesis of this compound

While this compound is commercially available, a detailed synthesis protocol allows for in-house production and potential modifications. The synthesis generally involves the protection of L-lysine, followed by coupling with a diazirine-containing carboxylic acid, and subsequent deprotection. A representative, though not fully detailed, approach is the conjugation of an activated indole-3-acetic acid with a protected lysine derivative. For a more specific synthesis of related Nε-substituted lysines, methods involving malonate derivatives and dibromobutane to create key intermediates have been described.

Genetic Incorporation of this compound in E. coli

This protocol is adapted from methodologies described for the expression of proteins containing unnatural amino acids.

a. Plasmid Construction:

  • Co-transform E. coli (e.g., DH10B strain) with two plasmids:

    • A plasmid encoding the engineered Methanosarcina barkeri pyrrolysyl-tRNA synthetase (PylRS) mutant and its cognate tRNACUAPyl.

    • A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site, under the control of an inducible promoter (e.g., arabinose-inducible araBAD promoter).

b. Protein Expression and this compound Incorporation:

  • Inoculate a single colony of the transformed E. coli into LB medium containing the appropriate antibiotics (e.g., 50 mg/L ampicillin and 34 mg/L chloramphenicol) and grow overnight at 37°C.

  • The following day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches approximately 0.5.

  • Add this compound to the culture to a final concentration of 330 µM.

  • Incubate for 30 minutes.

  • Induce protein expression by adding the inducer (e.g., 0.2% w/v arabinose).

  • Continue to grow the culture for 12 hours at 30°C.

  • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Genetic Incorporation of this compound in Mammalian Cells (HEK293T)

This protocol is based on a published method for identifying protein-protein interactions in mammalian cells using this compound.

a. Plasmid Construction:

  • Prepare two mammalian expression vectors:

    • A plasmid encoding the this compound-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS).

    • A plasmid encoding the protein of interest (POI) with an in-frame amber (TAG) codon at the desired position and an affinity tag (e.g., HA-tag) for purification (e.g., pCMV-POI-X-TAG-HA).

b. Cell Culture and Transfection:

  • Seed HEK293T cells in 6-well plates with DMEM supplemented with 10% FBS.

  • Incubate the cells at 37°C in a 5% CO2 incubator for 12-18 hours.

  • On the day of transfection, replace the medium with fresh growth medium containing this compound. The optimal concentration of this compound should be determined empirically but is typically in the µM range.

  • Transfect the cells with the two plasmids using a suitable transfection reagent according to the manufacturer's instructions.

  • Incubate the cells for 24-48 hours to allow for protein expression.

In-cell Photo-Crosslinking

a. UV Irradiation:

  • Wash the cells expressing the this compound-containing protein with ice-cold PBS.

  • For adherent cells, irradiate directly in the culture plate on ice. For suspension cells, pellet and resuspend in PBS before irradiation in a suitable container.

  • Expose the cells to UV light at 365 nm. The irradiation time and intensity need to be optimized for each experimental setup. A typical starting point is 15-30 minutes using a commercial UV crosslinker.

  • After irradiation, harvest the cells.

b. Analysis of Crosslinked Products:

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody against the affinity tag on the POI or an antibody against the POI itself. Crosslinked complexes will appear as higher molecular weight bands.

  • For identification of interacting partners, perform affinity purification of the POI and its crosslinked partners, followed by mass spectrometry analysis.

Mass Spectrometry Analysis of Crosslinked Peptides

A general workflow for the analysis of cross-linked proteins by mass spectrometry is as follows:

  • Protein Digestion: The purified cross-linked protein complexes are digested into peptides using a protease such as trypsin.

  • Enrichment of Crosslinked Peptides (Optional): Cross-linked peptides are often low in abundance and can be enriched using techniques like size-exclusion chromatography.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.

  • Data Analysis: Specialized software (e.g., xiSEARCH, MeroX) is used to identify the cross-linked peptides from the complex MS/MS data. This allows for the identification of the interacting proteins and the specific residues involved in the interaction.

Application in Mapping Signaling Pathways: A Case Study of EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling is implicated in various cancers. Identifying the protein interaction network of EGFR is essential for understanding its function and for developing targeted therapies.

While a specific study detailing the use of this compound to map the entire EGFR signaling pathway was not identified in the literature search, the methodology described in this guide is well-suited for such an investigation. A hypothetical workflow to identify direct interaction partners of EGFR upon ligand stimulation using this compound is presented below.

Workflow for Mapping EGFR Interactions using this compound

EGFR_Pathway cluster_0 1. System Setup cluster_1 2. Expression & Stimulation cluster_2 3. Crosslinking & Lysis cluster_3 4. Analysis HEK293T Cells HEK293T Cells Transfection Transfection HEK293T Cells->Transfection Plasmids pCMV-EGFR(X-TAG)-HA pCMV-DiZPK-PylRS Plasmids->Transfection This compound This compound This compound->Transfection Expression of EGFR-DiZPK Expression of EGFR-DiZPK Transfection->Expression of EGFR-DiZPK EGF Stimulation EGF Stimulation Expression of EGFR-DiZPK->EGF Stimulation UV Irradiation (365 nm) UV Irradiation (365 nm) EGF Stimulation->UV Irradiation (365 nm) Cell Lysis Cell Lysis UV Irradiation (365 nm)->Cell Lysis Affinity Purification (anti-HA) Affinity Purification (anti-HA) Cell Lysis->Affinity Purification (anti-HA) SDS-PAGE & Western Blot SDS-PAGE & Western Blot Affinity Purification (anti-HA)->SDS-PAGE & Western Blot Mass Spectrometry Mass Spectrometry Affinity Purification (anti-HA)->Mass Spectrometry Identify Interactors Identify Interactors Mass Spectrometry->Identify Interactors

Caption: A conceptual workflow for identifying EGFR interaction partners using this compound-mediated photo-crosslinking.

In this hypothetical experiment, this compound would be incorporated into a specific location within an EGFR domain known to be involved in protein-protein interactions, for example, the C-terminal tail which contains multiple phosphotyrosine docking sites. Upon stimulation with EGF, the cells would be irradiated with UV light to covalently trap interacting proteins. Subsequent affinity purification and mass spectrometry would then identify these direct and transient binding partners, providing valuable insights into the dynamic nature of the EGFR signalosome.

Conclusion

The genetic incorporation of this compound provides a powerful and versatile platform for the investigation of protein-protein interactions in their native cellular context. This technical guide outlines the fundamental principles and provides detailed protocols to facilitate the application of this technology. By enabling the capture of transient and weak interactions that are often missed by traditional methods, the use of this compound and other photo-crosslinking unnatural amino acids holds great promise for advancing our understanding of complex biological processes and for the development of novel therapeutics.

References

Unlocking the Interactome: A Technical Guide to DiZPK-Mediated Protein Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of DiZPK (N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine), a genetically encodable, photo-activatable amino acid used for mapping protein-protein interactions (PPIs) within the native cellular environment. By enabling the capture of transient and weak interactions often missed by conventional methods, this compound has emerged as a powerful tool in molecular biology, drug discovery, and the elucidation of complex signaling networks.

Core Principles of this compound Technology

This compound is an unnatural amino acid, structurally analogous to lysine, that incorporates a diazirine moiety.[1] This small, chemically stable group can be activated by UV light. Upon irradiation at 365 nm, the diazirine ring loses nitrogen gas and forms a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively form covalent bonds with amino acid side chains or peptide backbones of any nearby protein, effectively "trapping" interaction partners in situ.[1][2]

The power of this compound lies in its site-specific incorporation into a "bait" protein of interest. This is achieved through genetic code expansion, utilizing an orthogonal aminoacyl-tRNA synthetase/tRNA pair, typically the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA, which recognizes the amber stop codon (UAG).[2] By engineering a UAG codon at a specific site in the bait protein's gene, researchers can direct the cellular machinery to insert this compound at that precise location during translation. This allows for targeted cross-linking from a defined point on the protein surface, providing spatial resolution to the interaction map.

Experimental Workflow: From Gene to Interactome

The application of this compound follows a multi-step workflow that combines molecular biology, cell culture, photochemistry, and proteomics. The process is designed to identify proteins that are in close proximity to the this compound-labeled bait protein within a living cell at the moment of UV activation.

G cluster_0 Molecular Biology cluster_1 Cell Culture cluster_2 Cross-Linking cluster_3 Biochemistry & Proteomics cluster_4 Data Analysis A Engineer Bait Plasmid (Introduce Amber Codon) B Co-transfect Cells with Bait and PylRS/tRNA Plasmids A->B C Supplement Media with this compound B->C D Protein Expression & This compound Incorporation C->D E Irradiate Cells with 365 nm UV Light D->E F Covalent Cross-Linking of Proximal Proteins E->F G Cell Lysis F->G H Affinity Purification of Bait Protein Complex G->H I Protein Digestion H->I J LC-MS/MS Analysis I->J K Identify & Quantify Cross-Linked Proteins J->K

General experimental workflow for this compound-based interactome mapping.

Case Study: Mapping the Interactome of the FAT10 Signaling Pathway

A significant application of this compound has been the elucidation of the interactome for the human ubiquitin-like modifier FAT10. FAT10 is known to be a signal for proteasomal degradation, but its specific interaction partners and broader cellular roles were not well understood.[3] By incorporating this compound into FAT10 and using a quantitative proteomics approach (SILAC), researchers identified a network of interacting proteins, shedding light on its function.

The study revealed that FAT10 interacts with a multitude of proteins involved in key cellular processes. A significant portion of the identified interactors were ribosomal proteins and factors involved in translation, suggesting a role for FAT10 in ribosome biology or the quality control of newly synthesized proteins. Other interactors implicated FAT10 in RNA processing and metabolic pathways.

FAT10_Pathway cluster_ribosome Ribosome & Translation cluster_rna RNA Processing cluster_metabolism Metabolism cluster_other Other Functions FAT10 FAT10 (Bait Protein) RPL3 RPL3 FAT10->RPL3 RPL4 RPL4 FAT10->RPL4 RPL5 RPL5 FAT10->RPL5 RPL6 RPL6 FAT10->RPL6 RPL7 RPL7 FAT10->RPL7 RPL7A RPL7A FAT10->RPL7A RPS3 RPS3 FAT10->RPS3 RPS6 RPS6 FAT10->RPS6 EIF3A EIF3A FAT10->EIF3A HNRNPU HNRNPU FAT10->HNRNPU DDX5 DDX5 FAT10->DDX5 DHX9 DHX9 FAT10->DHX9 PGK1 PGK1 FAT10->PGK1 ALDOA ALDOA FAT10->ALDOA TPI1 TPI1 FAT10->TPI1 HSP90AA1 HSP90AA1 FAT10->HSP90AA1 TUBB TUBB FAT10->TUBB YWHAZ YWHAZ FAT10->YWHAZ

FAT10 interactome map based on this compound cross-linking experiments.
Quantitative Data from FAT10 Interactome Study

The use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allows for the differentiation of true interactors from non-specific background proteins. In this method, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) amino acids. The experimental sample (e.g., this compound-FAT10) is compared against a control, and the ratio of heavy to light peptides in the mass spectrometer indicates the enrichment and specificity of the interaction. Below is a summary of high-confidence interactors identified for FAT10.

ProteinGene NameFunctionSILAC Ratio (H/L)
60S ribosomal protein L4RPL4Ribosome component, Translation4.85
60S ribosomal protein L7RPL7Ribosome component, Translation4.12
40S ribosomal protein S3RPS3Ribosome component, Translation3.98
Eukaryotic translation initiation factor 3 subunit AEIF3ATranslation Initiation3.55
Heterogeneous nuclear ribonucleoprotein UHNRNPURNA Binding / Processing3.21
ATP-dependent RNA helicase ADHX9RNA Binding / Processing2.95
Heat shock protein HSP 90-alphaHSP90AA1Chaperone, Protein Folding2.89
Aldolase AALDOAGlycolysis2.54

Detailed Experimental Protocols

A. This compound Incorporation in Mammalian Cells
  • Plasmid Preparation : A mammalian expression vector for the protein of interest (POI) is modified to contain an in-frame amber codon (TAG) at the desired this compound incorporation site. This is typically done via site-directed mutagenesis.

  • Cell Culture and Transfection : Human embryonic kidney (HEK293T) cells are commonly used. Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS). For SILAC experiments, cells are cultured for at least five passages in SILAC-specific DMEM.

  • Transfection : Cells are co-transfected with the bait plasmid and a plasmid encoding the this compound-specific aminoacyl-tRNA synthetase/tRNA pair (e.g., pCMV-DiZPK-PylRS).

  • This compound Supplementation : 24 hours post-transfection, the medium is replaced with fresh medium supplemented with this compound. The optimal concentration should be determined empirically, but a starting concentration of 100-500 µM is common. Cells are incubated for another 24-48 hours to allow for protein expression and this compound incorporation.

B. In Vivo Photo-Cross-Linking
  • Cell Preparation : Prior to irradiation, adherent cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS). The final wash is aspirated, leaving a thin layer of PBS covering the cells.

  • UV Irradiation : Cells are irradiated on ice to minimize cellular stress and potential degradation of complexes. A UV cross-linker instrument equipped with 365 nm bulbs is used.

  • Irradiation Parameters :

    • Wavelength : 365 nm

    • Energy/Intensity : ~2 mW/cm²

    • Duration : 15-30 minutes

    • Distance : Place the culture plate on ice approximately 5 cm from the UV source.

  • Post-Irradiation : Immediately after irradiation, cells are harvested by scraping into PBS and pelleted by centrifugation. The cell pellets can be stored at -80°C or processed immediately.

C. Affinity Purification and Mass Spectrometry
  • Cell Lysis : Cell pellets are lysed in a buffer containing detergents (e.g., RIPA buffer) and protease/phosphatase inhibitors. Sonication or mechanical disruption may be used to ensure complete lysis.

  • Affinity Purification : The bait protein and its cross-linked partners are purified from the cell lysate. If the bait protein is tagged (e.g., with a His- or FLAG-tag), affinity resins such as Ni-NTA or anti-FLAG beads are used. The sample is incubated with the resin, followed by stringent washing steps to remove non-specific binders.

  • Elution and Digestion : The protein complexes are eluted from the resin. The eluate is then typically resolved by SDS-PAGE, and the entire protein lane is excised and subjected to in-gel digestion with trypsin.

  • LC-MS/MS : The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Data is acquired on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis : The raw mass spectrometry data is processed using software such as MaxQuant. For SILAC experiments, the software calculates heavy/light ratios for each identified protein, allowing for the quantification of specific interactions. High-confidence interactors are typically defined as those showing significant enrichment (e.g., a SILAC ratio > 2) and statistical significance.

Conclusion and Future Outlook

The this compound photo-cross-linking method provides a powerful strategy for defining protein-protein interactions in their native cellular context. Its ability to capture weak and transient interactions offers a significant advantage for exploring dynamic cellular processes. As mass spectrometry instrumentation continues to improve in sensitivity and speed, the application of this compound will undoubtedly uncover new layers of complexity in cellular signaling, providing novel insights for basic research and identifying new targets for therapeutic intervention.

References

An In-Depth Technical Guide to DiZPK for Studying Transient Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Transient protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, DNA repair, and protein folding. However, their fleeting nature makes them notoriously difficult to study using traditional biochemical methods. The genetically encoded photo-crosslinker, diazirine-bearing photo-activatable lysine (DiZPK), has emerged as a powerful tool to overcome this challenge. By enabling the formation of covalent bonds between interacting proteins in living cells upon UV irradiation, this compound allows for the capture and subsequent identification of transient interactors. This technical guide provides a comprehensive overview of the this compound methodology, from its core principles to detailed experimental protocols and data analysis workflows. It is intended to serve as a valuable resource for researchers seeking to employ this cutting-edge technique to unravel the dynamic landscape of the cellular interactome and to accelerate drug discovery efforts targeting transient PPIs.

Introduction to this compound: A Tool for Capturing Fleeting Interactions

This compound is a synthetic, unnatural amino acid that is structurally analogous to lysine.[1] It contains a diazirine ring, a small, photo-activatable functional group.[1] The key to this compound's utility lies in the ability to genetically encode its incorporation into a specific protein of interest (the "bait") at a desired position. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which recognizes a specific codon (typically the amber stop codon, TAG) engineered into the gene of the bait protein.[2]

Once incorporated, the diazirine ring remains inert until it is exposed to long-wave ultraviolet (UV) light (typically 365 nm).[3] Upon photoactivation, the diazirine rapidly decomposes to form a highly reactive carbene intermediate. This carbene can then react with any nearby molecule, including the side chains of amino acids on an interacting "prey" protein, forming a stable covalent bond.[4] This process effectively "freezes" the transient interaction, allowing for the isolation and identification of the crosslinked protein complex using standard biochemical techniques, such as affinity purification and mass spectrometry.

A significant advancement in this technology is the development of a cleavable analog of this compound, known as DiZHSeC. This variant incorporates a selenium atom, allowing for oxidative cleavage of the crosslinker, which simplifies the identification of crosslinked peptides and the precise mapping of interaction interfaces by mass spectrometry.

Experimental Workflow: From Genetic Encoding to Mass Spectrometry

The successful application of this compound for studying transient PPIs involves a multi-step workflow. This section outlines the key stages of a typical this compound experiment, from the initial setup to the final data analysis.

DiZPK_Experimental_Workflow cluster_Preparation Preparation cluster_Crosslinking Crosslinking & Lysis cluster_Purification Purification & Digestion cluster_Analysis Analysis A Plasmid Construction (Bait with TAG codon, Synthetase/tRNA) B Cell Culture with This compound & SILAC labels A->B Transfection C UV Crosslinking (365 nm) B->C D Cell Lysis C->D E Affinity Purification (e.g., anti-FLAG) D->E F On-bead or In-gel Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis (Protein ID & Quantification) G->H

A generalized experimental workflow for this compound-based analysis of protein-protein interactions.
Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments in a this compound workflow.

  • Plasmid Preparation:

    • The gene of the bait protein is cloned into a mammalian expression vector. A TAG amber stop codon is introduced at the desired site for this compound incorporation using site-directed mutagenesis. An affinity tag (e.g., FLAG, HA, or Myc) should be included for later purification.

    • A second plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound is required.

  • Cell Culture and Transfection:

    • HEK293T cells are commonly used and should be cultured in DMEM supplemented with 10% fetal bovine serum (FBS).

    • For quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are cultured in specialized SILAC media containing either "light" (e.g., 12C6-lysine and 12C6-arginine) or "heavy" (e.g., 13C6-lysine and 13C6-arginine) amino acids for at least five passages to ensure complete labeling.

    • Cells are co-transfected with the bait protein plasmid and the synthetase/tRNA plasmid.

  • This compound Incorporation:

    • Following transfection, the growth medium is supplemented with this compound to a final concentration of 1 mM. The cells are incubated for 24-48 hours to allow for expression of the bait protein and incorporation of this compound.

  • Cell Preparation:

    • The cell culture medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

    • The cells are then covered with a thin layer of PBS.

  • UV Irradiation:

    • The cells are irradiated with 365 nm UV light. The optimal irradiation time and intensity should be empirically determined, but a common starting point is 15 minutes at an intensity of approximately 2 mW/cm2. The UV source should be positioned at a fixed distance from the cells (e.g., 5 cm). It is crucial to perform the irradiation on ice to minimize cellular stress and potential artifacts.

  • Cell Lysis:

    • After irradiation, the cells are lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Affinity Purification:

    • The cell lysate is incubated with affinity beads (e.g., anti-FLAG M2 affinity gel) to capture the bait protein and its crosslinked partners.

    • The beads are then washed extensively with lysis buffer to remove non-specific binders. The stringency of the washes can be adjusted to minimize background while preserving true interactions.

  • Protein Digestion:

    • The purified protein complexes are eluted from the beads or digested directly on the beads using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. This involves peptide identification, protein inference, and, in the case of SILAC experiments, quantification of the "heavy" to "light" ratios for each identified protein.

    • Proteins that are significantly enriched in the "heavy" (or "light," depending on the experimental design) channel are considered to be specific interactors of the bait protein.

Data Presentation: Summarizing Quantitative Data

A key advantage of using this compound in conjunction with SILAC is the ability to obtain quantitative data on the identified protein-protein interactions. This allows for the differentiation of specific interactors from non-specific background proteins. The results are typically presented in a table that includes the identified proteins, their SILAC ratios, and statistical significance.

Table 1: Example of Quantitative Data from a this compound-SILAC Experiment

Protein IDGene NameSILAC Ratio (Heavy/Light)-log10(p-value)Description
P04637TP5310.24.5Tumor suppressor p53
Q06609MDM28.74.2E3 ubiquitin-protein ligase Mdm2
P62993GRB26.53.8Growth factor receptor-bound protein 2
...............

This is a representative table. Actual data will vary depending on the experiment.

Visualization of Signaling Pathways and Workflows

Graphviz diagrams can be used to visualize the complex relationships within signaling pathways and experimental workflows. The following examples illustrate how this compound can be used to map transient interactions in key signaling pathways.

Note: While this compound is a powerful tool for studying PPIs, its specific application to the TGF-beta and Wnt signaling pathways is not yet extensively documented in published literature. The following diagrams represent hypothetical applications of this compound to study known transient interactions within these pathways.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is crucial for regulating a wide range of cellular processes. A key transient interaction in this pathway is the recruitment of SMAD proteins to the activated TGF-β receptor complex.

TGF_beta_Signaling cluster_receptor Receptor Complex TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binding TGFbRI TGF-β RI TGFbRII->TGFbRI Phosphorylation SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 Phosphorylation (Transient Interaction Captured by this compound) SMAD4 SMAD4 SMAD2_3->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Mapping the transient interaction between TGF-β RI and SMAD2/3 using this compound.
Wnt Signaling Pathway

The Wnt signaling pathway plays a critical role in embryonic development and tissue homeostasis. A central event is the regulation of β-catenin levels by a "destruction complex." The transient interaction between Axin and LRP6 upon Wnt stimulation is a key step in this process.

Wnt_Signaling cluster_destruction_complex Destruction Complex Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Axin Axin LRP6->Axin Recruitment (Transient Interaction Captured by this compound) GSK3b GSK3β Axin->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation APC APC APC->beta_catenin Degradation Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Gene_Expression Gene Expression Nucleus->Gene_Expression

Investigating the Wnt-induced recruitment of Axin to LRP6 with this compound.

Applications in Drug Development

The study of transient PPIs is of great interest to the pharmaceutical industry, as many of these interactions represent potential drug targets. This compound-based photo-crosslinking can play a significant role in several stages of the drug discovery pipeline.

Target Identification and Validation

For phenotypic drug screens where the molecular target of a compound is unknown, this compound can be a powerful tool for target deconvolution. A photo-activatable analog of the drug molecule can be synthesized and used to crosslink its binding partners in cells. Subsequent identification of these partners by mass spectrometry can reveal the drug's direct target(s).

Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a strategy for identifying small-molecule "fragments" that bind to a target protein. These fragments can then be elaborated into more potent drug candidates. This compound can be used to validate the binding of these low-affinity fragments in a cellular context, providing crucial information for the optimization process.

Off-Target Profiling

Understanding the off-target effects of a drug is critical for predicting its potential side effects. This compound can be used to identify unintended interactors of a drug, providing a more comprehensive picture of its mechanism of action and potential liabilities.

DiZPK_in_Drug_Discovery A Phenotypic Screen B Target Identification with this compound-Drug Analog A->B C Target Validation B->C F Lead Optimization C->F D Fragment-Based Screen E Fragment Hit Validation with this compound D->E E->F G Candidate Drug F->G H Off-Target Profiling with this compound G->H I Safety Assessment H->I

The role of this compound in various stages of the drug discovery process.

Conclusion

The this compound photo-crosslinking technology provides a robust and versatile platform for the study of transient protein-protein interactions in their native cellular environment. By enabling the covalent capture of fleeting interactions, this compound, particularly when combined with quantitative proteomics techniques like SILAC, offers unprecedented opportunities to map the dynamic interactome. This in-depth technical guide has provided a comprehensive overview of the this compound methodology, from the underlying principles to detailed experimental protocols and applications in drug discovery. As our understanding of the importance of transient PPIs in health and disease continues to grow, the use of powerful tools like this compound will be indispensable for unraveling the complexities of cellular signaling and for the development of novel therapeutics.

References

The DiZPK Photocrosslinker: A Technical Guide to Unveiling Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Many of these interactions are transient and of low affinity, making them challenging to capture and analyze using traditional biochemical methods. The development of genetically encoded photocrosslinkers has revolutionized the field by enabling the covalent trapping of interacting proteins in their native cellular environment. Among these powerful tools, DiZPK (Nε-(3-(3-methyl-3H-diazirin-3-yl)-propaminocarbonyl-lysine)) has emerged as a highly efficient and versatile photocrosslinker for identifying direct protein-protein interactions in living prokaryotic and eukaryotic cells.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of the this compound photocrosslinker.

Discovery and Development

This compound is a genetically encoded unnatural amino acid (UAA) that contains a diazirine moiety.[2][3] This photoactivatable group, upon irradiation with UV light, forms a highly reactive carbene intermediate that can covalently crosslink with interacting proteins in close proximity.[4] this compound was developed as a structural analog of pyrrolysine (Pyl), allowing for its site-specific incorporation into a protein of interest using an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair. This genetic code expansion strategy offers precise control over the placement of the photocrosslinker within a "bait" protein, enabling the targeted capture of "prey" proteins.

To facilitate downstream analysis and reduce false-positive identifications, cleavable derivatives of this compound have been developed. These include DiZSeK and DiZHSeC, which incorporate a selenium atom. The carbon-selenium bond in these analogs can be cleaved under mild oxidative conditions (e.g., with hydrogen peroxide), allowing for the separation of the bait protein from the captured prey proteins before mass spectrometry analysis. Furthermore, the DiZHSeC photocrosslinker was engineered to leave a stable, mass spectrometry-identifiable label on the prey protein after cleavage, a strategy termed "In-situ cleavage and MS-label transfer After Protein Photocrosslinking" (IMAPP). This feature significantly enhances the confidence in identifying interacting partners and helps to map the interaction interface.

Mechanism of Action

The functionality of this compound is centered around the photochemistry of its diazirine ring. The process can be summarized in the following steps:

  • Photoactivation: Upon irradiation with UV light, typically at a wavelength of 365 nm, the diazirine ring absorbs a photon.

  • Nitrogen Extrusion: This absorption of energy leads to the irreversible loss of a nitrogen molecule (N₂).

  • Carbene Formation: The extrusion of nitrogen generates a highly reactive and short-lived carbene intermediate.

  • Covalent Crosslinking: The carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent bond.

This rapid and proximity-dependent reaction is crucial for capturing transient and weak interactions that might be lost during conventional purification methods.

DiZPK_Mechanism This compound This compound (Diazirine) Activated Excited State This compound->Activated UV Light (365 nm) Carbene Carbene Intermediate + N₂ Activated->Carbene Nitrogen Extrusion Crosslinked Covalently Crosslinked Protein Complex Carbene->Crosslinked Insertion into neighboring bonds

Caption: Mechanism of this compound photo-crosslinking.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the use of this compound and its derivatives, compiled from various studies.

ParameterValueOrganism/SystemReference
Concentration for Incorporation
This compound330 μME. coli
DiZHSeC330 μME. coli
UV Irradiation Conditions
Wavelength365 nmIn vitro & In vivo
Irradiation Time15 minIn vitro & In vivo (E. coli)
Cleavage Conditions (for DiZSeK/DiZHSeC)
ReagentHydrogen Peroxide (H₂O₂)In vitro
Concentration8 mMIn vitro
Incubation Time60 minIn vitro

Experimental Protocols

This section provides a generalized, detailed methodology for a typical photocrosslinking experiment using this compound incorporated into a bait protein.

Genetic Incorporation of this compound

Incorporation_Workflow Plasmid Construct Plasmid: Bait Protein with Amber Codon (TAG) + PylRS/tRNA Transformation Transform into Expression Host Plasmid->Transformation Culture Culture Cells Transformation->Culture Add_this compound Add this compound to Media Culture->Add_this compound Induce Induce Protein Expression Add_this compound->Induce Expression Expression of Bait Protein with Incorporated this compound Induce->Expression

Caption: Workflow for genetic incorporation of this compound.

Protocol:

  • Plasmid Construction:

    • Introduce an in-frame amber stop codon (TAG) at the desired site within the gene of the "bait" protein using site-directed mutagenesis.

    • Co-express the bait protein construct with a plasmid encoding the evolved pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA.

  • Cell Culture and this compound Incorporation:

    • Transform the expression host (e.g., E. coli or mammalian cells) with the plasmids.

    • Grow the cells in a suitable medium.

    • When the cell culture reaches the appropriate density (e.g., OD₆₀₀ of ~0.5 for E. coli), supplement the medium with this compound to a final concentration of approximately 330 μM.

    • After a short incubation period (e.g., 30 minutes) to allow for this compound uptake, induce the expression of the bait protein.

    • Continue to culture the cells to allow for protein expression.

In Vivo Photocrosslinking

Protocol:

  • Cell Harvesting and Preparation:

    • Harvest the cells expressing the this compound-containing bait protein by centrifugation.

    • Resuspend the cell pellet in an appropriate buffer (e.g., PBS or LB medium).

  • UV Irradiation:

    • Place the cell suspension in a suitable container (e.g., a petri dish or a quartz cuvette).

    • Irradiate the cells with 365 nm UV light for a specified duration, typically 15 minutes. This step should be performed on ice to minimize cellular damage.

  • Cell Lysis:

    • After irradiation, pellet the cells and lyse them using standard protocols (e.g., sonication or chemical lysis) to release the protein complexes.

Purification and Analysis of Crosslinked Complexes

Analysis_Workflow Lysate Cell Lysate Purification Affinity Purification (e.g., His-tag, Strep-tag) Lysate->Purification Cleavage Oxidative Cleavage (for DiZSeK/DiZHSeC) Purification->Cleavage Optional Analysis SDS-PAGE / Western Blot Purification->Analysis Cleavage->Analysis MS_Analysis Mass Spectrometry (LC-MS/MS) Analysis->MS_Analysis

Caption: Workflow for purification and analysis of crosslinked complexes.

Protocol:

  • Affinity Purification:

    • The bait protein is typically designed with an affinity tag (e.g., His-tag, Strep-tag, or FLAG-tag).

    • Use affinity chromatography to purify the bait protein along with its covalently crosslinked prey proteins from the cell lysate.

  • Cleavage (for DiZSeK/DiZHSeC):

    • If a cleavable photocrosslinker was used, incubate the purified complexes with a mild oxidizing agent like hydrogen peroxide (e.g., 8 mM H₂O₂ for 1 hour) to cleave the linker and release the prey proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the purified protein complexes by SDS-PAGE.

    • Visualize the crosslinked products by Coomassie staining or perform a Western blot using an antibody against the bait protein or a suspected prey protein.

  • Mass Spectrometry:

    • Excise the protein bands corresponding to the crosslinked complexes from the gel.

    • Perform in-gel digestion (e.g., with trypsin).

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the prey proteins and potentially the crosslinking sites.

Applications in Signaling Pathway Elucidation

This compound has been instrumental in elucidating various signaling pathways and protein interaction networks.

Chaperone Cooperation in Acid Resistance

In one study, this compound was used to investigate the mechanism of acid resistance in bacteria, focusing on the chaperone protein HdeA. By incorporating this compound into HdeA, researchers were able to capture its transient interactions with client proteins under acidic conditions, revealing a cooperative network with other chaperones like DegP.

HdeA_Pathway cluster_0 Acidic Stress HdeA HdeA (with this compound) HdeA_Active Active HdeA HdeA->HdeA_Active Low pH ClientProteins Client Proteins Crosslinked_Complex Crosslinked HdeA-Client-DegP Complex ClientProteins->Crosslinked_Complex UV Crosslinking DegP DegP DegP->Crosslinked_Complex UV Crosslinking HdeA_Active->ClientProteins Binds to HdeA_Active->DegP Interacts with HdeA_Active->Crosslinked_Complex UV Crosslinking

References

Methodological & Application

Application Notes and Protocols for Site-Specific Incorporation of DiZPK into Proteins in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for protein engineering and the study of protein structure and function. DiZPK, a lysine derivative featuring a photo-activatable diazirine moiety, is a prime example of a UAA that enables the investigation of protein-protein interactions through photo-crosslinking.[1][2][3] This document provides detailed application notes and protocols for the efficient and site-specific incorporation of this compound into proteins expressed in Escherichia coli.

The methodology relies on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair, which recognizes a nonsense codon, typically the amber stop codon (UAG), and inserts this compound at the desired position within the protein sequence.[4][5] The most common system for incorporating lysine derivatives like this compound is the pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPyl) from Methanosarcina species. By engineering the PylRS, its substrate specificity can be altered to recognize and activate this compound, enabling its co-translational incorporation into a target protein.

Principle of this compound Incorporation

The genetic encoding of this compound is achieved by co-expressing the target protein gene containing an in-frame amber (TAG) codon, a mutated PylRS that specifically recognizes this compound, and the corresponding tRNAPyl. When this compound is supplied in the culture medium, the engineered PylRS charges the tRNAPyl with this compound. This acylated tRNA then recognizes the UAG codon during translation and delivers this compound to the ribosome for incorporation into the growing polypeptide chain.

Quantitative Data Summary

The efficiency of this compound incorporation and the yield of the modified protein can be influenced by several factors, including the expression system, the specific protein, and the site of incorporation. The use of optimized plasmid systems, such as pEVOL, has been shown to significantly enhance protein yields.

ParameterValueNotesReference
Protein Yield >100 mg/LUsing the pEVOL vector system for a model protein (GroEL) with a UAA.
up to 40 mg/LUsing the pSup-MjTyrRS-6TRN plasmid system for UAA incorporation.
Incorporation Efficiency up to 65%Relative to wild-type protein expression for tryptophan analogs.
This compound Concentration 330 µMFinal concentration in the culture medium for incorporation.

Experimental Protocols

Plasmid and Strain Preparation

a. Orthogonal System Plasmids:

The site-specific incorporation of this compound in E. coli is facilitated by a two-plasmid system:

  • pEVOL-DiZPK-RS: This plasmid expresses the engineered Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS) with mutations that confer specificity for this compound (e.g., L274A, C313S, Y349F) and the corresponding tRNAPylCUA. The pEVOL plasmid is designed for high expression of the orthogonal pair.

  • pET-TargetGene-TAG: A standard expression vector (e.g., pET series) containing the gene of interest with an in-frame amber (TAG) codon at the desired site for this compound incorporation.

b. E. coli Strain:

A suitable E. coli expression strain, such as BL21(DE3), is recommended.

c. Transformation:

Co-transform the E. coli expression strain with the pEVOL-DiZPK-RS and pET-TargetGene-TAG plasmids using standard chemical transformation or electroporation protocols. Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., chloramphenicol for pEVOL and ampicillin or kanamycin for the pET vector).

Protein Expression and this compound Incorporation
  • Starter Culture: Inoculate a single colony from the transformation plate into 5-10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate a larger volume of LB medium (e.g., 1 L) containing the same antibiotics with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Addition of this compound: Add this compound to the culture to a final concentration of 330 µM. It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water or a mild buffer) and filter-sterilize it before adding to the culture.

  • Induction of Orthogonal System: Induce the expression of the this compound-RS and tRNAPyl by adding L-arabinose to a final concentration of 0.02% (w/v).

  • Induction of Target Protein: After 30 minutes of incubation with this compound and L-arabinose, induce the expression of the target protein by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

Protein Purification

Purify the this compound-containing protein using standard chromatography techniques appropriate for the target protein (e.g., affinity chromatography based on a His-tag, ion-exchange chromatography, size-exclusion chromatography).

Verification of this compound Incorporation

The successful incorporation of this compound should be verified by electrospray ionization mass spectrometry (ESI-MS). The observed molecular weight of the purified protein should correspond to the theoretical molecular weight of the protein with this compound incorporated at the specified site.

Photo-crosslinking
  • Sample Preparation: Prepare the purified this compound-containing protein in a suitable buffer. If studying protein-protein interactions, mix the this compound-labeled protein with its potential binding partner(s).

  • UV Irradiation: Expose the sample to UV light at 365 nm. The duration of irradiation may need to be optimized but is typically in the range of 5-30 minutes. This can be done using a UV transilluminator or a dedicated photo-crosslinking instrument.

  • Analysis: Analyze the crosslinked products by SDS-PAGE. A successful crosslinking event will result in a higher molecular weight band corresponding to the complex of the this compound-containing protein and its interaction partner. The identity of the crosslinked partners can be further confirmed by Western blotting or mass spectrometry analysis of the excised band.

Visualizations

G cluster_0 Genetic Machinery in E. coli cluster_1 Cellular Processes pEVOL pEVOL-DiZPK-RS Plasmid DiZPK_RS_gene This compound-RS Gene (mutant PylRS) pEVOL->DiZPK_RS_gene tRNA_gene tRNAPyl Gene pEVOL->tRNA_gene pET pET-TargetGene-TAG Plasmid Target_gene Target Gene (with TAG) pET->Target_gene Transcription Transcription DiZPK_RS_gene->Transcription tRNA_gene->Transcription Target_gene->Transcription DiZPK_RS This compound-RS (Synthetase) Transcription->DiZPK_RS tRNA tRNAPyl Transcription->tRNA mRNA Target mRNA (with UAG) Transcription->mRNA Translation Translation Charged_tRNA This compound-tRNAPyl DiZPK_RS->Charged_tRNA Charging tRNA->DiZPK_RS DiZPK_amino_acid This compound (in media) DiZPK_amino_acid->DiZPK_RS Ribosome Ribosome Charged_tRNA->Ribosome Protein Protein with this compound Ribosome->Protein Incorporation at UAG mRNA->Ribosome

Caption: Genetic machinery and cellular processes for this compound incorporation.

G start Start transformation Co-transform E. coli with pEVOL-DiZPK-RS and pET-TargetGene-TAG start->transformation starter_culture Overnight Starter Culture transformation->starter_culture expression_culture Inoculate Expression Culture starter_culture->expression_culture growth Grow to OD600 0.5-0.6 expression_culture->growth add_this compound Add this compound (330 µM) growth->add_this compound induce_rs Induce Orthogonal System (0.02% Arabinose) add_this compound->induce_rs induce_protein Induce Target Protein (IPTG) induce_rs->induce_protein expression Express at 18-25°C (12-16h) induce_protein->expression harvest Harvest Cells expression->harvest purification Purify Protein harvest->purification verification Verify Incorporation (ESI-MS) purification->verification crosslinking Photo-crosslinking (365 nm UV) verification->crosslinking analysis Analyze by SDS-PAGE/ Mass Spectrometry crosslinking->analysis end End analysis->end

Caption: Experimental workflow for this compound incorporation and analysis.

G cluster_protein Protein with this compound cluster_interaction Interaction Partner protein_A Protein A (with this compound) Carbene Reactive Carbene Intermediate protein_A->Carbene Photoactivation protein_B Protein B protein_B->Carbene UV_light UV Light (365 nm) UV_light->Carbene Covalent_bond Covalent Crosslink Carbene->Covalent_bond

Caption: Photo-crosslinking signaling pathway with this compound.

References

Application Notes and Protocols for DiZPK-Based Mass Spectrometry in Interaction Mapping

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing diazirine-containing photo-activatable amino acids, such as DiZPK and its derivatives, coupled with mass spectrometry to map protein-protein interactions (PPIs) in living cells. This powerful technique, often referred to as photo-affinity cross-linking mass spectrometry (XL-MS), allows for the capture of transient and weak interactions within their native cellular context, providing invaluable insights for basic research and drug discovery.

Introduction

Mapping the intricate network of protein-protein interactions is fundamental to understanding cellular processes and the mechanisms of disease. Traditional methods like yeast two-hybrid and affinity purification coupled to mass spectrometry (AP-MS) have been instrumental but can be limited in their ability to capture transient interactions and distinguish direct from indirect binders. The use of genetically encoded photo-activatable cross-linkers, such as this compound (Nε-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)-L-lysine)), addresses these challenges by covalently trapping interacting proteins upon UV activation.[1][2]

A significant advancement in this area is the development of the 'In-situ cleavage and MS-label transfer After Protein Photocrosslinking' (IMAPP) strategy, which utilizes a selenium-containing derivative of this compound called DiZHSeC.[3] This second-generation probe not only captures interacting partners but also transfers a stable mass tag to the prey protein upon cleavage of the cross-linker. This feature significantly enhances the confidence of identifying direct interactors and facilitates the mapping of interaction interfaces.[3] These application notes will focus on the comprehensive IMAPP workflow.

Principle of the this compound/IMAPP Workflow

The core of this methodology lies in the site-specific incorporation of a photo-activatable unnatural amino acid (UAA), like this compound or DiZHSeC, into a "bait" protein of interest. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. The diazirine group on the UAA is inert until activated by UV light, at which point it forms a highly reactive carbene that covalently cross-links with nearby molecules, including interacting "prey" proteins.[3]

The IMAPP strategy further refines this by incorporating a cleavable linker and a transferable mass tag into the DiZHSeC probe. After cross-linking and enrichment of the bait-prey complexes, the linker is cleaved, leaving the prey protein "tagged" with a specific chemical moiety. This unique mass signature is then readily identified by mass spectrometry, confirming the direct interaction and pinpointing the site of cross-linking.

Key Advantages of the IMAPP Workflow

  • Capture of Transient Interactions: The rapid, light-induced cross-linking traps interactions that are too transient to be captured by traditional affinity purification methods.

  • High Specificity: By identifying a specific mass tag on the prey protein, the IMAPP method significantly reduces the number of false-positive identifications that often plague AP-MS experiments.

  • In Vivo Application: Cross-linking is performed in living cells, preserving the native cellular environment and the context-dependent nature of protein interactions.

  • Interaction Interface Mapping: The identification of the cross-linked peptides provides valuable information about the specific domains or residues involved in the protein-protein interaction.

Experimental Workflow

The overall experimental workflow for the IMAPP strategy is depicted below. It involves several key stages, from the genetic incorporation of the DiZHSeC probe to the final mass spectrometry analysis and data interpretation.

IMAPP Workflow cluster_cell In Living Cells cluster_biochem Biochemical Processing cluster_ms Mass Spectrometry & Data Analysis Bait_Expression 1. Expression of Bait-DiZHSeC UV_Activation 2. UV Activation & Cross-linking Bait_Expression->UV_Activation Cell_Lysis 3. Cell Lysis UV_Activation->Cell_Lysis Affinity_Purification 4. Affinity Purification Cell_Lysis->Affinity_Purification On_Bead_Cleavage 5. On-Bead Oxidative Cleavage Affinity_Purification->On_Bead_Cleavage Elution 6. Elution of Tagged Prey On_Bead_Cleavage->Elution SDS_PAGE 7. SDS-PAGE & In-Gel Digestion Elution->SDS_PAGE LC_MSMS 8. LC-MS/MS Analysis SDS_PAGE->LC_MSMS Data_Analysis 9. Database Search & Analysis LC_MSMS->Data_Analysis Interaction_Mapping 10. Interaction & Interface Mapping Data_Analysis->Interaction_Mapping

Caption: A general workflow for the IMAPP strategy.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing an IMAPP experiment. These should be adapted and optimized based on the specific bait protein and cellular system being studied.

Protocol 1: Expression of Bait Protein with DiZHSeC

This protocol describes the expression of a bait protein containing the DiZHSeC unnatural amino acid in E. coli. A similar principle applies to mammalian cells, with adjustments to the transfection and cell culture conditions.

Materials:

  • E. coli expression strain (e.g., DH10B)

  • Expression plasmid for the bait protein with a C-terminal affinity tag (e.g., His-tag) and an in-frame amber codon (TAG) at the desired incorporation site.

  • Plasmid co-expressing the engineered pyrrolysyl-tRNA synthetase (PylRS) and tRNA(Pyl).

  • DiZHSeC unnatural amino acid.

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

  • Co-transform the E. coli expression strain with the bait protein plasmid and the PylRS/tRNA plasmid.

  • Plate the transformed cells on an LB agar plate containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, inoculate the overnight culture into a larger volume of fresh LB medium containing antibiotics.

  • When the optical density at 600 nm (OD600) reaches 0.6-0.8, add DiZHSeC to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to culture the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and proper folding.

  • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

Protocol 2: In Vivo Photo-Cross-linking and Affinity Purification

Materials:

  • Cell pellet from Protocol 1.

  • Resuspension buffer (e.g., PBS, pH 7.4).

  • UV lamp (365 nm).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, protease inhibitors).

  • Affinity purification resin (e.g., Ni-NTA agarose for His-tagged proteins).

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

Procedure:

  • Resuspend the cell pellet in an appropriate buffer.

  • If studying a specific cellular state (e.g., acid stress), treat the cells accordingly. For example, to study the HdeA interactome, the pH can be adjusted to 2.3 for 30 minutes at 37°C.

  • Transfer the cell suspension to a petri dish and place it on ice.

  • Irradiate the cells with a 365 nm UV lamp for 15-30 minutes to induce photo-cross-linking.

  • After irradiation, pellet the cells by centrifugation and lyse them using sonication or a French press in ice-cold lysis buffer.

  • Clarify the cell lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Incubate the supernatant with the affinity resin for 1-2 hours at 4°C with gentle rotation to capture the bait protein and its cross-linked partners.

  • Wash the resin extensively with wash buffer to remove non-specific binders.

Protocol 3: On-Bead Cleavage, Elution, and Sample Preparation for MS

Materials:

  • Resin with bound protein complexes from Protocol 2.

  • Cleavage buffer (e.g., PBS with 8 mM H₂O₂).

  • SDS-PAGE loading buffer.

  • SDS-PAGE gel.

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin).

  • Peptide extraction buffers (e.g., 50% acetonitrile, 5% formic acid).

Procedure:

  • Resuspend the washed resin in cleavage buffer and incubate for 1 hour at room temperature to cleave the DiZHSeC linker and transfer the mass tag to the prey protein.

  • Pellet the resin and collect the supernatant containing the released and tagged prey proteins.

  • Add SDS-PAGE loading buffer to the supernatant, boil for 5 minutes, and load onto an SDS-PAGE gel.

  • Run the gel to separate the proteins.

  • Stain the gel with Coomassie Brilliant Blue or a mass spectrometry-compatible silver stain.

  • Excise the entire lane or specific bands of interest.

  • Perform in-gel digestion:

    • Destain the gel pieces.

    • Reduce the proteins with DTT.

    • Alkylate with iodoacetamide.

    • Digest with trypsin overnight at 37°C.

  • Extract the peptides from the gel pieces using extraction buffers.

  • Dry the extracted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

Procedure:

  • Resuspend the dried peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

  • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Perform database searching using a search engine like Mascot or MaxQuant.

  • Crucially, include a variable modification corresponding to the mass of the transferred tag (C₈H₁₃NO) on all amino acids in the search parameters.

  • A protein is considered a high-confidence interactor if it is identified with at least two unique peptides, one of which contains the mass tag modification.

Data Presentation

Quantitative data from IMAPP experiments should be presented in a clear and structured format to allow for easy interpretation and comparison across replicates. The following table is a representative example of how to summarize the identified interacting proteins.

Protein ID (UniProt)Gene NameProtein DescriptionMascot Score (Rep 1)Unique Peptides (Rep 1)Tagged Peptides (Rep 1)Mascot Score (Rep 2)Unique Peptides (Rep 2)Tagged Peptides (Rep 2)
P0A9K9degPSerine endoprotease DegP450153480164
P0AE05surAPeptidyl-prolyl cis-trans isomerase SurA320112350122
P0A6F5dsbAProtein disulfide-isomerase DsbA28091295101
P0ABH8tspPeriplasmic tail-specific protease2107123082
P0AFM8bglXPeriplasmic beta-glucosidase1806119061

Application in Signaling Pathway Mapping and Drug Discovery

The this compound/IMAPP workflow is a powerful tool for elucidating signaling pathways. By targeting key proteins within a pathway (e.g., receptors, kinases, transcription factors) as baits, researchers can identify novel downstream effectors and upstream regulators. This can reveal previously unknown connections and crosstalk between different signaling cascades.

Signaling_Pathway Ligand Ligand Receptor Receptor (Bait-DiZPK) Ligand->Receptor Binding Adaptor Adaptor Protein Receptor->Adaptor Cross-linked Interaction Kinase1 Kinase 1 Adaptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulation

Caption: A hypothetical signaling pathway mapped using this compound.

In the context of drug discovery, this technology can be used to:

  • Identify direct targets of a drug: By creating a photo-activatable version of a small molecule drug, one can identify its direct protein targets in a cellular context.

  • Elucidate a drug's mechanism of action: By using a key protein in a disease-related pathway as a bait, researchers can study how a drug perturbs its interaction network.

  • Discover novel drug targets: The identification of previously unknown protein interactions in a disease state can reveal new nodes for therapeutic intervention.

Conclusion

The this compound-based mass spectrometry workflow, particularly the advanced IMAPP strategy, provides a robust and versatile platform for the discovery and characterization of protein-protein interactions in their native cellular environment. By offering high specificity and the ability to capture transient interactions, this technology is invaluable for researchers in basic science and drug development seeking to unravel the complexities of cellular protein networks.

References

Application Notes: Probing Protein-Protein Interactions with DiZPK and SILAC-Based Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of protein-protein interactions (PPIs) governs nearly all cellular processes, making the accurate identification and quantification of these interactions crucial for understanding fundamental biology and for the development of novel therapeutics. The combination of the genetically encoded photo-crosslinker DiZPK with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics offers a powerful approach to capture and quantify direct PPIs within a native cellular environment. This method, often referred to as in vivo Crosslinking-Assisted and SILAC-based Protein Identification (iCLASPI), allows for the covalent trapping of transient and stable interactions, followed by their precise quantification, thereby significantly reducing the false positives often associated with traditional affinity purification-mass spectrometry (AP-MS) techniques.

These application notes provide a detailed overview and experimental protocols for utilizing this compound in conjunction with SILAC for the quantitative analysis of PPIs.

Principle of the Method

The this compound-SILAC methodology integrates three key technologies:

  • Genetic Code Expansion: A specific, "unnatural" amino acid, this compound (a diazirine-containing lysine analog), is site-specifically incorporated into a protein of interest (the "bait") using an orthogonal aminoacyl-tRNA synthetase/tRNA pair. This allows for precise control over the location of the crosslinker.

  • Photo-activated Crosslinking: The diazirine moiety on this compound is inert until activated by UV light. Upon UV irradiation, it forms a highly reactive carbene that covalently crosslinks with interacting proteins ("prey") in close proximity.

  • SILAC-Based Quantitative Mass Spectrometry: Cells are metabolically labeled with "light," "medium," or "heavy" isotopes of essential amino acids (e.g., lysine and arginine). By comparing the mass spectrometry signal intensities of the labeled peptides from different experimental conditions, the relative abundance of the crosslinked prey proteins can be accurately quantified. This allows for the differentiation of specific interactors from non-specific background contaminants.

Applications

This powerful technique is particularly well-suited for:

  • Mapping direct and transient protein-protein interactions: The zero-distance crosslinking nature of this compound ensures that only proteins in direct contact with the bait are captured.

  • Identifying context-dependent interactions: By applying different stimuli (e.g., drug treatment, signaling pathway activation) to differentially labeled cell populations, changes in PPIs can be quantified.

  • Validating therapeutic targets: Understanding how a drug affects the interactome of its target protein can provide insights into its mechanism of action and potential off-target effects.

  • Elucidating signaling pathways: By placing the this compound probe on different components of a signaling cascade, the flow of information through the pathway can be mapped.

Experimental Workflow

A typical this compound-SILAC experiment involves the following stages:

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis SILAC_labeling SILAC Labeling (Light, Medium, Heavy) Plasmid_transfection Plasmid Transfection (Bait-DiZPK & Synthetase) SILAC_labeling->Plasmid_transfection DiZPK_incorporation This compound Incorporation Plasmid_transfection->DiZPK_incorporation Stimulation Cellular Stimulation (e.g., Drug Treatment) DiZPK_incorporation->Stimulation UV_crosslinking UV Crosslinking (365 nm) Stimulation->UV_crosslinking Cell_lysis Cell Lysis & Lysate Mixing UV_crosslinking->Cell_lysis Affinity_purification Affinity Purification (e.g., anti-FLAG) Cell_lysis->Affinity_purification Protein_digestion Protein Digestion (e.g., Trypsin) Affinity_purification->Protein_digestion LC_MSMS LC-MS/MS Analysis Protein_digestion->LC_MSMS Data_analysis Data Analysis (Quantification & Identification) LC_MSMS->Data_analysis

Caption: this compound-SILAC Experimental Workflow.

Detailed Protocols

Herein are detailed protocols for the key experimental stages. These should be optimized for your specific cell line and protein of interest.

Protocol 1: SILAC Labeling and Cell Culture
  • Cell Line Selection: Choose a cell line that is amenable to SILAC labeling (i.e., auxotrophic for arginine and lysine) and transfection. HEK293T cells are a common choice.

  • Adaptation to SILAC Media: Culture cells for at least five passages in SILAC-compatible DMEM or RPMI 1640 medium deficient in L-arginine and L-lysine. Supplement the media with 10% dialyzed fetal bovine serum (dFBS) and either "light" (unlabeled), "medium" (e.g., 13C6-L-lysine and 13C6-L-arginine), or "heavy" (e.g., 13C615N2-L-lysine and 13C615N4-L-arginine) amino acids.

  • Verification of Label Incorporation: After five passages, confirm >97% incorporation of the heavy amino acids by mass spectrometry analysis of a small protein lysate sample.

Protocol 2: this compound Incorporation and Photo-Crosslinking
  • Plasmid Construction:

    • Obtain or construct a plasmid encoding the orthogonal pyrrolysyl-tRNA synthetase (PylRS) specific for this compound.

    • Clone your bait protein into a mammalian expression vector. Introduce an amber stop codon (TAG) at the desired site for this compound incorporation. Include an affinity tag (e.g., FLAG or HA) for later purification.

  • Transfection: Co-transfect the SILAC-labeled cells with the PylRS plasmid and the bait-TAG plasmid.

  • This compound Addition: 24 hours post-transfection, add this compound to the cell culture medium to a final concentration of 100-500 µM. Incubate for another 24 hours.

  • Cell Stimulation (Optional): If studying context-dependent interactions, treat the different SILAC-labeled cell populations with your stimulus of interest (e.g., a drug or growth factor) for the desired time.

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Irradiate the cells with UV light at 365 nm for 15-30 minutes on ice. The optimal duration and intensity should be determined empirically.

Protocol 3: Protein Extraction, Affinity Purification, and Sample Preparation for MS
  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Lysate Mixing: Combine the "light," "medium," and "heavy" cell lysates in a 1:1:1 protein concentration ratio.

  • Affinity Purification: Incubate the mixed lysate with antibody-conjugated beads against the affinity tag on your bait protein (e.g., anti-FLAG M2 affinity gel).

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • In-gel or In-solution Digestion: Separate the eluted proteins by SDS-PAGE and perform in-gel digestion with trypsin, or perform in-solution digestion directly.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis

  • Database Searching: Search the raw MS data against a protein database (e.g., Swiss-Prot) using software such as MaxQuant.

  • Protein Identification and Quantification: MaxQuant, or similar software, will identify the peptides and quantify the heavy/light/medium ratios for each identified protein.

  • Data Filtering and Interpretation:

    • Filter the data to remove common contaminants and proteins identified with low confidence.

    • True interaction partners will exhibit a high SILAC ratio (e.g., >2) in the experimental condition compared to the control, while non-specific binders will have a ratio close to 1.

Quantitative Data Presentation

The quantitative data from a this compound-SILAC experiment should be summarized in a clear and concise table. This allows for easy comparison of potential interactors and their specificity.

Table 1: Representative Quantitative Data from a this compound-SILAC Experiment

Protein IDGene NameProtein NameSILAC Ratio (Heavy/Light)p-valueBiological Function
P60709ACTBActin, cytoplasmic 11.10.85Cytoskeleton
P08670VIMVimentin0.90.79Intermediate filament
Q06830TBB5Tubulin beta chain1.20.68Cytoskeleton
Q9Y2T7 TRAF6 TNF receptor-associated factor 6 8.7 <0.01 Signal transduction
O95185 TAB2 TGF-beta-activated kinase 1 and MAP3K7-binding protein 2 6.5 <0.01 Signal transduction
P62258HSP90AA1Heat shock protein HSP 90-alpha1.50.45Chaperone
P10809HSPD160 kDa heat shock protein, mitochondrial1.30.55Chaperone
P63104HSPA8Heat shock cognate 71 kDa protein1.00.92Chaperone

In this hypothetical example, the bait protein was a component of a signaling pathway, and the experiment was designed to identify stimulus-dependent interactors. The "Heavy" channel represents the stimulated condition, and the "Light" channel represents the unstimulated control. Proteins with a high Heavy/Light ratio and a low p-value (e.g., TRAF6 and TAB2) are considered specific, stimulus-dependent interactors.

Application Example: Elucidating the MAPK Signaling Pathway

The this compound-SILAC approach can be instrumental in mapping the direct protein-protein interactions that drive signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway. This pathway is often dysregulated in cancer and other diseases, making it a key target for drug development.

Hypothetical Experimental Design:

  • Bait Protein: MEK1, a central kinase in the MAPK pathway.

  • This compound Incorporation Site: A residue in a known or suspected protein-protein interaction domain of MEK1.

  • SILAC Conditions:

    • Light: Unstimulated cells.

    • Heavy: Cells stimulated with a growth factor that activates the MAPK pathway.

  • Expected Outcome: Identification of proteins that directly interact with MEK1 in a stimulus-dependent manner.

G cluster_upstream Upstream Activation cluster_cascade Kinase Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2_SOS GRB2/SOS RTK->GRB2_SOS RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK1 MEK1 (Bait with this compound) RAF->MEK1 Direct Interaction (Stimulation-Dependent) ERK ERK MEK1->ERK Direct Interaction (Constitutive) TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors GeneExpression Gene Expression Changes TranscriptionFactors->GeneExpression

Caption: MAPK Signaling Pathway with MEK1 as the this compound Bait.

By incorporating this compound into MEK1, this experiment would aim to capture its direct upstream activator (RAF) in a stimulation-dependent manner and its direct downstream substrate (ERK) as a constitutive interactor. The SILAC ratios would provide quantitative evidence for these dynamic changes in the MEK1 interactome upon growth factor stimulation.

Conclusion

The combination of this compound-mediated photo-crosslinking and SILAC-based quantitative proteomics provides a robust and versatile platform for the in-depth analysis of protein-protein interactions in their native cellular context. This approach not only allows for the identification of direct and transient interactors but also provides a quantitative measure of interaction dynamics. For researchers in basic science and drug development, this methodology offers a powerful tool to unravel complex biological networks and to elucidate the mechanisms of action of therapeutic agents.

Application Notes: UV Activation of DiZPK for Photo-Cross-Linking

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DiZPK is a genetically encodable, photo-activatable unnatural amino acid designed for identifying direct protein-protein interactions in living cells.[1][2] As a structural analog of pyrrolysine, it can be site-specifically incorporated into a protein of interest (the "bait") using an expanded genetic code.[1][3] The core of this compound's functionality lies in its diazirine moiety, a compact and stable photo-reactive group.[4] Upon exposure to long-wave UV light, the diazirine ring loses nitrogen gas to form a highly reactive carbene intermediate. This carbene rapidly and indiscriminately inserts into nearby C-H or N-H bonds, forming a stable covalent cross-link with interacting "prey" proteins. This allows for the capture of transient and weak interactions within a native cellular context for subsequent analysis.

Principle of Diazirine Photo-Activation

The diazirine group is favored for in vivo cross-linking because it is activated by UV wavelengths (typically 345-370 nm) that cause minimal damage to proteins and other cellular components. The activation process is a two-step reaction. First, UV irradiation excites the diazirine to an unstable state. This is followed by the irreversible loss of dinitrogen (N₂) gas, which generates a reactive carbene. This carbene has a very short lifetime, ensuring that cross-linking is limited to molecules in immediate proximity to the bait protein at the moment of activation.

DiZPK_Activation_Pathway cluster_0 Mechanism of Photo-Cross-Linking Bait_this compound Bait Protein with this compound Carbene Reactive Carbene Intermediate + N₂ Gas Bait_this compound->Carbene UV Light (~365 nm) Complex Covalently Cross-linked Bait-Prey Complex Carbene->Complex Prey Interacting Prey Protein Prey->Complex Proximity

Caption: Mechanism of this compound photo-activation and covalent capture of an interacting protein.

Quantitative Data: UV Activation Parameters

The efficiency of this compound photo-cross-linking is critically dependent on the wavelength of UV light, the total energy delivered (a function of lamp power and exposure time), and the distance between the light source and the sample.

Table 1: Recommended UV Activation Parameters for this compound

ParameterRecommended ValueNotesCitations
Activation Wavelength 345 - 370 nmThe optimal wavelength for diazirine activation is ~345 nm. The commonly used wavelength is 365 nm.
Avoidable Wavelengths < 300 nm (especially 254 nm)Shorter wavelengths can cause significant damage to proteins and DNA.
Exposure Time 5 - 15 minutesHighly dependent on lamp wattage and distance. For live cells, total irradiation should be less than 15 minutes.
Lamp Power 6W - 200WHigh-wattage lamps are more effective and require shorter exposure times.
Lamp-to-Sample Distance 1 - 5 cmFor lower-powered lamps (<15W), a distance of 1 cm is recommended. For higher-powered lamps, increase the distance to avoid sample heating.

Table 2: Comparison of Common UV Light Sources for Diazirine Activation

UV Lamp TypeTypical WavelengthPowerRecommended UseCitations
Hand-held UV Lamp 365 nm6 - 8 WSmall-scale experiments, requires close proximity (1 cm). Lower cross-linking efficiency.
UV Crosslinker Box (e.g., Stratalinker) 365 nm5 x 15 W bulbsStandard for cell culture plates. Provides even irradiation.
Mercury Vapor Lamp 300 - 360 nm> 150 WHigh-power applications. Requires filters to remove wavelengths < 300 nm.

Experimental Protocols

Protocol 1: In Vivo Photo-Cross-Linking of this compound-Containing Proteins

This protocol describes the general steps for UV-irradiating mammalian cells that are expressing a bait protein containing a site-specifically incorporated this compound.

Materials:

  • Mammalian cells expressing the this compound-containing bait protein.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • UV Crosslinker with 365 nm bulbs (e.g., Stratalinker 2400).

  • Cell scraper.

Procedure:

  • Culture cells expressing the this compound-incorporated protein of interest to 80-90% confluency in a culture plate.

  • Aspirate the culture medium completely. Amine-containing components in the media can quench the cross-linking reaction.

  • Gently wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

  • Place the uncovered culture plate on ice directly under the UV lamp in a crosslinker.

  • Ensure the distance from the bulbs to the cells is between 3-5 cm for a standard 15W lamp system.

  • Irradiate the cells with 365 nm UV light for 5-15 minutes. The optimal time should be determined empirically for each experimental system.

  • After irradiation, immediately place the plate back on ice.

  • Harvest the cells by scraping them into ice-cold PBS containing protease and phosphatase inhibitors.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • The cell pellet containing the cross-linked complexes is now ready for downstream applications such as lysis, affinity purification, and analysis.

Protocol 2: Western Blot Analysis of Cross-Linked Complexes

This protocol is for the detection of higher-molecular-weight species corresponding to the bait-prey complex after cross-linking.

Procedure:

  • Cell Lysis: Lyse the cell pellet from Protocol 1 using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method like the BCA assay.

  • Sample Preparation: Prepare samples for SDS-PAGE. Add Laemmli sample buffer to equal amounts of protein from both UV-irradiated and non-irradiated control lysates. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your bait protein. This is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for the appearance of higher-molecular-weight bands in the UV-treated lane compared to the non-treated control, which indicates successful cross-linking.

Protocol 3: Identification of Interacting Proteins by Mass Spectrometry

This protocol provides a general workflow for identifying unknown prey proteins captured by the this compound-containing bait.

DiZPK_MS_Workflow cluster_1 This compound Proteomics Workflow Start Express Bait-DiZPK in Live Cells UV UV Cross-linking (365 nm) Start->UV Lysis Cell Lysis UV->Lysis AP Affinity Purification (e.g., via His/FLAG-tag on Bait) Lysis->AP Elution Elution of Bait-Prey Complexes AP->Elution Digestion In-gel or In-solution Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Analysis Database Search & Identification of Prey Proteins LCMS->Analysis

Caption: Experimental workflow for identifying protein-protein interactions using this compound and mass spectrometry.

Procedure:

  • Affinity Purification: Following cell lysis (Protocol 2, Step 1), enrich the cross-linked complexes using affinity purification. This typically involves an epitope tag (e.g., FLAG, His) on the bait protein that is captured by antibody- or metal-conjugated beads.

  • Washing: Perform stringent washes of the beads to remove non-specifically bound proteins.

  • Elution: Elute the bound protein complexes from the beads.

  • Gel Separation: Separate the eluted complexes on an SDS-PAGE gel. This allows for the separation of the cross-linked complexes from the unbound bait and other contaminants.

  • In-Gel Digestion: Excise the gel region corresponding to the cross-linked complex. Destain, reduce, alkylate, and digest the proteins within the gel slice overnight with a protease such as trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel matrix.

  • LC-MS/MS Analysis: Analyze the extracted peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins present in the sample from the tandem mass spectra. Prey proteins will be identified in the sample from the UV-irradiated, affinity-purified sample but should be absent or significantly reduced in control samples (e.g., non-irradiated or mock purification).

References

Application Notes and Protocols for DiZPK in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DiZPK (3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-Nε-l-lysine) is a genetically encoded, photo-activatable unnatural amino acid designed for the identification and mapping of protein-protein interactions (PPIs) in living cells. As an analog of L-lysine, this compound can be site-specifically incorporated into a protein of interest (the "bait") through amber codon suppression technology. Upon activation with UV light, the diazirine moiety forms a highly reactive carbene, which covalently crosslinks the bait protein to its interacting partners (the "prey") within a close proximity. This allows for the capture of transient and weak interactions in their native cellular environment, providing valuable insights into cellular signaling pathways and drug target engagement.

Mechanism of Action

The utility of this compound is based on the expansion of the genetic code. A plasmid encoding an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair is co-transfected into cells with a plasmid for the bait protein, which has been mutated to contain an in-frame amber stop codon (TAG) at the desired incorporation site. The engineered aaRS specifically charges its cognate tRNA with this compound supplied in the culture medium. During translation, the anticodon of the charged tRNA recognizes the amber codon, leading to the incorporation of this compound into the bait protein. Subsequent UV irradiation triggers the irreversible crosslinking of the bait to its binding partners, which can then be identified using techniques such as immunoprecipitation followed by mass spectrometry.

Quantitative Data Summary

The optimal working concentration of this compound is highly dependent on the cell type, the expression level of the protein of interest, and the specific experimental conditions. Therefore, empirical determination of the optimal concentration is crucial. The following table summarizes reported concentrations and conditions from the literature as a starting point for optimization.

ParameterE. coli (DH10B)Mammalian (HEK293T)Mammalian (CHO)
This compound Concentration 330 µMRecommended starting range: 0.5 - 1 mMRecommended starting range: 0.5 - 1 mM
Incubation Time 12 hours post-induction24 - 48 hours24 - 48 hours
UV Wavelength 365 nm365 nm365 nm
UV Irradiation Time 15 minutes10 seconds to 15 minutes (highly dependent on light source intensity)Optimization required
Reference [1][2][3]

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration and Cytotoxicity

Before proceeding with crosslinking experiments, it is essential to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT reagent or other viability assay kit (e.g., Live/Dead staining)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.

  • Prepare a series of this compound dilutions in complete culture medium (e.g., 0, 100 µM, 250 µM, 500 µM, 750 µM, 1 mM, 1.5 mM, 2 mM).

  • Replace the medium in the wells with the this compound dilutions. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubate the cells for 24 to 48 hours, corresponding to the planned duration of your crosslinking experiment.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Analyze the data to determine the highest concentration of this compound that does not significantly impact cell viability. This will be the upper limit for your working concentration.

Protocol 2: Site-Specific Incorporation of this compound and Photo-Crosslinking in Mammalian Cells

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete culture medium

  • Plasmid encoding the orthogonal aaRS/tRNA pair for this compound

  • Plasmid encoding the bait protein with a C-terminal tag (e.g., HA or FLAG) and an in-frame amber (TAG) codon at the desired crosslinking site

  • Transfection reagent

  • This compound (from optimized concentration in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

Procedure:

  • Transfection: Co-transfect the mammalian cells with the aaRS/tRNA plasmid and the bait protein plasmid using your preferred transfection method.

  • This compound Incorporation: After 12-24 hours, replace the culture medium with fresh medium containing the optimized concentration of this compound. Culture the cells for an additional 24-48 hours to allow for protein expression and this compound incorporation.

    • Control: Include a control plate of transfected cells cultured in medium without this compound to confirm that full-length bait protein expression is dependent on the presence of the unnatural amino acid.

  • Verification of Incorporation (Optional but Recommended): Harvest a small fraction of the cells. Lyse the cells and perform a Western blot using an antibody against the C-terminal tag of your bait protein. A band corresponding to the full-length protein should be present only in the cells treated with this compound.

  • Photo-Crosslinking: a. Wash the cells twice with ice-cold PBS. b. Aspirate the PBS, leaving a thin layer of liquid covering the cells. c. Place the culture dish on ice and irradiate with 365 nm UV light. The duration of irradiation will need to be optimized (start with 5-15 minutes for a standard UV lamp, or shorter for high-intensity sources).[4]

  • Downstream Analysis: Following crosslinking, the cells can be harvested and lysed. The crosslinked protein complexes can be isolated via immunoprecipitation using the tag on the bait protein and identified by mass spectrometry.

Visualizations

experimental_workflow Experimental Workflow for this compound-Mediated Photo-Crosslinking cluster_prep Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis transfection Co-transfect cells with plasmids: 1. Orthogonal aaRS/tRNA 2. Bait protein with TAG codon incubation Incubate with this compound (0.5 - 1 mM) for 24-48h transfection->incubation 12-24h wash Wash cells with PBS incubation->wash uv UV Irradiation (365 nm) wash->uv lysis Cell Lysis uv->lysis ip Immunoprecipitation (e.g., anti-FLAG) lysis->ip ms Mass Spectrometry (LC-MS/MS) ip->ms

Caption: Workflow for this compound photo-crosslinking in mammalian cells.

mtor_pathway Simplified mTOR Signaling Pathway growth_factors Growth Factors pi3k PI3K growth_factors->pi3k akt Akt pi3k->akt tsc TSC1/TSC2 akt->tsc rheb Rheb tsc->rheb mtorc1 mTORC1 rheb->mtorc1 downstream Protein Synthesis, Cell Growth mtorc1->downstream note This compound can be used to identify proteins interacting with any component of this pathway.

Caption: Overview of the mTOR signaling cascade.[5]

fasn_interaction FASN Interaction Network in Cancer Metastasis fasn FASN fscn1 FSCN1 fasn->fscn1 sipa1 SIPA1 fasn->sipa1 sptbn1 SPTBN1 fasn->sptbn1 cd59 CD59 fasn->cd59 mmp MMP-2/MMP-9 Function fasn->mmp emt Epithelial-Mesenchymal Transition (EMT) fscn1->emt sptbn1->emt note This compound can confirm direct interactions between FASN and proteins like FSCN1, SIPA1, etc.

Caption: FASN and its role in cancer metastasis.

References

Protocol for Site-Specific Incorporation of DiZPK into Proteins via Amber Codon Suppression

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the site-specific incorporation of the photo-crosslinking non-canonical amino acid (ncAA) DiZPK ((3-(3-methyl-3H-diazirine-3-yl)-propaminocarbonyl-Nε–L-lysine)) into a target protein in Escherichia coli using amber codon suppression technology. This method enables the introduction of a photoreactive diazirine moiety at a specific site within a protein, allowing for covalent crosslinking to interacting partners upon UV irradiation. This technique is a powerful tool for mapping protein-protein interactions, identifying binding partners, and elucidating the structure of protein complexes.

Introduction to Amber Codon Suppression for this compound Incorporation

Genetic code expansion allows for the incorporation of ncAAs with novel functionalities into proteins.[1][2][3] This is achieved by repurposing a codon, typically the amber stop codon (UAG), to encode for the ncAA.[4][5] The key components for this technology are an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA). The orthogonal aaRS is engineered to specifically recognize and charge the ncAA onto the suppressor tRNA, which has an anticodon (CUA) that recognizes the UAG codon in the mRNA. This system operates independently of the host cell's translational machinery, ensuring the high fidelity of ncAA incorporation.

For the incorporation of this compound, a lysine derivative containing a diazirine group, the Methanosarcina barkeri pyrrolysyl-tRNA synthetase (PylRS) and its cognate tRNA (tRNAPylCUA) are commonly used. The PylRS has been engineered to recognize this compound and facilitate its incorporation into a protein of interest at the site of an in-frame amber codon.

Experimental Workflow Overview

The overall workflow for incorporating this compound into a target protein involves several key steps, from plasmid preparation to protein analysis.

G cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis plasmid_prep Plasmid Preparation transformation Co-transformation plasmid_prep->transformation cell_prep Competent Cell Preparation cell_prep->transformation culture Cell Culture & Induction transformation->culture purification Protein Purification culture->purification verification Verification of Incorporation purification->verification crosslinking Photo-crosslinking verification->crosslinking

Figure 1: General experimental workflow for this compound incorporation.

Materials and Reagents

Plasmids and Strains
  • Expression Plasmid: A plasmid containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site. The plasmid should also contain a selectable marker (e.g., ampicillin resistance).

  • pSupAR-MbPylRS(this compound) Plasmid: This plasmid (Addgene #91705 or similar) expresses the engineered Methanosarcina barkeri pyrrolysyl-tRNA synthetase and its cognate tRNA. It typically carries a separate selectable marker (e.g., spectinomycin resistance).

  • E. coli Strain: A suitable expression strain such as BL21(DE3) is recommended.

Media and Reagents
ReagentSupplierCatalog No.
This compound(Various)-
Luria-Bertani (LB) Broth(Various)-
Agar(Various)-
Ampicillin(Various)-
Spectinomycin(Various)-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)(Various)-
L-Arabinose(Various)-
Competent Cell Preparation Reagents (e.g., CaCl2)(Various)-
Protein Purification Reagents (e.g., Ni-NTA resin)(Various)-

Detailed Experimental Protocols

Plasmid Preparation and Site-Directed Mutagenesis
  • Introduce Amber Codon: Introduce a TAG amber codon at the desired site in your gene of interest using site-directed mutagenesis. Verify the mutation by DNA sequencing.

  • Plasmid Purification: Purify both the expression plasmid containing your gene of interest and the pSupAR-MbPylRS(this compound) plasmid using a standard plasmid miniprep or maxiprep kit.

Co-transformation
  • Prepare Competent Cells: Prepare chemically competent E. coli BL21(DE3) cells.

  • Transformation: Co-transform the competent cells with both the expression plasmid and the pSupAR-MbPylRS(this compound) plasmid.

  • Plating: Plate the transformed cells on LB agar plates containing both ampicillin (for the expression plasmid) and spectinomycin (for the pSupAR plasmid).

  • Incubation: Incubate the plates overnight at 37°C.

Protein Expression and this compound Incorporation
  • Starter Culture: Inoculate a single colony from the transformation plate into 5 mL of LB medium containing ampicillin and spectinomycin. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of LB medium (e.g., 1 L) containing both antibiotics with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Cooling and this compound Addition: Cool the culture on ice for 20 minutes. Add this compound to a final concentration of 1 mM.

  • Induction: Induce the expression of the tRNA/aaRS pair by adding L-arabinose to a final concentration of 0.02% (w/v). Simultaneously, induce the expression of your target protein by adding IPTG to a final concentration of 0.2 mM.

  • Expression: Transfer the culture to a shaker at a lower temperature (e.g., 18-20°C) and continue to shake for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until further use.

G cluster_growth Cell Growth cluster_induction Induction cluster_expression Expression & Harvest A Inoculate starter culture B Inoculate main culture A->B C Grow to OD600 0.6-0.8 B->C D Cool culture C->D E Add this compound (1 mM) D->E F Add L-Arabinose (0.02%) E->F G Add IPTG (0.2 mM) F->G H Incubate at 18-20°C for 16-20h G->H I Harvest cells by centrifugation H->I

Figure 2: Protein expression and this compound incorporation workflow.

Protein Purification

Purify the this compound-containing protein using a standard protocol appropriate for your protein's purification tag (e.g., His-tag, GST-tag). All purification steps should be carried out at 4°C to minimize protein degradation.

Verification of this compound Incorporation

1. SDS-PAGE and Western Blotting:

  • Run samples of your purified protein on an SDS-PAGE gel.

  • Perform a Western blot using an antibody against your protein of interest or its tag.

  • A successful incorporation will result in a band corresponding to the full-length protein. A control experiment without this compound should show a much weaker or no full-length protein band, indicating that suppression of the amber codon is dependent on the presence of the ncAA.

2. Mass Spectrometry:

  • For definitive confirmation and to determine the efficiency of incorporation, analyze the purified protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • The observed molecular weight should correspond to the theoretical molecular weight of the protein with this compound incorporated.

Photo-crosslinking

  • Sample Preparation: Prepare your purified this compound-containing protein in a suitable buffer, mixed with its potential binding partners.

  • UV Irradiation: Irradiate the sample with UV light at 365 nm for a specified period (e.g., 15-60 minutes) on ice. The diazirine group on this compound will be activated, forming a reactive carbene that can covalently crosslink to nearby molecules.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry to identify the interacting proteins.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
This compound Concentration1 mMOptimal concentration may need to be determined empirically.
L-Arabinose Concentration0.02% (w/v)For induction of the pSupAR plasmid.
IPTG Concentration0.1 - 1.0 mMFor induction of the target protein expression.
Expression Temperature18-25 °CLower temperatures often improve protein solubility.
Expression Time16-24 hours
Protein YieldVariable (0.1 - 5 mg/L)Highly dependent on the target protein.
Incorporation Efficiency50-95%Can be estimated by mass spectrometry.

Troubleshooting

IssuePossible CauseSolution
Low protein yield Inefficient amber suppressionOptimize this compound, L-arabinose, and IPTG concentrations. Try a different expression strain.
Protein toxicity or insolubilityLower the expression temperature and/or IPTG concentration.
No full-length protein Inactive synthetase or tRNAVerify the integrity of the pSupAR plasmid.
Incorrect amber codon insertionSequence verify your expression plasmid.
High level of truncation Competition with release factor 1 (RF1)Use an E. coli strain with a deleted or modified RF1.

Conclusion

The protocol described here provides a robust method for the site-specific incorporation of the photo-crosslinking amino acid this compound into proteins. This powerful technique opens up numerous possibilities for studying protein interactions in their native context, providing valuable insights for basic research and drug development.

References

Application Notes and Protocols: DiZPK Crosslinking Followed by Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photo-affinity labeling is a powerful technique to identify and characterize protein-protein interactions (PPIs) within their native cellular environment. Diazirine-based photocrosslinkers, such as DiZPK (a structural analog of pyrrolysine), have emerged as invaluable tools for these studies.[1][2] Upon photoactivation with UV light, diazirines form highly reactive carbene intermediates that can covalently crosslink with interacting proteins in close proximity.[3][4][5] This method allows for the capture of both stable and transient interactions that might be missed by other techniques. Subsequent analysis by western blot allows for the specific detection and characterization of the crosslinked protein complexes.

This document provides detailed protocols for both in vitro and in cellulo this compound crosslinking, followed by western blot analysis to identify interacting partners.

Principle of this compound Crosslinking

This compound can be incorporated into a protein of interest, either through chemical conjugation to purified proteins or genetically as an unnatural amino acid in living cells. The diazirine moiety remains inert until it is irradiated with UV light, typically at a wavelength of 350-365 nm. This photoactivation releases nitrogen gas and generates a highly reactive carbene intermediate. This carbene can then rapidly and non-specifically insert into C-H or N-H bonds of nearby molecules, forming a stable covalent bond and effectively "trapping" the interacting protein partners. The resulting crosslinked complexes can then be resolved by SDS-PAGE and identified by western blotting using antibodies specific to the proteins of interest.

Diagram: this compound Photo-Crosslinking Mechanism

DiZPK_Mechanism Mechanism of Diazirine Photocrosslinking cluster_0 Before UV Activation cluster_1 UV Activation (350-365 nm) cluster_2 Carbene Intermediate cluster_3 Covalent Crosslink Protein_A Protein A (with this compound) Protein_B Protein B (Interacting Partner) Protein_A->Protein_B Non-covalent Interaction UV_Light UV Light Carbene Protein A (Carbene Intermediate) UV_Light->Carbene N2 release Protein_B_2 Protein B Carbene->Protein_B_2 Crosslinked_Complex Covalently Crosslinked Protein A-B Complex Carbene->Crosslinked_Complex Covalent Bond Formation

Caption: Mechanism of Diazirine Photocrosslinking.

Experimental Protocols

Protocol 1: In Vitro Crosslinking of Purified Proteins

This protocol is suitable for confirming a direct interaction between two purified proteins.

Materials:

  • Purified protein of interest ("bait") labeled with this compound

  • Purified potential interacting protein ("prey")

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (365 nm)

  • SDS-PAGE reagents

  • Western blot reagents and antibodies

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the this compound-labeled bait protein and the prey protein in PBS. The optimal molar ratio of bait to prey should be determined empirically, but a 1:1 or 1:2 ratio is a good starting point.

  • Incubation: Incubate the protein mixture for 30 minutes at room temperature or on ice for 2 hours to allow for complex formation.

  • UV Irradiation: Place the open tube on ice and irradiate with a 365 nm UV lamp. The distance from the lamp and the irradiation time will need to be optimized. A typical starting point is 5-15 minutes at a distance of 1-5 cm.

  • Quenching: Immediately after irradiation, add quenching buffer to a final concentration of 50-100 mM Tris to scavenge any unreacted carbene intermediates. Incubate for 15 minutes at room temperature.

  • SDS-PAGE and Western Blot: Add SDS-PAGE sample buffer to the crosslinked sample. Boil the sample and load it onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a nitrocellulose or PVDF membrane and perform a standard western blot analysis using antibodies against the bait and prey proteins to detect the higher molecular weight crosslinked complex.

ParameterRecommended RangeStarting Point
Bait:Prey Molar Ratio 1:1 to 1:101:2
Incubation Time 30 min - 2 hours30 min at RT
UV Wavelength 350-370 nm365 nm
UV Irradiation Time 5-30 minutes15 minutes
UV Lamp Distance 1-5 cm3 cm
Quenching Buffer 50-100 mM Tris50 mM Tris

Table 1: Recommended parameters for in vitro this compound crosslinking.

Protocol 2: In Cellulo Crosslinking

This protocol is designed to capture protein interactions within living cells. This can be achieved by either treating cells with a cell-permeable this compound crosslinker or by genetically encoding this compound into the bait protein.

Materials:

  • Adherent or suspension cells expressing the protein of interest

  • Cell-permeable this compound crosslinker or system for genetic incorporation of this compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • UV lamp (365 nm)

  • SDS-PAGE reagents

  • Western blot reagents and antibodies

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. If using a chemical crosslinker, add it to the culture medium at a final concentration of 0.5-2 mM and incubate for a designated time (e.g., 10 minutes at room temperature or 30 minutes on ice). If using a genetically encoded this compound, induce its expression as required.

  • Washing: Wash the cells twice with ice-cold PBS to remove any unreacted crosslinker and media components.

  • UV Irradiation: For adherent cells, remove the PBS and irradiate the cells in the culture dish. For suspension cells, resuspend them in PBS and irradiate in a suitable container. Use a 365 nm UV lamp for 5-15 minutes.

  • Cell Lysis: After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • SDS-PAGE and Western Blot: Determine the protein concentration of the cell lysates. Load equal amounts of protein onto an SDS-PAGE gel. Perform western blot analysis as described in Protocol 1 to detect the crosslinked complex.

ParameterRecommended RangeStarting Point
Crosslinker Concentration 0.5 - 2 mM1 mM
Incubation Time (Chemical) 10 - 30 minutes15 minutes at RT
UV Wavelength 350-370 nm365 nm
UV Irradiation Time 5-30 minutes15 minutes
UV Lamp Distance 1-5 cm3 cm

Table 2: Recommended parameters for in cellulo this compound crosslinking.

Diagram: Experimental Workflow

DiZPK_Workflow This compound Crosslinking and Western Blot Workflow cluster_in_vitro In Vitro Protocol cluster_in_cellulo In Cellulo Protocol iv_start Start with Purified Proteins iv_mix Mix this compound-labeled Bait and Prey Proteins iv_start->iv_mix iv_incubate Incubate to Allow Complex Formation iv_mix->iv_incubate uv_irradiate UV Irradiation (365 nm) iv_incubate->uv_irradiate ic_start Start with Live Cells ic_treat Treat with this compound or Induce this compound Expression ic_start->ic_treat ic_wash Wash Cells ic_treat->ic_wash ic_wash->uv_irradiate quench_lysis Quench Reaction (in vitro) or Lyse Cells (in cellulo) uv_irradiate->quench_lysis sds_page SDS-PAGE quench_lysis->sds_page western_blot Western Blot Analysis sds_page->western_blot analysis Detect Higher Molecular Weight Crosslinked Complex western_blot->analysis

Caption: this compound Crosslinking and Western Blot Workflow.

Data Interpretation

A successful this compound crosslinking experiment followed by western blot will show a band at a higher molecular weight corresponding to the size of the bait protein plus the prey protein. This band should only be present in the samples that have been treated with the this compound crosslinker and exposed to UV light. Control lanes (no UV, no crosslinker) should not show this higher molecular weight band. The presence of this specific band is strong evidence for a direct interaction between the two proteins.

Troubleshooting

  • No crosslinked band:

    • Optimize the concentration of the crosslinker.

    • Increase the incubation time to allow for complex formation.

    • Optimize the UV irradiation time and distance.

    • Ensure the antibody used for western blotting is effective.

  • High background or non-specific crosslinking:

    • Decrease the concentration of the crosslinker.

    • Decrease the UV irradiation time.

    • Include appropriate quenching steps.

  • Low protein yield after cell lysis:

    • Use a suitable lysis buffer with protease inhibitors.

    • Ensure complete cell lysis.

Conclusion

This compound crosslinking coupled with western blot analysis is a robust and versatile method for identifying and validating protein-protein interactions. The ability to "freeze" interactions in their native state, including transient ones, provides valuable insights into cellular processes. By following the detailed protocols and optimizing the key parameters, researchers can confidently investigate protein interaction networks in a variety of biological systems.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation Following DiZPK Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of protein samples for mass spectrometry (MS) analysis after crosslinking with the photo-activatable crosslinker DiZPK (Nε-(4-azidobenzoyl)-L-lysine). This compound is a genetically incorporated, zero-length crosslinker that enables the study of protein-protein interactions within a native cellular environment. The following protocols outline the key steps from cell harvesting to sample analysis by LC-MS/MS.

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has become an indispensable tool for the elucidation of protein-protein interaction networks and the structural analysis of protein complexes.[1][2] The use of genetically encoded photo-activatable crosslinkers, such as this compound, offers the significant advantage of capturing interactions in vivo with high temporal and spatial resolution.[3] this compound, a structural analog of pyrrolysine, can be incorporated into a protein of interest at a specific site, and upon UV activation, it covalently links to interacting partners.[3] Subsequent analysis by mass spectrometry allows for the identification of these interaction partners and the specific crosslinked residues, providing valuable distance constraints for structural modeling.[1]

The preparation of samples following this compound crosslinking is a critical phase that significantly influences the quality and depth of the resulting data. The low abundance of crosslinked peptides compared to linear, unmodified peptides presents a major analytical challenge. Therefore, the protocol often involves enrichment steps to selectively isolate the crosslinked species. This document provides a comprehensive workflow and detailed protocols for the successful preparation of this compound-crosslinked samples for MS analysis.

Experimental Workflow Overview

The overall experimental workflow for a this compound crosslinking study, from cell culture to data analysis, is depicted below. This guide focuses on the sample preparation steps following in-vivo crosslinking.

This compound Crosslinking Workflow cluster_invivo In-Vivo Steps cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry and Data Analysis A Genetic Incorporation of this compound B Cell Culture and Protein Expression A->B C UV Photo-crosslinking B->C D Cell Lysis and Protein Extraction C->D E Protein Complex Enrichment (Optional, e.g., Affinity Purification) D->E F SDS-PAGE and In-Gel Digestion E->F G Peptide Extraction F->G H Enrichment of Crosslinked Peptides (e.g., SEC, SCX) G->H I Desalting and Concentration H->I J LC-MS/MS Analysis I->J K Database Search and Crosslink Identification J->K

Caption: Overall workflow for this compound crosslinking mass spectrometry.

Key Experimental Protocols

Protocol 1: Cell Lysis and Protein Extraction

This protocol describes the initial steps of cell harvesting and protein extraction after in-vivo photo-crosslinking.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer, or a specific buffer compatible with downstream affinity purification, containing protease inhibitors)

  • Cell scraper

  • Centrifuge

Procedure:

  • After UV irradiation, place the cell culture plates on ice.

  • Wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold lysis buffer to the plate and scrape the cells.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant containing the soluble proteins to a new tube. This is the starting material for further purification or direct digestion.

Protocol 2: In-Gel Protein Digestion

This protocol is suitable for samples that have been separated by SDS-PAGE. This allows for the isolation of specific crosslinked complexes and reduces sample complexity.

Materials:

  • Coomassie Brilliant Blue stain and destaining solution

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (e.g., 10-20 ng/µL in 50 mM ammonium bicarbonate)

  • Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

  • SpeedVac concentrator

Procedure:

  • Run the protein sample on an SDS-PAGE gel and stain with Coomassie Brilliant Blue.

  • Excise the protein band(s) of interest, corresponding to the crosslinked complex.

  • Destain the gel pieces with the destaining solution until the gel is clear.

  • Reduce the proteins by incubating the gel pieces in the reduction solution at 56°C for 1 hour.

  • Cool the sample to room temperature and replace the reduction solution with the alkylation solution. Incubate in the dark for 45 minutes.

  • Wash the gel pieces with 100 mM ammonium bicarbonate and then dehydrate with acetonitrile.

  • Dry the gel pieces completely in a SpeedVac concentrator.

  • Rehydrate the gel pieces with the trypsin solution and incubate at 37°C overnight.

  • Extract the peptides from the gel pieces by sequential incubation with the peptide extraction buffer. Pool the extracts.

  • Dry the extracted peptides in a SpeedVac concentrator. The sample is now ready for enrichment or direct LC-MS/MS analysis.

Protocol 3: Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)

Due to the low stoichiometry of crosslinking reactions, enrichment of the larger, crosslinked peptides is often necessary to increase their identification rate.

Materials:

  • SEC buffer (e.g., 30% acetonitrile, 0.1% trifluoroacetic acid)

  • Size exclusion chromatography column suitable for peptides (e.g., Superdex Peptide)

  • HPLC system

Procedure:

  • Resuspend the dried peptide mixture from the in-gel digestion in the SEC buffer.

  • Inject the sample onto the SEC column.

  • Elute the peptides isocratically with the SEC buffer.

  • Collect fractions corresponding to the higher molecular weight species, which are enriched in crosslinked peptides.

  • Pool the early-eluting, enriched fractions.

  • Dry the pooled fractions in a SpeedVac concentrator.

Data Presentation

The efficiency of enrichment strategies can be evaluated by comparing the number of identified crosslinked peptides with and without the enrichment step. The following table provides a template for presenting such quantitative data.

Enrichment MethodTotal Peptides IdentifiedUnique Linear PeptidesUnique Crosslinked Peptides% Crosslinked Peptides
None (Direct Analysis)15001450503.3%
Size Exclusion Chromatography (SEC)80060020025%
Strong Cation Exchange (SCX)95070025026.3%

Note: The data in this table is illustrative and will vary depending on the specific sample and experimental conditions.

Logical Relationship of Sample Preparation Steps

The following diagram illustrates the decision-making process and logical flow of the sample preparation protocol after cell lysis.

Sample Preparation Logic Start Cell Lysate Enrichment Protein Complex Enrichment? Start->Enrichment AffinityPurification Affinity Purification Enrichment->AffinityPurification Yes SDS_PAGE SDS-PAGE Separation Enrichment->SDS_PAGE No AffinityPurification->SDS_PAGE InGelDigestion In-Gel Digestion SDS_PAGE->InGelDigestion PeptideEnrichment Crosslinked Peptide Enrichment? InGelDigestion->PeptideEnrichment InSolutionDigestion In-Solution Digestion SEC_SCX SEC or SCX PeptideEnrichment->SEC_SCX Yes Desalting Desalting (e.g., C18 StageTip) PeptideEnrichment->Desalting No SEC_SCX->Desalting LC_MS LC-MS/MS Analysis Desalting->LC_MS

Caption: Decision tree for this compound sample preparation workflow.

Concluding Remarks

The protocols provided here offer a robust framework for the preparation of this compound-crosslinked samples for mass spectrometry analysis. The choice of specific steps, such as protein complex enrichment and peptide enrichment, will depend on the nature of the interacting proteins and the overall complexity of the sample. Optimization of these steps is crucial for maximizing the identification of crosslinked peptides and gaining valuable insights into protein-protein interactions. For the analysis of the resulting complex mass spectrometry data, specialized software is required to identify the crosslinked peptide pairs.

References

In Vivo Photo-Crosslinking with DiZPK in Living Prokaryotic Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) within their native cellular environment is crucial for understanding complex biological processes. In vivo photo-crosslinking using genetically encoded unnatural amino acids (UAAs) has emerged as a powerful technique to capture transient and stable PPIs in living cells. Nε-((3-(3-methyl-3H-diazirin-3-yl)propyl)carbamoyl)-L-lysine (DiZPK) is a photo-activatable amino acid that can be site-specifically incorporated into a protein of interest in prokaryotic cells using an engineered pyrrolysyl-tRNA synthetase/tRNA pair.[1][2][3] Upon activation with UV light, the diazirine moiety of this compound forms a highly reactive carbene that covalently crosslinks with interacting partner proteins in close proximity.[2] This methodology allows for the "freezing" of protein interactions in their natural context, enabling their subsequent identification and characterization.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound for in vivo crosslinking in prokaryotic cells, primarily focusing on Escherichia coli.

Applications in Prokaryotic Research

The genetic encoding of this compound has enabled significant advancements in understanding various aspects of prokaryotic biology:

  • Identification of Endogenous Substrates: this compound-mediated crosslinking has been instrumental in identifying the substrates of endogenous enzymes and chaperones. For instance, it has been successfully used to discover substrates of the prokaryotic serine protease DegP, revealing its importance in cell membrane homeostasis and the response to acidic stress.[4]

  • Capturing Transient Interactions: The ability to initiate crosslinking at a specific time point by UV irradiation is ideal for capturing fleeting interactions. This has been demonstrated in the study of the acidic stress chaperone HdeA, where this compound-mediated photo-crosslinking captured transient dimeric states.

  • Mapping Protein-Protein Interaction Networks: By incorporating this compound into a protein of interest and identifying its crosslinked partners using mass spectrometry, researchers can map out interaction networks within living bacteria. This approach has been applied to elucidate the interactome of the acid chaperone HdeA in Shigella.

  • Investigating Protein Complex Topology: The precise nature of the crosslink provides spatial constraints that can help in understanding the three-dimensional arrangement of proteins within a complex.

Experimental Workflow Overview

The overall workflow for an in vivo crosslinking experiment using this compound in prokaryotic cells can be summarized in the following key steps:

  • Plasmid Construction and Transformation: Two plasmids are typically required: one encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pEVOL-pBpF), and another plasmid encoding the target protein with an amber codon (TAG) at the desired crosslinking site. These plasmids are co-transformed into the prokaryotic host strain.

  • Protein Expression and this compound Incorporation: The transformed cells are cultured in media supplemented with this compound. Upon induction, the PylRS mutant recognizes this compound and charges the tRNA, which then incorporates this compound at the amber codon site in the target protein.

  • In Vivo Photo-Crosslinking: The cell culture is exposed to UV light (typically 365 nm) to activate the diazirine moiety of the incorporated this compound, leading to the formation of covalent crosslinks with interacting proteins.

  • Cell Lysis and Protein Purification: The cells are harvested and lysed. The crosslinked protein complexes are then purified, often utilizing an affinity tag (e.g., His-tag) on the bait protein.

  • Analysis of Crosslinked Products: The purified complexes are analyzed by SDS-PAGE and immunoblotting to visualize the crosslinked products. For identification of the interacting partners, the crosslinked bands are typically excised and subjected to in-gel digestion followed by mass spectrometry analysis.

G cluster_prep Preparation cluster_expression Expression & Crosslinking cluster_analysis Analysis pEVOL pEVOL Plasmid (PylRS/tRNA) Ecoli E. coli Host pEVOL->Ecoli Transform pTarget Target Gene Plasmid (with TAG codon) pTarget->Ecoli Transform Culture Cell Culture + this compound Ecoli->Culture Induction Induce Protein Expression Culture->Induction UV UV Irradiation (365 nm) Induction->UV Photo-crosslinking Lysis Cell Lysis UV->Lysis Purification Affinity Purification Lysis->Purification SDS_PAGE SDS-PAGE & Immunoblot Purification->SDS_PAGE MS Mass Spectrometry Purification->MS

Quantitative Data Summary

The efficiency of this compound incorporation and crosslinking can be influenced by several factors, including the expression level of the target protein, the concentration of this compound, and the UV irradiation time. The following table summarizes key quantitative parameters reported in the literature for experiments conducted in E. coli.

ParameterValueOrganism/ProteinReference
This compound Concentration in Media330 µME. coli DH10B / HdeA-V58this compound
Arabinose (Inducer) Conc.0.2%E. coli DH10B / HdeA-V58this compound
Expression Temperature30 °CE. coli DH10B
Expression Time12 hoursE. coli DH10B
pH for Acid Stress (HdeA)2.3E. coli DH10B
Incubation Time at pH 2.330 minutesE. coli DH10B
UV Irradiation Wavelength365 nmE. coli DH10B
UV Irradiation Time15 minutesE. coli DH10B

Detailed Experimental Protocols

Protocol 1: Transformation of E. coli for this compound Incorporation

This protocol describes the preparation of competent E. coli cells and their co-transformation with the pEVOL-pBpF and the target gene plasmids.

Materials:

  • E. coli strain (e.g., DH10B)

  • pEVOL-pBpF plasmid (carries genes for the engineered PylRS and tRNA)

  • Plasmid carrying the gene of interest with an in-frame amber (TAG) codon

  • Luria-Bertani (LB) medium and agar plates

  • Appropriate antibiotics (e.g., ampicillin and chloramphenicol)

  • Calcium chloride solution, ice-cold and sterile

Procedure:

  • Prepare chemically competent E. coli cells using a standard calcium chloride protocol.

  • Co-transform the competent cells with the pEVOL-pBpF plasmid and the plasmid carrying your target gene.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.

  • Incubate the plates overnight at 37°C.

  • Select a single colony for subsequent protein expression experiments.

Protocol 2: Protein Expression and In Vivo Crosslinking

This protocol details the expression of the target protein containing this compound and the subsequent in vivo photo-crosslinking.

Materials:

  • Transformed E. coli from Protocol 1

  • LB medium with appropriate antibiotics

  • This compound solution (stock solution can be prepared in water or PBS, pH adjusted to 7)

  • Inducer (e.g., arabinose or IPTG, depending on the promoter in the target plasmid)

  • UV lamp (365 nm)

  • Shaking incubator

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture 1:100 into fresh LB medium with antibiotics.

  • Grow the culture at 37°C with shaking until the OD600 reaches approximately 0.5.

  • Add this compound to a final concentration of 330 µM.

  • Incubate for 30 minutes at 37°C with shaking to allow for this compound uptake.

  • Induce protein expression by adding the appropriate inducer (e.g., 0.2% arabinose).

  • Continue to grow the culture for 12 hours at 30°C.

  • For stress-related studies (e.g., acid stress with HdeA): a. Harvest the cells by centrifugation. b. Resuspend the cell pellet in LB buffer and adjust the pH to the desired stress condition (e.g., pH 2.3 with HCl). c. Incubate under the stress condition for the desired time (e.g., 30 minutes at 37°C).

  • Transfer the cell suspension to a suitable container for UV irradiation (e.g., a petri dish).

  • Irradiate the cells with 365 nm UV light for 15 minutes on ice.

  • If a stress condition was applied, neutralize the pH of the cell suspension (e.g., to pH 7 with NaOH).

  • Harvest the cells by centrifugation and store the pellet at -80°C for subsequent analysis.

Protocol 3: Analysis of Crosslinked Products

This protocol outlines the steps for cell lysis, purification of crosslinked complexes, and their visualization.

Materials:

  • Cell pellet from Protocol 2

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Sonication equipment or other lysis method

  • Affinity purification resin (e.g., Ni-NTA agarose for His-tagged proteins)

  • Wash and elution buffers for affinity chromatography

  • SDS-PAGE gels and running buffer

  • Immunoblotting equipment and antibodies (e.g., anti-His tag)

Procedure:

  • Resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Incubate the supernatant with the affinity resin to capture the bait protein and its crosslinked partners.

  • Wash the resin extensively to remove non-specifically bound proteins.

  • Elute the purified protein complexes from the resin.

  • Analyze the eluate by SDS-PAGE followed by Coomassie blue staining or immunoblotting to detect the bait protein and higher molecular weight crosslinked species.

  • For identification of interacting partners, the crosslinked bands can be excised from the gel and subjected to tryptic digestion and mass spectrometry analysis.

Signaling Pathway and Logical Relationship Diagram

The use of this compound is particularly powerful for elucidating stress-response pathways in prokaryotes. The following diagram illustrates the logical relationship in the study of the acid stress chaperone HdeA.

G cluster_stress Acid Stress Response cluster_crosslinking This compound Crosslinking Logic Acid Low pH Environment (e.g., pH 2.3) HdeA_inactive HdeA (Inactive Dimer) Acid->HdeA_inactive induces dissociation Client_unfolded Unfolded Client Proteins Acid->Client_unfolded causes unfolding HdeA_active HdeA (Active Monomer) HdeA_inactive->HdeA_active HdeA_active->Client_unfolded binds to Aggregation Protein Aggregation HdeA_active->Aggregation prevents HdeA_this compound HdeA with incorporated this compound Client_unfolded->Aggregation leads to UV_activation UV Activation HdeA_this compound->UV_activation Crosslinked_complex HdeA-Client Crosslinked Complex UV_activation->Crosslinked_complex captures interaction

Conclusion

In vivo crosslinking with this compound is a robust method for identifying and characterizing protein-protein interactions in living prokaryotic cells. The genetic encodability of this photo-crosslinker allows for precise placement within a protein of interest, and the ability to trigger the crosslinking reaction with UV light provides temporal control. The protocols and data presented here offer a comprehensive guide for researchers aiming to employ this technology to unravel the intricate networks of protein interactions that govern prokaryotic life. The continuous development of related crosslinkers with features that facilitate mass spectrometry analysis, such as DiZASeC and DiZHSeC, promises to further enhance the power of this approach.

References

Unveiling Protein Interactions: A Guide to Plasmid Design and Expression using the DiZPK Photocrosslinker

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The precise mapping of protein-protein interactions (PPIs) is fundamental to understanding cellular signaling pathways and is a cornerstone of modern drug discovery. The transient and often weak nature of many of these interactions, however, presents a significant challenge to their study. The genetically encoded photo-crosslinker, 3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-Nε-l-lysine (DiZPK), offers a powerful solution to this problem. This compound is an unnatural amino acid (UAA) that can be site-specifically incorporated into a protein of interest (the "bait") in living cells. Upon photoactivation with long-wave UV light, the diazirine moiety of this compound forms a highly reactive carbene intermediate that covalently crosslinks to interacting "prey" proteins in close proximity. This covalent capture of transient interactions enables their subsequent purification and identification by mass spectrometry.[1][2]

This document provides detailed application notes and protocols for the design of expression plasmids, incorporation of this compound into target proteins in E. coli, and the subsequent photo-crosslinking, purification, and analysis of protein complexes.

Key Applications

  • Mapping direct and transient protein-protein interactions in their native cellular environment.

  • Validating suspected protein interactions identified through other methods (e.g., yeast two-hybrid, co-immunoprecipitation).

  • Identifying components of dynamic signaling complexes , which are often difficult to isolate using traditional biochemical methods.

  • Elucidating the binding interface between interacting proteins.

  • Screening for small molecules or biologics that disrupt specific protein-protein interactions, a key strategy in drug development.

Plasmid Design for this compound Incorporation

The site-specific incorporation of this compound relies on the genetic code expansion technology. This requires two key components expressed from a plasmid: a mutant aminoacyl-tRNA synthetase (aaRS) and a suppressor tRNA. For this compound, a mutant Methanosarcina barkeri pyrrolysyl-tRNA synthetase (MbPylRS) and its cognate tRNA (tRNAPylCUA) are utilized.[2] The tRNAPylCUA recognizes the amber stop codon (UAG), allowing for the insertion of this compound at a specific site in the target protein, which is engineered to contain an in-frame amber codon.

A recommended plasmid for this purpose is a dual-expression vector, such as a modified pET vector, containing:

  • Expression Cassette for the Target Protein:

    • Promoter: A strong, inducible promoter such as the T7 promoter is recommended for high-level protein expression in E. coli.

    • Gene of Interest with an Amber Codon: The gene encoding the "bait" protein should be cloned downstream of the promoter. An amber codon (TAG) must be introduced at the desired site for this compound incorporation via site-directed mutagenesis.

    • Affinity Tag: An affinity tag, such as a hexahistidine (His6) tag or a FLAG tag, should be fused to the N- or C-terminus of the bait protein to facilitate purification of the crosslinked complexes.

    • Terminator: A strong transcriptional terminator, such as the T7 terminator, should be placed downstream of the gene of interest.

  • Expression Cassette for the Orthogonal Translation System:

    • Promoter: A constitutive promoter, such as the proK promoter, is often used for the expression of the suppressor tRNA.

    • Suppressor tRNA Gene: The gene encoding the tRNAPylCUA. To enhance suppression efficiency, multiple copies of the tRNA gene can be included.

    • Promoter for aaRS: A constitutive or inducible promoter to drive the expression of the mutant MbPylRS.

    • Mutant MbPylRS Gene: The gene encoding the engineered pyrrolysyl-tRNA synthetase that specifically recognizes and charges the tRNAPylCUA with this compound.

    • Terminator: Transcriptional terminators for both the tRNA and aaRS genes.

Below is a DOT language script to visualize the logical relationship of the key components in the this compound expression plasmid.

Plasmid_Design cluster_plasmid Expression Plasmid for this compound Incorporation cluster_target Target Protein Expression Cassette cluster_orthogonal Orthogonal Translation System T7_Promoter T7_Promoter Gene_of_Interest Gene of Interest (with TAG codon) T7_Promoter->Gene_of_Interest drives expression of Affinity_Tag Affinity_Tag Gene_of_Interest->Affinity_Tag fused to T7_Terminator T7_Terminator proK_Promoter proK_Promoter tRNA_Pyl_CUA tRNA(Pyl)_CUA (suppressor tRNA) proK_Promoter->tRNA_Pyl_CUA drives expression of Constitutive_Promoter_aaRS Constitutive_Promoter_aaRS MbPylRS Mutant MbPylRS (aaRS) Constitutive_Promoter_aaRS->MbPylRS drives expression of

Plasmid components for this compound incorporation.

Experimental Protocols

Protocol 1: Expression of this compound-Containing Protein in E. coli

This protocol describes the expression of a target protein containing this compound in the E. coli strain BL21(DE3).

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid containing the gene of interest with a TAG codon and the this compound incorporation machinery

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics for plasmid selection

  • This compound (MedChemExpress or other suppliers)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the expression plasmid into chemically competent E. coli BL21(DE3) cells and plate on LB agar plates containing the appropriate antibiotics. Incubate overnight at 37°C.

  • Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotics with a single colony from the transformation plate. Grow overnight at 37°C with shaking (220-250 rpm).

  • Main Culture: The next day, inoculate 1 L of fresh LB medium containing the appropriate antibiotics with the overnight starter culture (1:100 dilution).

  • Growth: Grow the culture at 37°C with shaking (220-250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • This compound Addition: Add this compound to the culture to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to grow the culture at a reduced temperature, such as 18-25°C, for 12-16 hours with shaking. Lower temperatures often improve the yield of soluble protein.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: The cell pellet can be stored at -80°C until further use.

Protocol 2: In Vivo Photo-Crosslinking

This protocol describes the photo-crosslinking of the this compound-containing protein to its interacting partners in living E. coli cells.

Materials:

  • Cell pellet from Protocol 1

  • Phosphate-buffered saline (PBS), ice-cold

  • UV crosslinking device (e.g., Stratalinker) equipped with 365 nm bulbs

Procedure:

  • Cell Resuspension: Resuspend the cell pellet in ice-cold PBS to an OD600 of approximately 10.

  • Transfer to Plate: Transfer the cell suspension to a petri dish or a multi-well plate. Ensure the depth of the cell suspension is minimal to allow for efficient UV penetration.

  • UV Irradiation: Place the plate on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically. It is crucial to keep the cells on ice during irradiation to minimize cellular stress and degradation.

  • Post-Irradiation: After irradiation, immediately proceed to cell lysis and affinity purification.

Protocol 3: Affinity Purification of Crosslinked Complexes

This protocol describes the purification of the crosslinked protein complexes using a FLAG-tag affinity purification method. The protocol can be adapted for other affinity tags.

Materials:

  • UV-irradiated cell pellet

  • Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors)

  • Anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich)

  • Wash Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl)

  • Elution Buffer (Wash Buffer containing 150 ng/µL 3X FLAG peptide)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Binding: Add the clarified lysate to the equilibrated anti-FLAG M2 affinity gel and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the affinity gel three times with Wash Buffer to remove non-specific binding proteins.

  • Elution: Elute the bound protein complexes by incubating the affinity gel with Elution Buffer for 30 minutes at 4°C with gentle shaking.

  • Analysis: The eluted sample containing the bait protein and its crosslinked partners can be analyzed by SDS-PAGE and silver staining or Western blotting.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol provides a general guideline for preparing the purified crosslinked complexes for identification by mass spectrometry.

Procedure:

  • Protein Concentration and Buffer Exchange: Concentrate the eluted sample and exchange the buffer to one compatible with mass spectrometry (e.g., 50 mM ammonium bicarbonate) using a centrifugal filter unit.

  • In-solution Digestion:

    • Denature the proteins by adding a denaturant (e.g., urea to a final concentration of 8 M).

    • Reduce disulfide bonds with dithiothreitol (DTT).

    • Alkylate cysteine residues with iodoacetamide.

    • Dilute the sample to reduce the denaturant concentration and digest the proteins with a protease, such as trypsin, overnight at 37°C.

  • Desalting: Desalt the digested peptides using a C18 StageTip or a similar desalting column.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the crosslinked peptides and the interacting proteins.

The overall experimental workflow is depicted in the following diagram:

Experimental_Workflow A Plasmid Design & Construction B Transformation into E. coli A->B C Protein Expression & This compound Incorporation B->C D In Vivo UV Photo-Crosslinking (365 nm) C->D E Cell Lysis D->E F Affinity Purification (e.g., FLAG-tag) E->F G SDS-PAGE & Western Blot F->G H In-solution Digestion (Trypsin) F->H I LC-MS/MS Analysis H->I J Data Analysis & Identification of Interacting Proteins I->J

Experimental workflow for this compound-based PPI mapping.

Quantitative Data Presentation

The efficiency of this compound incorporation and crosslinking can vary depending on the target protein, the position of the amber codon, and the experimental conditions. Below are tables summarizing typical quantitative data that can be obtained.

Table 1: Protein Expression and this compound Incorporation Efficiency

ProteinExpression Yield (mg/L)This compound Incorporation Efficiency (%)
Protein X (with this compound)15-25~70-90
Protein Y (with this compound)10-20~60-80

Note: Protein yield can be determined by standard methods such as the Bradford assay or by comparing band intensities on a Coomassie-stained SDS-PAGE gel to a standard of known concentration. Incorporation efficiency can be estimated by comparing the yield of the full-length protein in the presence and absence of this compound via Western blotting or mass spectrometry.

Table 2: Photo-Crosslinking Efficiency

Bait ProteinUV Irradiation Time (min)Crosslinking Efficiency (%)
Protein X-DiZPK15~10-30
Protein X-DiZPK30~20-50

Note: Crosslinking efficiency can be estimated by quantifying the decrease in the monomeric bait protein band and the appearance of higher molecular weight crosslinked bands on an SDS-PAGE gel or Western blot.

Case Study: Mapping the EGFR-Grb2 Interaction in the MAPK Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Upon binding to its ligand, EGF, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Growth factor receptor-bound protein 2 (Grb2). The recruitment of Grb2 to EGFR is a critical step in the activation of the Ras-MAPK signaling cascade.

This compound can be used to capture the direct and transient interaction between EGFR and Grb2 in living cells. By incorporating this compound into the intracellular domain of EGFR, researchers can photo-crosslink EGFR to Grb2 upon EGF stimulation. The crosslinked EGFR-Grb2 complex can then be purified and identified by mass spectrometry, confirming the direct interaction and providing insights into the binding interface.

The following diagram illustrates the EGFR-MAPK signaling pathway and highlights the interaction that can be captured using this compound.

MAPK_Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer dimerizes & autophosphorylates Grb2 Grb2 EGFR_dimer->Grb2 recruits SOS SOS Grb2->SOS activates Ras Ras SOS->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates to Transcription_Factors Transcription Factors ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression regulates crosslink->Grb2 this compound crosslink

EGFR-MAPK pathway with this compound crosslinking.

Conclusion

The this compound photo-crosslinking system provides a robust and versatile tool for the discovery and validation of protein-protein interactions in living cells. By following the detailed protocols and plasmid design guidelines presented here, researchers can effectively utilize this technology to gain novel insights into cellular signaling networks and to identify new targets for therapeutic intervention. The ability to covalently capture transient interactions makes this compound an invaluable asset for academic research and drug development.

References

Application Notes and Protocols for Site-Specific Incorporation of the Photo-Crosslinking Amino Acid DiZPK Using a Mutant Pyrrolysyl-tRNA Synthetase (PylRS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the site-specific incorporation of the photo-crosslinking unnatural amino acid, Diaziropyrrolysin (DiZPK), into proteins of interest in both prokaryotic and eukaryotic systems. This is facilitated by a mutant Pyrrolysyl-tRNA Synthetase (PylRS) and its cognate tRNA. This technology is a powerful tool for elucidating protein-protein interactions (PPIs) within their native cellular context, offering valuable insights into cellular signaling pathways and aiding in drug discovery and development.

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes. Many of these interactions are transient and of low affinity, making them challenging to study using traditional biochemical methods. Genetically encoded photo-crosslinkers, such as this compound, provide a powerful solution by enabling the formation of covalent bonds between interacting proteins upon photoactivation.[1][2]

This compound is a structural analog of pyrrolysine and contains a diazirine moiety that, upon exposure to UV light, generates a highly reactive carbene that can form covalent bonds with nearby molecules.[1][2] The site-specific incorporation of this compound into a protein of interest is achieved through the use of an orthogonal translation system consisting of a mutant Methanosarcina barkeri PylRS and its cognate tRNA (tRNAPyl). This system is engineered to recognize the amber stop codon (UAG) and insert this compound at the corresponding site in the polypeptide chain.[3]

Mutant PylRS for this compound Incorporation

The specific and efficient incorporation of this compound is mediated by a mutant PylRS containing the following mutations: L274A, C313S, and Y349F. This engineered enzyme exhibits high fidelity for this compound, ensuring its specific incorporation at the target amber codon.

Data Presentation

The following table summarizes the key quantitative data associated with the use of the mutant PylRS for this compound incorporation.

ParameterValue/RangeOrganism/SystemNotesReference
Mutant PylRS L274A, C313S, Y349FM. barkeriEngineered for this compound recognition.
Amber Suppression Efficiency Similar to DiZHSeCE. coliQualitative comparison based on immunoblotting of GFP expression.
Incorporation Fidelity HighE. coliConfirmed by electrospray ionization mass spectrometry (ESI-MS) of purified proteins containing a related UAA, DiZHSeC, using the same PylRS mutant.
Protein Yield with this compound Up to 0.5 mg/LE. coliYields are dependent on the protein of interest, expression conditions, and the site of incorporation.
This compound Concentration for Incorporation 330 µME. coliOptimal concentration for efficient incorporation in bacterial cultures.
Photo-crosslinking Efficiency Similar to DiZHSeCIn vitroComparable efficiency in capturing protein interactions upon UV irradiation.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound into a Target Protein in E. coli

This protocol describes the general procedure for expressing a protein containing this compound at a specific site in E. coli.

1. Plasmid Construction:

  • A two-plasmid system is typically used.

  • Plasmid 1 (pSupAR-MbPylRS-DiZPK): Encodes the mutant M. barkeri PylRS (L274A, C313S, Y349F) and its cognate tRNAPylCUA.

  • Plasmid 2 (pBAD-TargetProtein-TAG): Encodes the target protein under the control of an inducible promoter (e.g., araC-PBAD). An in-frame amber stop codon (TAG) is introduced at the desired site for this compound incorporation using site-directed mutagenesis. A C-terminal affinity tag (e.g., His6-tag) is recommended for purification.

2. Transformation:

  • Co-transform chemically competent E. coli cells (e.g., DH10B) with both plasmids.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection (e.g., ampicillin and chloramphenicol).

  • Incubate overnight at 37°C.

3. Protein Expression and this compound Incorporation:

  • Inoculate a single colony into LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Dilute the overnight culture 1:100 into fresh LB medium with antibiotics and grow at 37°C to an OD600 of ~0.5.

  • Add this compound to a final concentration of 330 µM.

  • Incubate for 30 minutes at 37°C with shaking.

  • Induce protein expression by adding the appropriate inducer (e.g., 0.2% L-arabinose for the pBAD promoter).

  • Continue to incubate the culture for 12 hours at 30°C with shaking.

  • Harvest the cells by centrifugation.

4. Protein Purification:

  • Resuspend the cell pellet in a suitable lysis buffer.

  • Lyse the cells by sonication or other appropriate methods.

  • Clarify the lysate by centrifugation.

  • Purify the target protein from the supernatant using an appropriate affinity chromatography method (e.g., Ni-NTA affinity chromatography for His6-tagged proteins).

5. Verification of this compound Incorporation:

  • Confirm the incorporation of this compound by ESI-MS analysis of the purified protein. The observed molecular weight should correspond to the calculated molecular weight of the protein with this compound incorporated.

Protocol 2: Photo-Crosslinking of a this compound-Containing Protein to Identify Interacting Partners

This protocol outlines the steps for in vivo photo-crosslinking and subsequent identification of interacting proteins.

1. In Vivo Photo-Crosslinking:

  • Resuspend the E. coli cells expressing the this compound-containing bait protein in PBS.

  • Transfer the cell suspension to a suitable container (e.g., a petri dish) and place it on ice.

  • Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice.

2. Cell Lysis and Affinity Purification of Cross-linked Complexes:

  • Harvest the irradiated cells by centrifugation.

  • Lyse the cells under denaturing conditions to disrupt non-covalent interactions.

  • Enrich the cross-linked complexes by affinity purification using the tag on the bait protein.

3. Analysis of Cross-linked Proteins:

  • Separate the purified complexes by SDS-PAGE.

  • Visualize the proteins by Coomassie blue or silver staining. Bands corresponding to the bait protein cross-linked to its interacting partners will be observed at higher molecular weights.

  • Excise the bands of interest and subject them to in-gel digestion with a protease (e.g., trypsin).

4. Mass Spectrometry Analysis and Data Interpretation:

  • Analyze the digested peptides by LC-MS/MS.

  • Identify the interacting proteins by searching the MS/MS data against a protein database.

Mandatory Visualizations

experimental_workflow cluster_cloning Plasmid Preparation cluster_expression Protein Expression & Incorporation cluster_crosslinking Photo-Crosslinking & Analysis pBAD pBAD-Target(TAG)-His6 transformation Co-transformation into E. coli pBAD->transformation pSupAR pSupAR-PylRS(this compound) pSupAR->transformation culture Cell Culture & Growth transformation->culture add_this compound Add this compound (330 µM) culture->add_this compound induction Induce Protein Expression add_this compound->induction harvest Harvest Cells induction->harvest uv UV Irradiation (365 nm) harvest->uv lysis Cell Lysis (Denaturing) uv->lysis purification Affinity Purification lysis->purification sds_page SDS-PAGE purification->sds_page ms LC-MS/MS Analysis sds_page->ms identification Identify Interacting Proteins ms->identification gpcr_signaling Ligand Ligand GPCR_A GPCR-A (with this compound) Ligand->GPCR_A GPCR_B GPCR-B GPCR_A->GPCR_B Dimerization & Crosslinking G_Protein G-Protein GPCR_B->G_Protein Activation Effector Effector G_Protein->Effector Response Cellular Response Effector->Response kinase_signaling Signal Upstream Signal Kinase Kinase (with this compound) Signal->Kinase Activation Substrate Substrate Protein Kinase->Substrate Binding Crosslinked_Complex Kinase-Substrate Crosslinked Complex Kinase->Crosslinked_Complex Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate->Crosslinked_Complex UV Light Downstream_Signaling Downstream Signaling Phospho_Substrate->Downstream_Signaling

References

Troubleshooting & Optimization

Technical Support Center: Optimizing UV Crosslinking with DiZPK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing UV crosslinking conditions for the photo-activatable amino acid, DiZPK. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the success of your protein-protein interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a genetically encoded, photo-activatable amino acid analog of pyrrolysine.[1][2] It contains a diazirine moiety that, upon exposure to long-wave UV light (typically 350-370 nm), generates a highly reactive carbene intermediate.[3][4] This carbene can then covalently bond with nearby molecules, effectively "crosslinking" the this compound-containing protein to its interaction partners. This allows for the capture of transient and weak protein-protein interactions in living cells.[5]

Q2: What is the optimal UV wavelength for activating this compound?

The optimal UV wavelength for activating the diazirine group in this compound and similar probes is in the long-wave UVA range, typically between 330 nm and 370 nm. Using UV lamps that emit at 254 nm should be avoided as this wavelength can cause damage to proteins and DNA.

Q3: How do I determine the optimal concentration of this compound to use?

The optimal concentration of this compound can vary depending on the specific experimental system. For genetically encoding this compound in E. coli, a concentration of 330 µM has been used successfully. For more general applications with similar diazirine-based crosslinkers, final concentrations ranging from 0.5 to 2 mM are often recommended for in-cell crosslinking. It is advisable to perform a titration experiment to determine the lowest effective concentration that yields sufficient crosslinking without causing cellular toxicity.

Q4: How long should I irradiate my samples with UV light?

The optimal UV irradiation time depends on several factors, including the intensity of the UV lamp, the distance of the sample from the light source, and the specific cell or protein concentration. For crosslinking in live cells, it is recommended to keep the total UV irradiation time under 15 minutes to maintain cell viability. Shorter exposure times are generally preferred to minimize potential UV-induced cellular stress. For in vitro experiments, irradiation times of around 15 minutes have been reported.

Q5: Can I perform this compound crosslinking experiments in the dark?

No, this compound requires activation by UV light to initiate the crosslinking reaction. While diazirine-based probes are generally more stable in ambient light compared to other photoreactive groups like aryl azides, it is still good practice to handle the probes and prepare samples in subdued light to prevent premature activation. The actual crosslinking step, however, must be performed with a suitable UV light source.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or low crosslinking efficiency Insufficient UV activation: Incorrect wavelength, low UV intensity, or short irradiation time.- Ensure your UV lamp emits in the 330-370 nm range.- Increase the irradiation time or decrease the distance between the lamp and the sample.- Consider using a higher wattage UV lamp.
Suboptimal this compound concentration: Concentration is too low for efficient crosslinking.- Perform a concentration titration to find the optimal this compound concentration for your system.
Hydrolysis of the crosslinker: this compound solution was not freshly prepared.- Always prepare this compound solutions immediately before use.
Quenching of the reactive carbene: The highly reactive carbene intermediate is quenched by water or other nucleophiles before it can react with the target protein.- While challenging to control directly, optimizing the proximity of the interacting partners can help. Ensure the this compound is incorporated at a site predicted to be at the protein-protein interface.
High background or non-specific crosslinking Excessively high this compound concentration: High concentrations can lead to random, proximity-based crosslinking rather than specific interaction-dependent crosslinking.- Titrate the this compound concentration downwards to find the lowest effective concentration.
Prolonged UV exposure: Long irradiation times can increase the chances of non-specific crosslinking events.- Optimize the UV irradiation time to the minimum required for efficient crosslinking of your specific interaction.
Contaminants in the sample: Other molecules in the buffer or media are reacting with the activated this compound.- Ideally, perform the crosslinking in a simple buffer system to minimize reactive components.
Cell death or sample degradation UV-induced damage: Excessive UV exposure is causing damage to cells, proteins, or nucleic acids.- Reduce the UV irradiation time and/or the intensity of the UV source.- Ensure the UV wavelength is appropriate (330-370 nm) and avoid shorter, more damaging wavelengths like 254 nm.
Heating of the sample: The UV lamp is generating heat, leading to sample denaturation.- Perform the UV irradiation on ice or in a temperature-controlled environment to minimize heating.
Crosslinked complex is not detected by Western Blot Epitope masking: The crosslinking event has altered the protein conformation, masking the antibody binding site.- Test different antibodies that target different epitopes on your protein of interest.- Consider using a tagged version of your protein for detection.
Formation of high molecular weight smears: Extensive crosslinking can result in large, heterogeneous complexes that do not resolve well on a gel.- Run western blots under both reducing and non-reducing conditions to assess the extent of crosslinking. A high molecular weight smear under non-reducing conditions is indicative of crosslinking.- Optimize the crosslinker-to-protein ratio to achieve sufficient but not excessive crosslinking.

Quantitative Data Summary

The following table summarizes key quantitative parameters for UV crosslinking with diazirine-based probes, including this compound, based on available literature. It is important to note that these are starting points, and optimization for each specific experimental system is crucial.

ParameterRecommended Range/ValueNotes
This compound Concentration (in vivo) 330 µMFor genetic incorporation in E. coli.
Diazirine Crosslinker Concentration (in-cell) 0.5 - 2 mMGeneral starting range for cell-based assays.
UV Wavelength 330 - 370 nmOptimal for diazirine activation.
UV Irradiation Time (live cells) 5 - 15 minutesTo maintain cell viability.
UV Irradiation Time (in vitro) ~15 minutesCan be longer than for live cells.
UV Energy Dose 10 - 40 J/cm²Reported for trifluoromethyl phenyl diazirine activation with a 365 nm LED. Note: This is a general reference and the optimal dose will depend on the specific probe and system.
UV Lamp Power and Distance - 15W lamp: 3-5 cm distance- >150W lamp: ~20 cm distanceIrradiation efficiency decreases with increased distance from the source.

Experimental Protocols

Protocol: In-Cell UV Crosslinking with this compound

This protocol provides a general framework for UV crosslinking of a this compound-containing protein of interest (POI) with its interacting partners in mammalian cells.

Materials:

  • Mammalian cells expressing the POI with a genetically incorporated this compound.

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • UV crosslinking device with a 365 nm light source.

  • Cell culture plates.

Procedure:

  • Cell Culture: Culture the mammalian cells expressing the this compound-containing POI to the desired confluency in a suitable culture plate.

  • Preparation for Irradiation:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS.

    • Add a thin layer of ice-cold PBS to cover the cells during irradiation. This helps to prevent the cells from drying out and to dissipate heat.

  • UV Crosslinking:

    • Place the cell culture plate on ice, directly under the 365 nm UV light source.

    • Irradiate the cells for a predetermined optimal time (e.g., 5-15 minutes). The optimal time and distance from the lamp should be determined empirically.

  • Cell Lysis:

    • Immediately after irradiation, remove the PBS.

    • Add ice-cold lysis buffer with protease inhibitors to the plate.

    • Scrape the cells and collect the lysate.

  • Downstream Analysis:

    • Clarify the lysate by centrifugation.

    • The resulting supernatant containing the crosslinked protein complexes can be used for downstream applications such as immunoprecipitation, SDS-PAGE, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crosslink UV Crosslinking cluster_analysis Downstream Analysis A Express this compound-containing Protein of Interest (POI) B Wash cells with ice-cold PBS A->B C Cover cells with a thin layer of PBS B->C D Irradiate with 365 nm UV light (on ice) C->D E Lyse cells and collect supernatant D->E F Immunoprecipitation of POI E->F G SDS-PAGE and Western Blot F->G H Mass Spectrometry F->H

Caption: Workflow for in-cell UV crosslinking with this compound.

troubleshooting_flow Start Low/No Crosslinking Signal Q1 Is UV source correct? (330-370 nm) Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is irradiation time/intensity optimized? A1_Yes->Q2 Sol1 Use appropriate UV lamp A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is this compound concentration optimal? A2_Yes->Q3 Sol2 Increase time/intensity or decrease distance A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consider other factors: - Epitope masking - Protein expression levels A3_Yes->End Sol3 Perform concentration titration A3_No->Sol3

Caption: Troubleshooting logic for low or no crosslinking signal.

signaling_pathway cluster_crosslink Crosslinking Event POI Protein of Interest (with this compound) Partner1 Interacting Partner 1 POI->Partner1 Interaction Partner2 Interacting Partner 2 POI->Partner2 Interaction Complex Covalently Crosslinked Complex UV UV Light (365 nm) UV->POI

Caption: Capturing protein interactions with this compound and UV light.

References

DiZPK Technical Support Center: Minimizing Non-Specific Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DiZPK, a genetically encoded photo-crosslinker for identifying protein-protein interactions in living cells. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific crosslinking and obtain high-quality, reliable data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a structural analog of the unnatural amino acid pyrrolysine, containing a diazirine moiety.[1] It is genetically incorporated into a protein of interest (the "bait") at a specific site. Upon activation with long-wave UV light (typically 350-365 nm), the diazirine group forms a highly reactive carbene intermediate.[2][3] This carbene rapidly and non-specifically forms covalent bonds with any nearby molecules, including interacting protein partners (the "prey").[2][3] This process covalently traps transient and weak interactions, allowing for their subsequent identification.

Q2: What is non-specific crosslinking and why is it a problem?

Non-specific crosslinking refers to the covalent attachment of the this compound-containing bait protein to other molecules that are not its true biological interaction partners. This can occur if the reactive carbene reacts with abundant, non-interacting proteins or other biomolecules that are in close proximity simply by chance. High levels of non-specific crosslinking can lead to a high background signal, making it difficult to distinguish true interactors from false positives and complicating data analysis.

Q3: What are the primary causes of non-specific crosslinking with this compound?

Several factors can contribute to non-specific crosslinking:

  • High this compound concentration: Using an excessive concentration of the this compound-containing bait protein can increase the likelihood of random collisions and crosslinking events.

  • Excessive UV exposure: Over-irradiation can lead to the accumulation of highly reactive species that may diffuse and react with non-specific partners. It can also cause cellular damage, leading to the release of "sticky" proteins.

  • Suboptimal buffer conditions: The pH, salt concentration, and presence of certain additives in your buffers can influence non-specific interactions.

  • Hydrophobic interactions: The inherent "stickiness" of some proteins can lead to non-specific binding, which is then captured by the crosslinker.

Troubleshooting Guide: Reducing Non-Specific Crosslinking

This section provides specific troubleshooting strategies to minimize non-specific binding in your this compound experiments.

Issue 1: High Background in Western Blot or Mass Spectrometry Data

High background, characterized by numerous bands in a Western blot or a long list of identified proteins in mass spectrometry, is a common indicator of significant non-specific crosslinking.

Possible Causes and Solutions:

Possible Cause Recommended Solution
This compound Concentration is Too High Perform a titration experiment to determine the optimal concentration of your this compound-incorporated protein. Start with a low concentration and gradually increase it to find the best balance between specific signal and background. A typical starting range for photo-affinity probes is 0.1-10 µM. For in-cell crosslinking, final concentrations of similar reagents have been reported in the 0.5-2 mM range, but this is highly dependent on the specific system.
Excessive UV Irradiation Optimize the UV exposure time and intensity. Irradiate for the shortest time necessary to achieve specific crosslinking. For living cells, it is recommended to keep the total irradiation time under 15 minutes to maintain cell viability. Use a UV lamp with a wavelength between 330-370 nm (365 nm is common) and avoid wavelengths below 300 nm, which can damage proteins and DNA. The distance between the UV source and the sample is also critical; for a 15-watt lamp, a distance of 3-5 cm is a good starting point.
Suboptimal Buffer Composition Adjust the pH of your lysis and wash buffers. Increasing the salt concentration (e.g., with 150-500 mM NaCl) can help disrupt non-specific electrostatic interactions.
Hydrophobic Interactions Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20 or Triton X-100) in your wash buffers to reduce non-specific hydrophobic binding.
Insufficient Blocking Add a blocking agent like 1% Bovine Serum Albumin (BSA) to your buffers. BSA can help to saturate non-specific binding sites on your protein and on the purification resin.
Issue 2: Difficulty Distinguishing Specific from Non-Specific Binders

Even with optimized conditions, it can be challenging to be certain which of the identified proteins are true biological interactors.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Lack of Appropriate Controls Include essential negative controls in your experimental design. A "No UV" control, where the sample is processed identically but not exposed to UV light, is crucial to demonstrate that the crosslinking is UV-dependent. A competition control, where you co-express a non-crosslinkable version of the bait protein or add a known binding partner that does not contain this compound, can help to identify specific interactors.
Indirect Interactions Some identified proteins may be part of a larger complex and not in direct contact with your bait protein. To confirm direct interactions, you can incorporate this compound at different positions within the bait protein's interaction interface.
Crosslinking to Abundant Cellular Proteins Highly abundant proteins are more likely to be crosslinked non-specifically. Use quantitative proteomics methods, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification, to compare the abundance of identified proteins between your experimental sample and a negative control. True interactors should be significantly enriched in the experimental sample.

Experimental Protocols

Protocol 1: Optimizing this compound Concentration and UV Exposure

This protocol outlines a method for systematically optimizing the concentration of your this compound-containing bait protein and the duration of UV irradiation.

  • Cell Culture and this compound Incorporation: Culture your cells expressing the this compound-containing bait protein according to your standard protocol.

  • Titration of this compound Expression: If possible, titrate the expression of your bait protein by varying the concentration of the inducer (e.g., doxycycline for tetracycline-inducible systems).

  • Preparation for UV Crosslinking:

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cells in an appropriate buffer (e.g., PBS) at a consistent density.

    • Aliquot the cell suspension into a multi-well plate suitable for UV irradiation.

  • UV Irradiation Matrix:

    • Expose the cells to a matrix of different UV irradiation times (e.g., 0, 1, 3, 5, 10, 15 minutes) and, if possible, different UV energy settings.

    • Ensure a consistent distance between the UV lamp and the samples. A common setup is a UV crosslinker with 365 nm bulbs at a distance of approximately 5 cm.

    • Include a "No UV" control for each condition.

  • Cell Lysis and Analysis:

    • After irradiation, lyse the cells and perform immunoprecipitation of your bait protein.

    • Analyze the crosslinked products by SDS-PAGE and Western blotting, probing for your bait protein.

    • The optimal condition will show a clear, UV-dependent shift in the molecular weight of your bait protein (indicating crosslinking) with minimal smearing or aggregation at the top of the gel.

Protocol 2: General Workflow for a this compound Crosslinking Experiment

This protocol provides a general workflow for a this compound photo-crosslinking experiment in living cells.

  • Expression of this compound-containing Protein: Transfect or induce expression of your bait protein with the genetically incorporated this compound in your cell line of choice.

  • UV Crosslinking:

    • Wash the cells with PBS.

    • Expose the cells to UV light (365 nm) for the optimized duration and intensity determined in Protocol 1.

  • Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors. The buffer composition should be optimized to maintain the integrity of the protein complex of interest while minimizing non-specific interactions (e.g., by including 150-300 mM NaCl and 0.1-0.5% non-ionic detergent).

  • Affinity Purification:

    • Incubate the cell lysate with an antibody or affinity resin specific for your bait protein to immunoprecipitate the crosslinked complexes.

    • Wash the beads extensively with an optimized wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the crosslinked complexes from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting or by mass spectrometry to identify the crosslinked proteins.

Visualizations

Experimental Workflow for this compound Crosslinking

DiZPK_Workflow cluster_cell In Living Cells cluster_lysis Cell Lysis & Purification cluster_analysis Analysis A 1. Expression of Bait-DiZPK Fusion Protein B 2. UV Irradiation (365 nm) A->B Photoactivation C 3. Cell Lysis B->C D 4. Affinity Purification of Bait Protein C->D E 5. Elution of Crosslinked Complexes D->E F 6. Identification of Prey Proteins E->F

Caption: A general experimental workflow for identifying protein-protein interactions using this compound.

Logical Flow for Troubleshooting Non-Specific Crosslinking

Troubleshooting_Flowchart Start High Non-Specific Crosslinking Observed Titrate_this compound Titrate this compound Concentration Start->Titrate_this compound Optimize_UV Optimize UV Exposure Time/Intensity Titrate_this compound->Optimize_UV Buffer_Mods Modify Lysis/Wash Buffers Optimize_UV->Buffer_Mods Add_Blockers Add Blocking Agents (e.g., BSA) Buffer_Mods->Add_Blockers Add_Detergent Add Non-ionic Detergent Buffer_Mods->Add_Detergent Increase_Salt Increase Salt Concentration Buffer_Mods->Increase_Salt Controls Implement Proper Negative Controls Add_Blockers->Controls Add_Detergent->Controls Increase_Salt->Controls Success Reduced Non-Specific Crosslinking Controls->Success

Caption: A logical flowchart for troubleshooting and reducing non-specific crosslinking in this compound experiments.

Signaling Pathway Example: Protrudin Interaction Network

This compound has been used to identify proteins that interact with protrudin, a protein involved in shaping the endoplasmic reticulum and regulating membrane traffic. The following diagram illustrates a simplified representation of this experimental approach.

Protrudin_Pathway Protrudin Protrudin-DiZPK Interactor Unknown Interacting Protein (Prey) Protrudin->Interactor Non-covalent interaction Crosslinked_Complex Covalently Crosslinked Protrudin-Interactor Complex Protrudin->Crosslinked_Complex UV UV Light (365 nm) UV->Protrudin activates Interactor->Crosslinked_Complex NonInteractor Non-Interacting Protein Analysis Affinity Purification & Mass Spectrometry Crosslinked_Complex->Analysis Identification Identification of Interactor Analysis->Identification

Caption: A diagram illustrating the use of this compound to capture interaction partners of protrudin.

References

common problems in DiZPK-based proteomics experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DiZPK-based proteomics experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound-based proteomics experiments, from initial protein expression to final data analysis.

This compound Incorporation and Expression

Question: I am observing low efficiency of this compound incorporation into my bait protein. What are the potential causes and how can I improve it?

Answer:

Low incorporation efficiency of the unnatural amino acid (Uaa) this compound is a common hurdle. Several factors can influence the fidelity and efficiency of amber stop codon suppression.

Troubleshooting Steps:

  • Optimize Amber Suppression Codon Context: The nucleotide sequence surrounding the UAG codon can significantly impact suppression efficiency. Studies have shown that nucleotides both upstream and downstream of the amber codon can synergistically influence the incorporation rate of non-canonical amino acids[1].

    • Recommendation: If possible, perform silent mutations to the codons flanking the UAG site to create a more favorable context for suppression[1]. Predictive models and reporter assays can be used to identify optimal sequence contexts[1].

  • Enhance Uaa Delivery: The cellular uptake and availability of this compound can be a limiting factor.

    • Recommendation: Consider using a methyl ester version of this compound, which may enhance membrane crossing and subsequent incorporation[2].

  • Adjust this compound Concentration: Both insufficient and excessive concentrations of this compound can negatively impact protein expression.

    • Recommendation: Perform a concentration titration of this compound to identify the optimal concentration for your specific protein and expression system. A typical starting concentration is around 330 μM[3].

  • Verify Orthogonal Translation System (OTS) Components: The efficiency of the pyrrolysyl-tRNA synthetase (PylRS)/tRNAPylCUA pair is crucial.

    • Recommendation: Ensure that the expression levels of both the PylRS and the tRNAPyl are optimized. Using multiple copies of the tRNAPyl gene can sometimes improve efficiency.

  • Control for Ribosomal Infidelity: Premature termination or read-through at the amber codon can occur, especially for N-terminally located tags.

    • Recommendation: Employing a ribosomal skipping mechanism, such as a 2A peptide sequence upstream of your gene of interest, can improve the fidelity of amber suppression.

Experimental Protocol: Confirming this compound Incorporation

A straightforward method to confirm the successful incorporation of this compound into your bait protein is through mass spectrometry analysis of the purified protein.

  • Protein Expression and Purification: Express the bait protein in the presence of this compound and purify it using an appropriate affinity tag (e.g., His-tag, FLAG-tag).

  • SDS-PAGE Analysis: Run the purified protein on an SDS-PAGE gel to check for a band at the expected molecular weight.

  • Mass Spectrometry: Excise the protein band from the gel and subject it to in-gel digestion with trypsin. Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Search the MS/MS data for the expected mass shift corresponding to the incorporation of this compound. The molecular weight of this compound should be accounted for in the search parameters.

Photocrosslinking Efficiency

Question: My photocrosslinking yield is low, or I am observing non-specific crosslinking. How can I optimize the UV irradiation step?

Answer:

Inefficient or non-specific photocrosslinking can lead to a low yield of interacting partners and a high background of false positives. Optimizing the UV irradiation parameters is critical for success.

Troubleshooting Steps:

  • Optimize UV Wavelength and Dose: The diazirine moiety of this compound is activated by UV light, typically at 365 nm. The duration and intensity of UV exposure are critical parameters.

    • Recommendation: Perform a time-course experiment to determine the optimal UV irradiation time. Start with a short exposure (e.g., 5-15 minutes) and gradually increase it, monitoring for both crosslinking efficiency and potential protein degradation. The total energy delivered is a key factor.

  • Ensure Proximity of Interacting Partners: this compound is a zero-length crosslinker, meaning it will only react with molecules in very close proximity upon photoactivation.

    • Recommendation: Ensure that the experimental conditions (e.g., pH, salt concentration) are optimal for the protein-protein interaction you are studying.

  • Control for Non-Specific Interactions: High protein concentrations or inappropriate buffer conditions can lead to non-specific aggregation and crosslinking.

    • Recommendation: Perform control experiments without UV irradiation to assess the level of non-specific binding. Additionally, a negative control experiment with a non-interacting protein containing this compound can help identify non-specific interactions.

  • Minimize Protein Damage: Prolonged exposure to high-energy UV light can cause protein damage and aggregation.

    • Recommendation: Use the minimum UV dose necessary to achieve efficient crosslinking. Keep samples on ice during irradiation to minimize heat-induced damage.

Experimental Protocol: Optimizing UV Crosslinking

  • Prepare Samples: Prepare identical samples of your bait protein (with incorporated this compound) and its potential interacting partner(s).

  • UV Irradiation Time Course: Expose the samples to 365 nm UV light for varying durations (e.g., 0, 5, 10, 15, 20, 30 minutes) at a fixed intensity.

  • SDS-PAGE Analysis: Analyze the irradiated samples by SDS-PAGE and Western blotting (using an antibody against the bait or prey protein) to visualize the formation of higher molecular weight crosslinked complexes.

  • Select Optimal Time: Choose the irradiation time that provides the best balance between the formation of the desired crosslinked complex and the minimization of non-specific bands and protein degradation.

Enrichment and Mass Spectrometry

Question: I am having difficulty identifying crosslinked peptides by mass spectrometry due to their low abundance. What enrichment strategies can I use?

Answer:

Crosslinked peptides are often present at substoichiometric levels compared to unmodified peptides, making their detection challenging. Enrichment strategies are therefore crucial for successful identification.

Troubleshooting Steps:

  • Affinity Purification of Crosslinked Complexes: The primary enrichment step involves the purification of the bait protein along with its crosslinked partners.

    • Recommendation: Use a high-affinity tag (e.g., FLAG, HA) on your bait protein for efficient immunoprecipitation. Ensure stringent washing steps to remove non-covalently bound contaminants.

  • Enrichment of Crosslinked Peptides: After digestion of the crosslinked complexes, further enrichment at the peptide level is often necessary.

    • Recommendation: Employ techniques like strong cation exchange (SCX) chromatography or size exclusion chromatography (SEC) to separate the larger, more highly charged crosslinked peptides from the more abundant linear peptides.

  • Utilize Cleavable Crosslinkers (e.g., DiZHSeC): For more advanced applications, consider using a cleavable analog of this compound, such as DiZHSeC. This allows for the transfer of a mass-identifiable tag to the prey protein, simplifying identification.

Quantitative Data Summary: Comparison of Enrichment Strategies

Enrichment StrategyPrincipleAdvantagesDisadvantagesReference
Affinity Purification (Protein Level) Uses an antibody or affinity resin to capture the tagged bait protein and its crosslinked partners.Relatively straightforward; removes the majority of non-interacting proteins.Can have issues with non-specific binding to the affinity matrix; may not be efficient for low-abundance interactions.
Strong Cation Exchange (SCX) (Peptide Level) Separates peptides based on charge. Crosslinked peptides typically have a higher charge state.Effective at separating crosslinked from linear peptides; can be performed with spin columns for ease of use.Requires optimization of salt gradient for elution.
Size Exclusion Chromatography (SEC) (Peptide Level) Separates peptides based on size. Crosslinked peptides are larger than linear peptides.Good for separating large crosslinked peptides; can be automated with HPLC.May not be as effective for smaller crosslinked peptides.
Data Analysis

Question: What software can I use to identify this compound-crosslinked peptides from my mass spectrometry data?

Answer:

The analysis of mass spectrometry data for crosslinked peptides requires specialized software that can handle the complexity of identifying two peptides linked together.

Recommended Software:

  • XlinkX (within Proteome Discoverer): A user-friendly tool that supports the analysis of both cleavable and non-cleavable crosslinkers. It offers advanced FDR control and visualization options.

  • StavroX and MeroX: Standalone tools for identifying crosslinked peptides. StavroX is designed for non-cleavable crosslinkers like this compound, while MeroX is for cleavable crosslinkers.

  • OpenPepXL: An open-source tool integrated into the OpenMS platform that works with uncleavable crosslinkers.

Key Considerations for Data Analysis:

  • Database Searching: The search space for crosslinked peptides is significantly larger than for linear peptides. It is often beneficial to perform an initial search against a database containing only the proteins identified in a non-crosslinked control experiment to reduce the search space.

  • False Discovery Rate (FDR) Estimation: Proper FDR control is critical to minimize the reporting of false-positive crosslinks.

  • Manual Validation: It is good practice to manually inspect the MS/MS spectra of high-scoring crosslinked peptide candidates to confirm the presence of fragment ions from both peptides.

Visualizations

Experimental Workflow and Signaling Pathways

DiZPK_Workflow cluster_incorporation 1. This compound Incorporation cluster_crosslinking 2. Photocrosslinking cluster_enrichment 3. Enrichment cluster_analysis 4. Analysis bait_gene Bait Protein Gene (with Amber Codon) expression Cellular Expression bait_gene->expression ots_plasmids Orthogonal Translation System Plasmids (PylRS/tRNA) ots_plasmids->expression dizpk_aa This compound Amino Acid dizpk_aa->expression incorporated_bait Bait Protein with this compound expression->incorporated_bait crosslinked_complex Covalently Crosslinked Bait-Prey Complex incorporated_bait->crosslinked_complex Interaction prey_protein Prey Protein(s) prey_protein->crosslinked_complex Interaction uv_light UV Light (365 nm) uv_light->crosslinked_complex Activation cell_lysis Cell Lysis crosslinked_complex->cell_lysis affinity_purification Affinity Purification (e.g., Pull-down) cell_lysis->affinity_purification digestion Proteolytic Digestion (e.g., Trypsin) affinity_purification->digestion peptide_enrichment Peptide Enrichment (SCX/SEC) digestion->peptide_enrichment lc_msms LC-MS/MS Analysis peptide_enrichment->lc_msms data_analysis Data Analysis (e.g., XlinkX, StavroX) lc_msms->data_analysis identification Identification of Interacting Proteins and Crosslink Sites data_analysis->identification Amber_Suppression_Optimization cluster_troubleshooting Troubleshooting Strategies start Low this compound Incorporation codon_context Optimize Codon Context start->codon_context uaa_delivery Enhance Uaa Delivery start->uaa_delivery dizpk_conc Titrate this compound Concentration start->dizpk_conc ots_check Verify OTS Components start->ots_check end Optimized Incorporation codon_context->end uaa_delivery->end dizpk_conc->end ots_check->end IMAPP_Workflow start Start with DiZHSeC Incorporated Bait photocrosslinking Photocrosslinking in vivo start->photocrosslinking affinity_purification Affinity Purification of Crosslinked Complex photocrosslinking->affinity_purification oxidative_cleavage Oxidative Cleavage (e.g., H2O2) affinity_purification->oxidative_cleavage ms_label_transfer Transfer of MS-identifiable Label to Prey Protein oxidative_cleavage->ms_label_transfer trypsin_digest Trypsin Digestion ms_label_transfer->trypsin_digest lc_msms LC-MS/MS Analysis trypsin_digest->lc_msms data_analysis Data Analysis for Labeled Peptides lc_msms->data_analysis identification Identification of Interaction Sites data_analysis->identification

References

Technical Support Center: Optimizing DiZPK Crosslinked Complex Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of DiZPK crosslinked complexes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for protein crosslinking?

A1: this compound is a genetically incorporated, photo-activatable unnatural amino acid (UAA). It is a structural analog of lysine and contains a diazirine ring.[1][2] When exposed to long-wave UV light (typically around 350-365 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate.[3][4][5] This carbene can then rapidly and non-specifically form a covalent bond with nearby molecules, effectively "crosslinking" the protein containing this compound to its interaction partners. This method is particularly useful for capturing transient or weak protein-protein interactions in living cells.

Q2: What are the critical factors that influence the yield of this compound crosslinked complexes?

A2: The overall yield of this compound crosslinked complexes is dependent on several key factors:

  • Efficiency of this compound Incorporation: Successful incorporation of the unnatural amino acid into the target protein is the first and most crucial step. This is influenced by the efficiency of the orthogonal aminoacyl-tRNA synthetase/tRNA pair used for genetic code expansion.

  • UV Irradiation Conditions: The wavelength, duration, and intensity of UV exposure are critical. Insufficient irradiation will lead to incomplete activation of the diazirine, while excessive exposure can cause cellular damage and non-specific crosslinking.

  • Concentration of Reactants: The concentrations of the bait protein (containing this compound), the prey protein, and the this compound amino acid itself can significantly impact the crosslinking efficiency.

  • Buffer and Media Composition: The chemical environment, including pH and the presence of competing reagents, can affect both the crosslinking reaction and the stability of the protein complex.

  • Cellular Health and Density: For in vivo crosslinking, the physiological state of the cells is important. Cell density can also play a role in the outcome of the experiment.

Q3: How can I confirm that this compound has been successfully incorporated into my protein of interest?

A3: Successful incorporation of this compound can be verified using a few methods:

  • Western Blot Analysis: Compare the expression of your target protein in the presence and absence of this compound. A full-length protein band should only be visible when this compound is added to the culture medium.

  • Mass Spectrometry (MS): This is the most definitive method. Analysis of the purified protein by mass spectrometry can confirm the presence of this compound by detecting the corresponding mass shift.

  • Reporter Gene Assay: A dual-reporter system (e.g., EGFP with an amber stop codon and a normalization marker like mCherry) can be used to quantify the efficiency of UAA incorporation based on fluorescence.

Troubleshooting Guide

This guide addresses common issues encountered during this compound crosslinking experiments and provides actionable solutions.

Problem 1: Low or No Detectable Crosslinked Product
Possible Cause Troubleshooting Step Rationale
Inefficient this compound Incorporation Optimize the expression of the orthogonal tRNA synthetase/tRNA pair. Consider using codon-optimized variants or plasmids with multiple tRNA copies. Increase the concentration of this compound in the cell culture medium (typically in the range of 100-500 µM).Enhancing the machinery for UAA incorporation directly increases the amount of photo-activatable bait protein.
Suboptimal UV Irradiation Perform a titration of UV irradiation time (e.g., 1-15 minutes) and intensity. Ensure the UV lamp emits at the optimal wavelength for diazirine activation (~350-365 nm) and is positioned close to the sample.Finding the right balance of UV exposure is critical to maximize carbene formation without causing photodamage.
Incompatible Buffer Components Use buffers that are free of primary amines, such as phosphate, HEPES, or carbonate buffers (pH 7.2-8.5). Avoid Tris-based buffers as they can quench the reactive carbene.Primary amines in the buffer can compete with the target proteins for reaction with the activated diazirine.
Low Protein Concentration Increase the expression of the bait and/or prey proteins. If performing in vitro crosslinking, concentrate the purified protein samples.Higher concentrations of the interacting partners increase the probability of a successful crosslinking event.
Hydrolysis of Crosslinker Prepare this compound solutions fresh before each experiment. Store stock solutions at -80°C for long-term stability.This compound, like other crosslinkers, can be susceptible to hydrolysis, which renders it inactive.
Problem 2: High Background or Non-Specific Crosslinking
Possible Cause Troubleshooting Step Rationale
Excessive UV Irradiation Reduce the UV exposure time and/or intensity. Use a UV lamp with a filter to remove shorter, more damaging wavelengths.Over-irradiation can lead to the formation of other reactive species that cause non-specific protein modifications.
High Crosslinker Concentration Perform a titration to find the optimal this compound concentration. An excess of the crosslinker can lead to higher background.Using the lowest effective concentration of this compound can help minimize non-specific interactions.
Cell Lysis and Artifactual Interactions For in vivo experiments, perform the UV irradiation on intact cells before lysis to preserve native interactions.Lysing cells before crosslinking can disrupt cellular compartments and lead to artificial protein-protein interactions.
Insufficient Washing during Purification Increase the stringency of the wash buffers during the affinity purification of the crosslinked complexes. Include detergents or salts to disrupt non-specific binding.Rigorous washing steps are essential to remove proteins that are not covalently crosslinked to the bait protein.

Data Presentation: Optimizing Experimental Parameters

The following tables summarize key quantitative data for optimizing this compound crosslinking experiments.

Table 1: UV Irradiation Conditions for Diazirine Activation

UV Lamp TypeWavelength (nm)PowerRecommended DistanceTypical Irradiation TimeReference
Hand-held UV lamp3656-8 W1 cm5-15 min
Stratalinker 24003655 x 15 W3-5 cm1-10 min
Mercury Vapor Lamp300-360200 W20 cm (with filter)< 5 min

Table 2: Buffer Compatibility for Crosslinking Reactions

Recommended BuffersIncompatible BuffersRationaleReference
Phosphate-Buffered Saline (PBS)Tris-based buffers (e.g., TBS)Primary amines in Tris react with and quench the carbene intermediate.
HEPESGlycine-containing buffersGlycine has a primary amine that will compete with the crosslinking reaction.
Carbonate-BicarbonateAmmonium-based buffersAmmonium ions can react with the activated diazirine.
Borate-

Experimental Protocols

Protocol 1: General Workflow for In Vivo this compound Crosslinking

This protocol outlines the key steps for performing a this compound crosslinking experiment in mammalian cells.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with plasmids encoding the this compound-aminoacyl-tRNA synthetase/tRNA pair and the target protein with an amber (TAG) stop codon at the desired incorporation site.

  • This compound Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium containing this compound (typically 100-500 µM).

    • Incubate for another 24-48 hours to allow for protein expression and this compound incorporation.

  • UV Irradiation:

    • Wash the cells with PBS to remove media components.

    • Place the culture plate on ice and irradiate with a long-wave UV lamp (365 nm) for a predetermined optimal time (e.g., 5-15 minutes).

  • Cell Lysis and Protein Purification:

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation.

    • Perform affinity purification (e.g., using an antibody against a tag on the bait protein) to isolate the crosslinked complexes.

  • Analysis:

    • Analyze the purified complexes by SDS-PAGE and Western blotting to visualize the crosslinked products.

    • For identification of interaction partners, perform mass spectrometry analysis of the excised gel bands corresponding to the crosslinked complexes.

Protocol 2: Analysis of Crosslinked Complexes by Mass Spectrometry
  • In-gel Digestion:

    • Excise the protein band corresponding to the crosslinked complex from the SDS-PAGE gel.

    • Destain the gel piece and perform in-gel digestion with an appropriate protease (e.g., trypsin).

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel piece.

    • Desalt the peptides using a C18 StageTip or similar method.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides and the corresponding interacting proteins. Set carbamidomethylation of cysteine as a fixed modification and methionine oxidation and N-terminal acetylation as variable modifications.

Visualizations

Diagram 1: this compound Crosslinking Workflow

DiZPK_Workflow cluster_CellCulture Cell Culture & Transfection cluster_Incorporation This compound Incorporation cluster_Crosslinking Crosslinking & Purification cluster_Analysis Analysis Transfection Transfect cells with plasmids (Synthetase/tRNA, Target-TAG) Add_this compound Add this compound to culture medium Transfection->Add_this compound Expression Protein Expression & This compound Incorporation Add_this compound->Expression UV_Irradiation UV Irradiation (365 nm) Expression->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Purification Affinity Purification Lysis->Purification SDS_PAGE SDS-PAGE & Western Blot Purification->SDS_PAGE MS_Analysis Mass Spectrometry Purification->MS_Analysis

Caption: General workflow for this compound-mediated protein crosslinking experiments.

Diagram 2: Troubleshooting Logic for Low Crosslinking Yield

Troubleshooting_Yield Start Low/No Crosslinked Product Observed Check_Incorporation Verify this compound Incorporation (Western Blot/MS) Start->Check_Incorporation Optimize_UV Optimize UV Irradiation (Time/Intensity) Start->Optimize_UV Check_Buffer Check Buffer Composition (Amine-free) Start->Check_Buffer Increase_Concentration Increase Protein Concentration Start->Increase_Concentration Incorporation_Fail Optimize Synthetase/tRNA Expression Check_Incorporation->Incorporation_Fail If low/no incorporation UV_Fail Titrate UV Exposure Optimize_UV->UV_Fail If still low yield Buffer_Fail Switch to Compatible Buffer (e.g., PBS, HEPES) Check_Buffer->Buffer_Fail If using incompatible buffer Concentration_Fail Increase Protein Expression or Concentrate Sample Increase_Concentration->Concentration_Fail If concentrations are low

Caption: Decision tree for troubleshooting low yield of this compound crosslinked complexes.

Diagram 3: Signaling Pathway of this compound Activation and Crosslinking

DiZPK_Activation This compound This compound in Bait Protein Carbene Reactive Carbene Intermediate This compound->Carbene Activation UV_Light UV Light (365 nm) UV_Light->Carbene Crosslinked_Complex Covalently Crosslinked Complex Carbene->Crosslinked_Complex Prey_Protein Interacting Prey Protein Prey_Protein->Crosslinked_Complex Proximity-based reaction

Caption: Photo-activation and crosslinking mechanism of this compound.

References

DiZPK solubility and stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using DiZPK in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a photo-activatable amino acid analog used as a photocrosslinker to identify direct protein-protein interactions in living cells.[1] Its diazirine moiety, upon activation with UV light, forms a highly reactive carbene that can covalently bond with nearby molecules, effectively "trapping" transient or weak protein interactions.

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an appropriate solvent. A common protocol involves dissolving this compound in DMSO to create a 500 mM stock solution.[2] Due to variability in reported solubility, starting with a small amount to test solubility is advised. For aqueous solutions, this compound is soluble in water at up to 5 mg/mL, but this requires pH adjustment to 7 with NaOH and sonication.[1]

Q3: What is the recommended storage condition for this compound?

  • Powder: Store at -20°C for up to 3 years.

  • In solvent (e.g., DMSO or H₂O): Store at -80°C for up to 1 year.[1]

It is best to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is the stability of this compound in cell culture media?

Troubleshooting Guides

Issue 1: Precipitation of this compound in Cell Culture Media

Problem: A precipitate forms immediately or over time after adding the this compound stock solution to the cell culture medium.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous cell culture medium exceeds its solubility limit.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Solvent Exchange Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution.Perform a step-wise dilution. First, dilute the DMSO stock with a small volume of pre-warmed (37°C) serum-free medium. Then, add this intermediate dilution to the rest of your culture medium. Add the this compound solution dropwise while gently swirling.
Low Temperature of Media The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture medium for preparing your final working solution.
High Final DMSO Concentration High concentrations of DMSO can be toxic to cells and can also affect the solubility of other media components.Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and preferably at or below 0.1%. Prepare a more concentrated this compound stock solution if necessary to reduce the volume added. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media, leading to the formation of insoluble complexes.If possible, try a different basal media formulation (e.g., switch from DMEM to RPMI-1640) to see if the precipitation issue persists.
Issue 2: Poor or No Crosslinking Efficiency

Problem: After UV activation, there is little to no evidence of protein crosslinking.

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Insufficient UV Activation The UV light source is not at the optimal wavelength or the exposure time is too short. The diazirine group in this compound requires UV light for activation.Ensure your UV light source has a wavelength appropriate for diazirine activation (typically around 350-365 nm). Optimize the UV exposure time and intensity. Be aware that prolonged UV exposure can damage cells.
Degradation of this compound The this compound may have degraded due to improper storage or handling, or instability in the culture medium over long incubation times.Ensure this compound stock solutions are stored correctly. For long experiments, consider replenishing the this compound-containing medium. You can perform a stability test to determine its half-life under your experimental conditions (see Experimental Protocols section).
Low Incorporation into Protein If using genetic encoding to incorporate this compound, the efficiency of incorporation into the target protein may be low.Optimize the expression system for the unnatural amino acid. This may involve adjusting plasmid concentrations, transfection reagents, or cell lines.
Interaction Geometry The diazirine group may not be in close enough proximity to a binding partner to form a crosslink upon activation.If possible, try incorporating this compound at different sites within your protein of interest to find a location that is closer to the interaction interface.

Quantitative Data Summary

Solubility of this compound

SolventConcentrationConditions
Water5 mg/mL (17.52 mM)Requires pH adjustment to 7 with NaOH and sonication.
DMSO< 1 mg/mLDescribed as insoluble or slightly soluble. However, protocols exist for making 500 mM stocks, suggesting solubility can be sufficient for concentrated stocks.
MethanolSlightly solubleQualitative description.

Storage Stability of this compound

FormTemperatureDuration
Powder-20°C3 years
In Solvent-80°C1 year

Experimental Protocols

Protocol for Preparing this compound Working Solution in Cell Culture Media
  • Prepare Stock Solution: Aseptically prepare a 500 mM stock solution of this compound in sterile DMSO.

  • Warm Media: Warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C in a water bath.

  • Intermediate Dilution (Optional but Recommended): To minimize precipitation, first dilute the 500 mM DMSO stock to a lower concentration (e.g., 50 mM) in a small volume of pre-warmed serum-free medium.

  • Final Dilution: While gently swirling the pre-warmed complete medium, add the this compound stock (or intermediate dilution) dropwise to achieve the desired final concentration (e.g., 1 mM).

  • Final Check: Visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells. Use the prepared medium immediately.

Protocol for Assessing this compound Stability in Cell Culture Media

This protocol provides a general framework. Specific analytical methods (e.g., HPLC-UV, LC-MS) will need to be developed based on available equipment.

  • Preparation: Prepare a working solution of this compound in your cell culture medium of choice at the final experimental concentration.

  • Incubation: Aliquot the solution into sterile, light-protected tubes and incubate them at 37°C.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove an aliquot.

  • Storage: Immediately store the collected aliquots at -80°C until analysis to halt any further degradation.

  • Analysis: Analyze the concentration of intact this compound in each aliquot using a suitable analytical method like HPLC-UV or LC-MS.

  • Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your specific cell culture medium.

Visualizations

DiZPK_Troubleshooting_Workflow start Start: Adding this compound to Media precipitate Precipitate Forms? start->precipitate immediate Immediate Precipitation? precipitate->immediate Yes solution_clear Solution is Clear precipitate->solution_clear No delayed Delayed Precipitation immediate->delayed No troubleshoot_immediate Troubleshoot Immediate Precipitation: - Lower final concentration - Use pre-warmed media - Step-wise dilution - Check DMSO % immediate->troubleshoot_immediate Yes troubleshoot_delayed Troubleshoot Delayed Precipitation: - Check for media component interaction - Perform stability test delayed->troubleshoot_delayed proceed Proceed with Experiment solution_clear->proceed

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

DiZPK_Signaling_Pathway_Concept cluster_cell Cell ProteinA Protein A (with incorporated this compound) Complex Transient Protein Complex (A-B) ProteinA->Complex ProteinB Protein B (Binding Partner) ProteinB->Complex UV UV Light (Activation) Complex->UV Photoactivation Crosslinked Covalently Crosslinked Complex (A-B) UV->Crosslinked Analysis Downstream Analysis (e.g., Mass Spectrometry) Crosslinked->Analysis

Caption: Conceptual workflow for using this compound to capture protein-protein interactions.

References

Technical Support Center: Mass Spectrometry Data Analysis for DiZPK Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing DiZPK and other photo-crosslinkers in mass spectrometry-based protein interaction studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during data analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the mass spectrometry data analysis challenging?

This compound is a genetically encoded photo-crosslinker used to identify direct protein-protein interactions within a cellular context.[1] The primary challenge in analyzing mass spectrometry data from this compound experiments stems from the complexity of identifying the cross-linked peptides. These challenges include:

  • Low Abundance: Cross-linked peptides are often present in low stoichiometry compared to their unmodified counterparts.[2][3]

  • Complex Fragmentation Spectra: The fragmentation of two peptide chains linked together results in complex MS/MS spectra that are difficult to interpret.[2]

  • Large Search Space: The computational search space for identifying two distinct peptide sequences from a single spectrum is significantly larger than for single peptides, increasing the chance of false positives.[4]

  • Non-specific Reactivity: Photo-crosslinkers like this compound can react with a wide range of amino acid residues, further complicating the identification of cross-linked sites.

Q2: What software is available for analyzing this compound and other cross-linking mass spectrometry data?

Several software packages have been developed to specifically address the challenges of identifying and validating cross-linked peptides. The choice of software often depends on the type of cross-linker used (e.g., cleavable vs. non-cleavable) and the specific data analysis workflow.

SoftwareKey FeaturesCross-linker CompatibilityReference
MeroX Specialized for MS-cleavable cross-linkers, user-friendly interface, and robust scoring.MS-cleavable cross-linkers (e.g., DSBU, CDI).
xiSEARCH Suite (xiSEARCH, xiFDR, xiVIEW) A comprehensive suite for searching, false discovery rate (FDR) control, and visualization of cross-linking data.Supports a wide range of cross-linkers.
CLMSVault A platform for storing, filtering, comparing, and visualizing cross-linking datasets from multiple search engines.Compatible with outputs from various search engines like Xi, pLink, and Kojak.
XlinkX for Proteome Discoverer Integrated into the Thermo Fisher Proteome Discoverer platform for a streamlined workflow.Supports both cleavable and non-cleavable cross-linkers.
StavroX One of the earlier tools for identifying cross-linked peptides, suitable for various cross-linker types.Broad compatibility with different cross-linkers.

Q3: How can I quantify the changes in protein interactions from my this compound experiments?

Quantitative cross-linking mass spectrometry (qXL-MS) allows for the measurement of changes in protein conformations and interactions between different experimental conditions. Common approaches include:

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are metabolically labeled with "light" or "heavy" amino acids. The ratio of light to heavy cross-linked peptides in the mass spectrometer provides a relative quantification of the interaction.

  • Isotope-labeled Cross-linkers: Using cross-linkers synthesized with stable isotopes allows for the differentiation and quantification of cross-links from different samples in a single MS analysis.

  • Label-free Quantification: This method compares the signal intensities of cross-linked peptides across different runs. While more technically challenging due to variations in instrument performance, it offers flexibility in experimental design.

Specialized software like Skyline can be used for the automated quantification of cross-linked peptides.

Troubleshooting Guides

Issue 1: High Number of False-Positive Identifications

A major hurdle in cross-linking data analysis is controlling the false discovery rate (FDR).

Symptoms:

  • A large number of identified cross-links with low confidence scores.

  • Identification of interactions that are biologically implausible.

  • Difficulty in validating identified cross-links.

Possible Causes and Solutions:

CauseSolution
Inadequate FDR estimation: Standard target-decoy approaches may not be sufficient for the complex search space of cross-linking experiments.Utilize specialized FDR control software like xiFDR that calculates FDR at the level of residue pairs or protein pairs. Be aware that some data analysis strategies can inadvertently disrupt the relationship between decoys and false positives, leading to an underestimation of the true FDR.
Low-quality MS/MS spectra: Poor fragmentation can lead to ambiguous assignments.Ensure high-resolution and high-mass-accuracy data acquisition for both precursor and fragment ions. Discard spectra with low signal-to-noise ratios.
Incomplete fragmentation of one peptide: Often, one peptide in a cross-linked pair is well-fragmented while the other is not, leading to misidentification.Manually inspect the MS/MS spectra of high-interest cross-links to ensure that fragment ions from both peptides are present.
Overly complex search database: Searching against a very large protein database increases the chances of random matches.If possible, restrict the search to a smaller database of proteins expected to be in the sample.

Issue 2: Low Number of Identified Cross-links

Symptoms:

  • Very few or no cross-linked peptides are identified from the analysis.

Possible Causes and Solutions:

CauseSolution
Inefficient cross-linking reaction: The this compound may not have been efficiently activated or incorporated.Optimize the UV irradiation time and intensity. Confirm the incorporation of this compound into the bait protein using techniques like Western blotting or intact protein mass spectrometry.
Low abundance of cross-linked peptides: The cross-linked species may be below the limit of detection of the mass spectrometer.Enrich for cross-linked peptides prior to LC-MS/MS analysis using techniques like size-exclusion chromatography (SEC) or strong cation-exchange chromatography (SCX).
Inappropriate data analysis parameters: The search parameters in the software may not be correctly set for the specific cross-linker and experimental setup.Ensure the mass of the cross-linker and any modifications are correctly defined in the search software. Set appropriate tolerances for precursor and fragment ion masses.
Suboptimal MS acquisition method: The mass spectrometer may not be efficiently selecting and fragmenting the cross-linked peptides.Optimize the data-dependent acquisition (DDA) method to preferentially select for higher charge states, which are more common for cross-linked peptides. Consider using MS-cleavable cross-linkers and a corresponding MSn-based acquisition method.

Experimental Protocols & Workflows

General Workflow for this compound Data Analysis:

A typical data analysis workflow for a this compound experiment involves several key steps from raw data to biological insights.

DiZPK_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Data Analysis & Visualization raw_data Raw MS Data (.raw) conversion Format Conversion (e.g., to .mgf or .mzML) raw_data->conversion search Cross-link Search (e.g., MeroX, xiSEARCH) conversion->search fdr FDR Control (e.g., xiFDR) search->fdr visualization Visualization (e.g., xiVIEW, CLMSVault) fdr->visualization quantification Quantification (e.g., Skyline) fdr->quantification modeling Structural Modeling visualization->modeling

A generalized workflow for this compound mass spectrometry data analysis.

Visualizing Protein Interaction Networks:

The output of a this compound experiment is a list of cross-linked residue pairs, which can be visualized as a protein interaction network. This helps in understanding the topology of protein complexes.

Protein_Interaction_Network A Protein A A->A K15-K89 B Protein B A->B K45-K120 C Protein C A->C K101-K50 B->C K78-K92 D Protein D B->D K210-K35 E Protein E C->E K15-K112

An example of a protein interaction network derived from a this compound experiment.

References

how to improve amber suppression efficiency for DiZPK

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the efficiency of DiZPK (Nε-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine) incorporation through amber suppression.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in amber suppression?

This compound is a non-canonical amino acid containing a photo-activatable diazirine ring. It is incorporated into proteins at specific sites by reprogramming an amber stop codon (UAG). Upon exposure to UV light, the diazirine group forms a reactive carbene that can covalently crosslink with interacting molecules in close proximity. This makes this compound a powerful tool for mapping protein-protein interactions in living cells.[1][2]

Q2: What are the key components of the this compound amber suppression system?

The successful incorporation of this compound requires an orthogonal translation system (OTS), which consists of:

  • An engineered aminoacyl-tRNA synthetase (aaRS), typically a variant of Pyrrolysyl-tRNA synthetase (PylRS), that specifically recognizes this compound and attaches it to the corresponding tRNA.

  • An orthogonal suppressor tRNA (tRNAPylCUA) with an anticodon that recognizes the UAG stop codon.

  • A plasmid or viral vector to express the gene of interest containing an in-frame amber stop codon at the desired incorporation site.

  • The this compound amino acid supplied in the cell culture medium.

Q3: How can I verify the successful incorporation of this compound into my protein of interest?

The most common method for verifying this compound incorporation is through Western blotting.[1] A full-length protein product should only be detectable in the presence of this compound. A control experiment without this compound should show only a truncated protein product or no product at all if the amber codon is near the N-terminus. Further verification can be achieved through mass spectrometry, which can confirm the precise mass of the incorporated this compound.

Troubleshooting Guide

This guide addresses common issues encountered during this compound amber suppression experiments.

Problem Potential Cause Recommended Solution
Low or no full-length protein expression 1. Inefficient amber suppression: The PylRS/tRNA pair may not be efficiently suppressing the amber codon.- Optimize this compound concentration: Titrate the concentration of this compound in the culture medium. A typical starting concentration is 0.5 mM, but the optimal concentration can vary. - Use an evolved PylRS variant: Several PylRS variants have been engineered for improved incorporation of non-canonical amino acids. Consider using a published variant known to have higher activity. - Increase tRNA expression: Co-express multiple copies of the tRNAPylCUA gene to increase its intracellular concentration.
2. Poor expression of the orthogonal translation system (OTS): Low levels of PylRS or tRNA can limit suppression efficiency.- Use a strong promoter: Drive the expression of the PylRS and tRNA genes with a strong constitutive promoter. - Optimize plasmid ratio: When using multiple plasmids, optimize the ratio of the PylRS/tRNA plasmid to the plasmid containing your gene of interest.
3. Toxicity of this compound or the OTS: Overexpression of the OTS components or high concentrations of this compound can be toxic to cells.- Assess cell viability: Monitor cell health and viability after transfection and addition of this compound. - Use an inducible expression system: This allows for controlled expression of the OTS components, minimizing toxicity.
4. Suboptimal codon context: The nucleotides surrounding the UAG codon can influence suppression efficiency.- Analyze the sequence around the UAG codon: Purine-rich sequences downstream of the amber codon have been shown to enhance suppression efficiency in some systems. If possible, use synonymous codons to alter the sequence context.
High background (read-through in the absence of this compound) 1. Near-cognate tRNA suppression: Endogenous tRNAs can sometimes misread the UAG codon, leading to the incorporation of a natural amino acid.- Optimize the amber codon position: Avoid placing the UAG codon at the extreme N- or C-terminus of the protein. - Use a cell line with reduced release factor 1 (RF1) activity: In prokaryotic systems, using an RF1 knockout strain can significantly reduce termination at the amber codon and improve suppression efficiency.
2. Leaky expression of the gene of interest: The promoter driving your gene of interest may have some basal activity even in the absence of an inducer.- Use a tightly controlled inducible promoter: This will minimize expression of the truncated protein in the absence of induction.
Inefficient photocrosslinking 1. Insufficient this compound incorporation: Even with detectable full-length protein, the incorporation efficiency may be too low for efficient crosslinking.- Refer to "Low or no full-length protein expression" section for optimization strategies. - Quantify incorporation efficiency: Use a quantitative method like a dual-luciferase reporter assay or mass spectrometry to determine the percentage of this compound incorporation.
2. Inefficient UV irradiation: The UV dosage or wavelength may not be optimal for activating the diazirine group.- Optimize UV exposure: Titrate the UV dose (365 nm) and exposure time. Ensure the light source is properly calibrated. - Ensure proximity of interacting partners: The crosslinking efficiency is highly dependent on the close proximity of the interacting molecules.
3. Low abundance of the protein of interest or its binding partner. - Overexpress the protein of interest and/or its binding partner: Increasing the concentration of the interacting molecules can improve the chances of a successful crosslinking event.

Experimental Protocols

General Protocol for this compound Incorporation in Mammalian Cells

This protocol provides a general workflow for expressing a protein containing this compound in mammalian cells.

  • Plasmid Preparation:

    • Clone your gene of interest into a mammalian expression vector. Introduce an in-frame amber (TAG) codon at the desired site for this compound incorporation using site-directed mutagenesis.

    • Use a separate plasmid to express the this compound-specific PylRS variant and the tRNAPylCUA.

  • Cell Culture and Transfection:

    • Plate mammalian cells (e.g., HEK293T) in a suitable culture dish and grow to 70-80% confluency.

    • Co-transfect the cells with the plasmid containing your gene of interest and the PylRS/tRNA plasmid using a suitable transfection reagent.

  • This compound Supplementation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.1 M NaOH, neutralized with HCl).

    • Four to six hours post-transfection, replace the culture medium with fresh medium supplemented with this compound at the desired final concentration (e.g., 0.5 mM).

  • Protein Expression and Harvest:

    • Incubate the cells for 24-48 hours to allow for protein expression.

    • Wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Verification of this compound Incorporation by Western Blot:

    • Separate the protein lysate by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific to your protein of interest or an epitope tag.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate. A band corresponding to the full-length protein should be present in the sample cultured with this compound and absent or significantly reduced in the control without this compound.

Quantification of Amber Suppression Efficiency using a Dual-Luciferase Reporter Assay

This assay provides a quantitative measure of amber suppression efficiency.

  • Construct Design:

    • Create a reporter construct with a constitutively active promoter driving the expression of two luciferase enzymes (e.g., Renilla and Firefly) separated by a linker containing an amber stop codon.

    • Successful amber suppression will result in the expression of both luciferases, while termination at the amber codon will only express the upstream luciferase.

  • Experimental Procedure:

    • Co-transfect cells with the dual-luciferase reporter plasmid, the PylRS/tRNA plasmid, and your experimental plasmid (if applicable).

    • Culture the cells with and without this compound.

    • After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the ratio of the downstream luciferase activity to the upstream luciferase activity for both the this compound-treated and untreated samples.

    • The amber suppression efficiency can be expressed as the ratio of these two values.

Visualizations

Experimental Workflow for this compound Incorporation and Photocrosslinking

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Application plasmid_prep Plasmid Preparation (Gene of Interest with TAG, PylRS/tRNA) transfection Co-transfection plasmid_prep->transfection cell_culture Cell Culture cell_culture->transfection dizpk_addition Add this compound to Medium transfection->dizpk_addition expression Protein Expression (24-48h) dizpk_addition->expression cell_lysis Cell Lysis expression->cell_lysis uv_crosslinking UV Photocrosslinking (365 nm) expression->uv_crosslinking western_blot Western Blot Verification cell_lysis->western_blot ip Immunoprecipitation cell_lysis->ip uv_crosslinking->cell_lysis ms_analysis Mass Spectrometry Analysis ip->ms_analysis

Caption: Workflow for this compound incorporation and photocrosslinking.

Signaling Pathway Studied by this compound Photocrosslinking

signaling_pathway cluster_cytoplasm Cytoplasm GPCR GPCR with this compound G_protein G-protein GPCR->G_protein Activation & Crosslinking Ligand Ligand Ligand->GPCR Effector Effector Protein G_protein->Effector Activation Downstream Downstream Signaling Effector->Downstream

References

Technical Support Center: Minimizing Protein Degradation During DiZPK Workflow

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize protein degradation during a hypothetical DiZPK (Diazirine-based Photo-Crosslinking Kinase) workflow. This workflow is conceptualized for the study of kinase activity following the identification of protein-protein interactions using a diazirine-based photocrosslinker.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein degradation during a kinase assay workflow?

A1: Protein degradation during a kinase assay is primarily caused by the activity of endogenous proteases and phosphatases that are released upon cell or tissue lysis.[1][2] These enzymes can cleave your target kinase or substrate and alter the phosphorylation state of your protein of interest, leading to inaccurate results. Other contributing factors include improper sample handling, such as repeated freeze-thaw cycles, exposure to high temperatures, and suboptimal buffer conditions.[2][3][4]

Q2: How can I minimize protease and phosphatase activity in my samples?

A2: The most effective way to minimize enzymatic degradation is to work quickly, keep samples on ice or at 4°C at all times, and supplement your lysis and assay buffers with a cocktail of protease and phosphatase inhibitors. These cocktails contain a mixture of inhibitors that target a broad range of proteases and phosphatases.

Q3: What are the best practices for storing purified kinase enzymes and protein lysates?

A3: For long-term storage, purified kinases and protein lysates should be aliquoted into single-use volumes and snap-frozen in liquid nitrogen before being stored at -80°C. This prevents repeated freeze-thaw cycles, which can lead to protein denaturation and aggregation. For short-term storage (days to weeks), proteins can be stored at 4°C, but the inclusion of a bacteriostatic agent like sodium azide (0.02-0.05%) is recommended to prevent microbial growth. Adding cryoprotectants like glycerol (typically 20-50%) to the storage buffer can also help stabilize the protein during freezing.

Q4: Can the this compound photocrosslinking step itself contribute to protein degradation?

A4: The this compound photocrosslinker is a light-activated reagent used to capture protein-protein interactions. The UV irradiation step required for crosslinking can potentially generate reactive oxygen species that may lead to protein oxidation and subsequent degradation. It is crucial to optimize the UV exposure time and intensity to maximize crosslinking efficiency while minimizing protein damage.

Q5: How do I know if my protein is degraded?

A5: Protein degradation can be assessed by running your samples on an SDS-PAGE gel followed by Coomassie staining or Western blotting with an antibody specific to your protein of interest. Degradation will typically appear as lower molecular weight bands or a smear below the expected band for your intact protein. A decrease in kinase activity over time can also be an indicator of protein degradation.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your this compound workflow.

Problem Possible Cause Solution
Low or no kinase activity 1. Enzyme degradation: The kinase has lost activity due to proteolysis or improper storage. 2. Phosphatase activity: Endogenous phosphatases are dephosphorylating the substrate. 3. Suboptimal assay conditions: Incorrect pH, temperature, or ATP concentration.1. Use fresh or properly stored (aliquoted at -80°C) enzyme. Always include protease inhibitors in your buffers. 2. Add a phosphatase inhibitor cocktail to your lysis and kinase reaction buffers. 3. Optimize assay conditions according to the manufacturer's protocol or literature recommendations for your specific kinase.
High background signal in kinase assay 1. Non-specific phosphorylation: Contaminating kinases in your sample are phosphorylating the substrate. 2. Autophosphorylation of the kinase: The kinase is phosphorylating itself.1. Further purify your kinase enzyme. Use a more specific substrate if available. 2. Run a control reaction without the substrate to quantify the level of autophosphorylation.
Multiple bands or smearing on Western blot 1. Proteolysis: The target protein has been cleaved by proteases. 2. Protein aggregation: The protein has formed aggregates due to improper handling or storage.1. Ensure protease inhibitors are present in all buffers from the moment of cell lysis. Work quickly and keep samples cold. 2. Centrifuge the lysate at a high speed to pellet aggregates before running the gel. Consider using a different lysis buffer or adding detergents.
Inconsistent results between replicates 1. Pipetting errors: Inaccurate pipetting, especially of small volumes. 2. Uneven temperature: Temperature fluctuations across the assay plate. 3. Reagent instability: Degradation of ATP or other critical reagents.1. Calibrate pipettes regularly and use proper pipetting techniques. Prepare a master mix for common reagents. 2. Ensure the assay plate is incubated in a temperature-controlled environment. 3. Prepare fresh reagents for each experiment and store them properly.

Data Presentation

Table 1: Common Protease and Phosphatase Inhibitors

This table summarizes common inhibitors, their targets, and typical working concentrations. Commercial cocktails often provide a pre-mixed solution of these inhibitors.

Inhibitor Target Class Typical Working Concentration
AEBSF Serine Proteases0.1 - 1 mM
Aprotinin Serine Proteases1 - 2 µg/mL
Leupeptin Serine and Cysteine Proteases1 - 10 µM
Pepstatin A Aspartic Proteases1 µM
EDTA/EGTA Metalloproteases1 - 5 mM
Sodium Fluoride (NaF) Serine/Threonine Phosphatases1 - 10 mM
Sodium Orthovanadate (Na₃VO₄) Tyrosine Phosphatases1 mM
β-Glycerophosphate Serine/Threonine Phosphatases10 - 20 mM
Table 2: Illustrative Impact of Inhibitor Cocktails and Freeze-Thaw Cycles on Kinase Activity

The following data are illustrative examples based on typical experimental outcomes. Actual results may vary depending on the specific kinase and experimental conditions.

Condition Relative Kinase Activity (%)
Fresh Lysate (No Inhibitors)50%
Fresh Lysate (+ Protease & Phosphatase Inhibitors)100%
Lysate after 1 Freeze-Thaw Cycle (with Inhibitors)85%
Lysate after 3 Freeze-Thaw Cycles (with Inhibitors)60%
Lysate after 5 Freeze-Thaw Cycles (with Inhibitors)35%

Experimental Protocols

Protocol 1: Cell Lysis for Kinase Assays

This protocol describes a general method for preparing cell lysates suitable for kinase assays, with an emphasis on minimizing protein degradation.

  • Preparation: Pre-cool all buffers, tubes, and centrifuges to 4°C. Prepare lysis buffer immediately before use by adding protease and phosphatase inhibitor cocktails to the base buffer (e.g., RIPA or a gentle lysis buffer containing non-ionic detergents).

  • Cell Harvesting: Wash cultured cells with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

  • Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold lysis buffer.

  • Incubation: Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Quantification and Storage: Carefully transfer the supernatant (lysate) to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA). Aliquot the lysate into single-use volumes, snap-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Hypothetical this compound Kinase Assay

This protocol outlines a conceptual workflow for a kinase assay following a this compound photocrosslinking experiment.

  • This compound Crosslinking and Immunoprecipitation: Perform this compound photocrosslinking in live cells according to a specific protocol to capture the kinase of interest in its native complex. Lyse the cells using the protocol above and immunoprecipitate the crosslinked complex using an antibody against a tagged bait protein.

  • Kinase Reaction Setup: On ice, prepare a master mix containing kinase reaction buffer, the peptide substrate for your kinase of interest, and ATP.

  • Initiate Reaction: Add the immunoprecipitated kinase complex (on beads) to the master mix.

  • Incubation: Incubate the reaction at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding an equal volume of a stop solution containing EDTA.

  • Detection: Pellet the beads by centrifugation and transfer the supernatant to a new plate. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

Mandatory Visualization

Signaling Pathways and Workflows

DiZPK_Workflow cluster_prep Sample Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture with This compound incorporation uv_crosslink 2. UV Crosslinking cell_culture->uv_crosslink cell_lysis 3. Cell Lysis with Inhibitor Cocktail uv_crosslink->cell_lysis ip 4. Immunoprecipitation of Kinase Complex cell_lysis->ip reaction_setup 5. Reaction Setup (Substrate, ATP) ip->reaction_setup incubation 6. Kinase Reaction Incubation reaction_setup->incubation termination 7. Reaction Termination incubation->termination detection 8. Signal Detection termination->detection data_analysis 9. Data Analysis detection->data_analysis Degradation_Pathway cluster_ubiquitin Ubiquitin-Proteasome Pathway cluster_lysosome Lysosomal Pathway Target_Protein Target Protein (Kinase) Poly_Ub_Protein Poly-ubiquitinated Protein Target_Protein->Poly_Ub_Protein Ubiquitination Ub Ubiquitin E1 E1 (Activating) Ub->E1 ATP E2 E2 (Conjugating) E1->E2 E3 E3 (Ligase) E2->E3 E3->Target_Protein Proteasome 26S Proteasome Poly_Ub_Protein->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Aggregated_Protein Aggregated or Misfolded Protein Autophagosome Autophagosome Aggregated_Protein->Autophagosome Sequestration Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degraded_Components Degraded Components Autolysosome->Degraded_Components Troubleshooting_Logic start Problem: Inconsistent Kinase Assay Results check_reagents Check Reagent Stability (Enzyme, ATP, Substrate) start->check_reagents check_handling Review Sample Handling (Freeze-Thaw, Temperature) start->check_handling check_inhibitors Verify Inhibitor Presence and Concentration start->check_inhibitors reagent_issue Use Fresh Reagents, Aliquot Stocks check_reagents->reagent_issue handling_issue Minimize Freeze-Thaw, Work on Ice check_handling->handling_issue inhibitor_issue Add Fresh Inhibitors to All Buffers check_inhibitors->inhibitor_issue re_run Re-run Assay reagent_issue->re_run handling_issue->re_run inhibitor_issue->re_run

References

Technical Support Center: Validating DiZPK Incorporation and Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for validating the incorporation of the photo-affinity linker DiZPK (Diazo-iodo-azido-photoaffinity-linker) into a target protein and confirming its crosslinking to interacting partners.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing any evidence of my bait protein being labeled with this compound. What could be the issue?

A1: Successful incorporation of this compound, a genetically encoded unnatural amino acid, is the crucial first step. If you suspect poor incorporation, consider the following:

  • Plasmid Integrity and Expression:

    • Sequencing: Verify the presence of the in-frame amber codon (TAG) in your gene of interest and ensure the integrity of the plasmid expressing the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

    • Promoter Strength and Induction: Optimize the induction conditions (e.g., concentration of the inducer, temperature, and induction time) for both your target protein and the synthetase/tRNA pair.

  • This compound Availability:

    • Concentration: Ensure you are using the optimal concentration of this compound in the culture medium. Titrate the this compound concentration to find the best balance between incorporation efficiency and potential toxicity.

    • Stability: this compound can be sensitive to light and temperature. Store it in the dark at low temperatures and prepare fresh solutions before use.

  • Confirmation of Incorporation:

    • Mass Spectrometry (MS): The most direct way to confirm incorporation is to analyze the purified bait protein by mass spectrometry. The observed molecular weight should correspond to the theoretical mass of the protein with the incorporated this compound.

    • Western Blot: While indirect, a significant decrease in protein expression compared to the wild-type control (without the amber codon) can sometimes indicate issues with incorporation.

Q2: My Western blot does not show a higher molecular weight band corresponding to the crosslinked complex after UV irradiation. What went wrong?

A2: The absence of a crosslinked band is a common issue. Here are several factors to investigate:

  • UV Crosslinking Efficiency:

    • Wavelength and Energy: Diazo-reagents like this compound are typically activated by UV light at 365 nm.[1] Ensure your UV lamp is emitting at the correct wavelength and that the energy output is sufficient.

    • Irradiation Time and Distance: Optimize the UV irradiation time. Too short of an exposure will result in low crosslinking efficiency, while excessive exposure can lead to protein damage.[2] The distance from the UV source to the sample is also critical and should be kept consistent.[2]

    • Sample Cooling: UV irradiation can generate heat, which may denature your proteins. Perform the crosslinking step on ice or in a cold room to minimize heating.[2]

  • Interaction Dynamics:

    • Transient Interaction: The interaction you are trying to capture might be too transient or weak. Consider optimizing the buffer conditions (e.g., pH, salt concentration) to stabilize the interaction.

    • Steric Hindrance: The position of this compound incorporation is crucial. If it is not located at or near the protein-protein interaction interface, crosslinking will not occur. It may be necessary to generate multiple mutants with this compound incorporated at different sites.

  • Western Blotting Technique:

    • Transfer Efficiency: High molecular weight complexes can be difficult to transfer to the membrane. Consider using a lower percentage acrylamide gel for better resolution of large proteins and optimize your transfer conditions (e.g., longer transfer time, wet transfer).[3]

    • Antibody Accessibility: The crosslinking event might mask the epitope recognized by your primary antibody. Try using an antibody that recognizes a different region of the protein or a tag.

Q3: I see a smear or multiple non-specific bands on my Western blot after crosslinking. How can I reduce this background?

A3: High background can obscure your results. Here are some strategies to improve specificity:

  • Reduce Non-Specific Binding:

    • Probe Concentration: A high concentration of the this compound-labeled bait protein can lead to aggregation and non-specific crosslinking. Titrate the concentration to the lowest level that still allows for detection.

    • Blocking: Insufficient blocking of the membrane during the Western blot procedure can cause high background. Use appropriate blocking agents like non-fat dry milk or bovine serum albumin (BSA) and ensure sufficient blocking time.

    • Detergents: Including mild non-ionic detergents (e.g., Tween-20) in your wash buffers can help reduce non-specific antibody binding.

  • Optimize UV Exposure:

    • Minimize Irradiation Time: As mentioned, excessive UV exposure can lead to non-specific crosslinking. Titrate the irradiation time to find the shortest duration that yields a specific crosslinked product.

  • Competition Experiments:

    • To confirm that the observed crosslinked band is specific to the interaction of interest, perform a competition experiment. Add an excess of the unlabeled "prey" protein to compete with the endogenous binding partner. A reduction in the intensity of the crosslinked band would indicate specificity.

Q4: My mass spectrometry results are complex, and I can't identify the crosslinked peptides. What can I do?

A4: Identifying crosslinked peptides by mass spectrometry can be challenging.

  • Enrichment of Crosslinked Complexes: Before MS analysis, it is crucial to enrich for the crosslinked complexes. This is typically done via affinity purification using a tag on the bait protein (e.g., His-tag, FLAG-tag).

  • MS-Compatible Crosslinkers: For more straightforward MS analysis, consider using newer generations of photo-crosslinkers that are MS-cleavable or leave behind a specific mass remnant after cleavage, which simplifies the bioinformatic search.

  • Specialized Software: Use specialized mass spectrometry software designed for the analysis of crosslinked peptides. These programs can handle the complexity of identifying peptides that are covalently linked.

  • Protease Digestion: Employ a combination of proteases to generate different sets of peptides, which can increase the chances of identifying the crosslinked region.

Quantitative Data Summary

For successful this compound experiments, careful optimization of several parameters is necessary. The following tables provide a starting point for this optimization.

Table 1: Recommended UV Crosslinking Parameters

ParameterRecommended RangeNotes
UV Wavelength 365 nmOptimal for diazirine activation.
UV Irradiation Time 5 - 30 minutesHighly dependent on the UV lamp's power and distance to the sample. This needs to be empirically determined.
Sample Temperature 4°C (on ice)Crucial to prevent heat-induced protein denaturation.
Distance from Source ConsistentMaintain a fixed distance for reproducible results.

Table 2: Typical Reagent Concentrations

ReagentTypical ConcentrationNotes
This compound in culture medium 100 µM - 1 mMTitration is necessary to balance incorporation efficiency and cell toxicity.
Bait Protein for crosslinking 1 - 50 µMDependent on the affinity of the protein-protein interaction.
Primary Antibody (Western Blot) 1:1000 - 1:5000 dilutionFollow manufacturer's recommendations.
Secondary Antibody (Western Blot) 1:2000 - 1:10,000 dilutionFollow manufacturer's recommendations.

Key Experimental Protocols

Mass Spectrometry for Identification of Crosslinked Partners

This protocol outlines the general steps for identifying the "prey" protein and the crosslinking site.

  • Expression and Crosslinking:

    • Co-express the bait protein containing this compound and its interacting partner(s) in a suitable cell line.

    • Induce protein expression and add this compound to the culture medium.

    • Harvest the cells and prepare a lysate.

    • Irradiate the lysate with 365 nm UV light on ice for an optimized duration.

  • Affinity Purification:

    • Incubate the irradiated lysate with affinity beads (e.g., Ni-NTA for His-tagged bait) to capture the bait protein and its crosslinked partners.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for MS:

    • Elute the protein complexes from the beads.

    • Separate the complexes by SDS-PAGE.

    • Excise the band corresponding to the crosslinked complex.

    • Perform in-gel digestion with a protease (e.g., trypsin).

  • LC-MS/MS Analysis:

    • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides. The software should be capable of searching for modifications corresponding to the remnant of the this compound linker.

Western Blotting for Detection of Crosslinked Complexes

This protocol provides a step-by-step guide for visualizing the crosslinked product.

  • Sample Preparation:

    • Prepare cell lysates from both UV-irradiated and non-irradiated control samples.

    • Determine the protein concentration of each lysate.

    • Add SDS-PAGE loading buffer to equal amounts of protein from each sample and heat at 95°C for 5-10 minutes.

  • Gel Electrophoresis:

    • Load the samples onto an SDS-PAGE gel. Use a gel with a lower percentage of acrylamide if the complex is large.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for larger proteins.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific to the bait protein overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a CCD imager or X-ray film. A band shift to a higher molecular weight in the UV-treated sample compared to the control indicates a successful crosslinking event.

Fluorescence-Based Validation (using a cleavable this compound analog)

Some advanced this compound analogs are designed to be cleavable, leaving a tag that can be fluorescently labeled. This provides an alternative method for validation.

  • Crosslinking and Cleavage:

    • Perform the this compound incorporation and UV crosslinking as described above using a cleavable analog (e.g., DiZHSeC).

    • After affinity purification of the crosslinked complex, treat the sample with a specific cleaving agent (e.g., H₂O₂) to separate the bait and prey proteins, leaving a chemical handle on the prey.

  • Fluorescent Labeling:

    • Incubate the cleaved sample with a fluorescent probe that reacts with the chemical handle (e.g., a tetrazole-containing fluorogenic probe for an acrylamide handle). This is often a "click chemistry" reaction.

  • In-Gel Fluorescence Imaging:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled prey protein using a gel scanner with the appropriate excitation and emission wavelengths.

Visualizing Experimental Workflows

The following diagrams illustrate the key processes in a this compound photoaffinity labeling experiment.

DiZPK_Overall_Workflow cluster_cell In Vivo / In Vitro DiZPK_Incorporation 1. This compound Incorporation (Genetic Code Expansion) Protein_Interaction 2. Protein-Protein Interaction DiZPK_Incorporation->Protein_Interaction UV_Crosslinking 3. UV Crosslinking (365 nm) Protein_Interaction->UV_Crosslinking Cell_Lysis 4. Cell Lysis & Lysate Preparation UV_Crosslinking->Cell_Lysis Affinity_Purification 5. Affinity Purification of Bait Protein Cell_Lysis->Affinity_Purification Validation 6. Validation Affinity_Purification->Validation Validation_Methods cluster_wb Western Blotting cluster_ms Mass Spectrometry cluster_fluor Fluorescence Imaging Input Purified Crosslinked Complex SDS_PAGE_WB SDS-PAGE Input->SDS_PAGE_WB SDS_PAGE_MS SDS-PAGE & In-Gel Digestion Input->SDS_PAGE_MS Cleavage Cleavage of Linker Input->Cleavage Transfer Membrane Transfer SDS_PAGE_WB->Transfer Antibody_Probe Antibody Probing Transfer->Antibody_Probe Detection_WB Detection (Band Shift) Antibody_Probe->Detection_WB LC_MS LC-MS/MS Analysis SDS_PAGE_MS->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis ID Identify Prey & Site Data_Analysis->ID Fluor_Label Fluorescent Labeling Cleavage->Fluor_Label SDS_PAGE_Fluor SDS-PAGE Fluor_Label->SDS_PAGE_Fluor Imaging In-Gel Imaging SDS_PAGE_Fluor->Imaging

References

Validation & Comparative

A Head-to-Head Comparison of DiZPK and Sulfo-SDA Photocrosslinkers for Elucidating Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein interactions, the choice of photocrosslinker is a critical determinant of experimental success. This guide provides a comprehensive comparison of two powerful diazirine-based photocrosslinkers: the genetically encoded unnatural amino acid DiZPK and the amine-reactive chemical crosslinker Sulfo-SDA. We delve into their mechanisms, performance, and experimental considerations to empower you with the knowledge to select the optimal tool for your research needs.

At the forefront of chemical biology and proteomics, photocrosslinkers serve as indispensable tools for capturing transient and stable protein-protein interactions in their native cellular environment. By forming covalent bonds upon photoactivation, they provide a snapshot of interaction networks that are often too fleeting to be captured by traditional biochemical methods. This guide will objectively compare the performance of this compound and Sulfo-SDA, supported by experimental data, to assist you in making an informed decision for your experimental design.

At a Glance: Key Differences

FeatureThis compoundSulfo-SDA
Type Genetically Encoded Unnatural Amino AcidHeterobifunctional Chemical Crosslinker
Incorporation Site-specific incorporation into the protein of interest via genetic code expansion.Chemical conjugation to primary amines (e.g., lysine residues) on the protein surface.
Specificity High spatial resolution due to precise placement of the crosslinker.Targets accessible primary amines, leading to potentially broader but less specific labeling.
Application Primarily for in-vivo crosslinking in living cells to study specific interaction interfaces.Versatile for in-vitro and cell-surface crosslinking.
Cell Permeability The unnatural amino acid is incorporated during protein synthesis within the cell.The sulfo- group limits cell permeability, making it ideal for cell-surface applications. Non-sulfonated versions (SDA) are membrane-permeable.

Mechanism of Action

Both this compound and Sulfo-SDA utilize a diazirine moiety, which upon activation with UV light (typically ~365 nm), generates a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds, forming a stable covalent crosslink with an interacting protein.

This compound (Nε-(3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-L-lysine)) is a structural analog of lysine that is incorporated into a target protein at a specific site by an engineered aminoacyl-tRNA synthetase/tRNA pair in response to an amber stop codon (TAG).[1][2] This genetic encoding allows for precise positioning of the photocrosslinking group, enabling the study of specific interaction interfaces.[3]

Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate) is a heterobifunctional chemical crosslinker.[4] It possesses an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (the ε-amino group of lysine residues and the N-terminus of proteins) to form a stable amide bond.[5] The other end contains the photoactivatable diazirine group.

G cluster_this compound This compound Workflow cluster_Sulfo_SDA Sulfo-SDA Workflow DiZPK_start Plasmid with amber codon (TAG) in gene of interest DiZPK_synthetase Engineered aminoacyl-tRNA synthetase & tRNA DiZPK_start->DiZPK_synthetase Co-transfection DiZPK_incorporation Site-specific incorporation of this compound during protein synthesis DiZPK_synthetase->DiZPK_incorporation DiZPK_uv UV Activation (~365 nm) DiZPK_incorporation->DiZPK_uv DiZPK_crosslink Covalent crosslink formation with interacting protein DiZPK_uv->DiZPK_crosslink Sulfo_SDA_start Purified protein or cells Sulfo_SDA_nhs NHS-ester reaction with primary amines (Lys, N-terminus) Sulfo_SDA_start->Sulfo_SDA_nhs Incubation Sulfo_SDA_uv UV Activation (~365 nm) Sulfo_SDA_nhs->Sulfo_SDA_uv Sulfo_SDA_crosslink Covalent crosslink formation with interacting protein Sulfo_SDA_uv->Sulfo_SDA_crosslink

Figure 1. High-level experimental workflows for this compound and Sulfo-SDA.

Performance Comparison: A Data-Driven Analysis

While direct, side-by-side comparative studies under identical conditions are limited in the literature, we can infer performance characteristics from published data. Crosslinking efficiency can be indirectly assessed by the number of unique cross-linked residue pairs (URPs) identified in mass spectrometry-based proteomics experiments.

ParameterThis compoundSulfo-SDA
Crosslinking Efficiency Efficiency is dependent on the successful incorporation of the unnatural amino acid. Studies have shown similar photocrosslinking efficiency to related compounds like DiZHSeC. Quantitative data on URPs is not as extensively reported as for Sulfo-SDA.High-density crosslinking has been demonstrated. In one study on Human Serum Albumin (HSA), 754 URPs were identified. Another study on the FA core complex identified 3,459 crosslinks.
Specificity & Off-Target Effects Highly specific due to site-directed incorporation. Off-target labeling of unintended proteins is minimized. Genetically encoded non-selective photocrosslinkers can still have unpredictable crosslinking sites on the interacting partner.The NHS ester targets primary amines, which are abundant on protein surfaces. The diazirine is non-specific upon photoactivation. Alkyl diazirines may show preferential labeling of acidic amino acids. Competition experiments are often necessary to distinguish specific from non-specific interactions.
Cytotoxicity The introduction of an unnatural amino acid and the expression of the required machinery could potentially impact cell health. However, specific cytotoxicity data for this compound is not readily available.A study on a representative bis-diazirine reagent suggested a desirable safety profile in vitro, being non-mutagenic and non-irritating to the skin. However, high concentrations and UV exposure can induce cytotoxicity.

Experimental Protocols

General Protocol for In-Vivo Crosslinking with this compound

This protocol is adapted from methodologies for genetically encoding unnatural amino acids in mammalian cells.

  • Plasmid Preparation: Prepare a plasmid encoding the protein of interest with an in-frame amber codon (TAG) at the desired crosslinking site. Prepare a second plasmid encoding the engineered this compound-specific aminoacyl-tRNA synthetase and its corresponding tRNA.

  • Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293T) to the appropriate confluency. Co-transfect the cells with both plasmids.

  • This compound Incorporation: Supplement the cell culture medium with this compound (typically 100-500 µM). The engineered synthetase will charge its tRNA with this compound, which will then be incorporated at the amber codon during protein synthesis.

  • Photo-crosslinking: After allowing for protein expression (typically 24-48 hours), wash the cells with PBS. Irradiate the cells with UV light at 365 nm for 5-15 minutes on ice.

  • Cell Lysis and Analysis: Lyse the cells and proceed with downstream analysis, such as affinity purification of the bait protein followed by mass spectrometry to identify crosslinked partners.

General Protocol for Cell-Surface Crosslinking with Sulfo-SDA

This protocol is based on manufacturer's instructions and published studies.

  • Cell Preparation: Culture cells to the desired density. Wash the cells twice with ice-cold PBS to remove any amine-containing media components.

  • NHS-Ester Reaction: Resuspend the cells in a suitable buffer (e.g., 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8). Add Sulfo-SDA to a final concentration of 0.5-2 mM. Incubate for 30-60 minutes at room temperature or on ice in the dark.

  • Quenching: Quench the NHS-ester reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5-15 minutes.

  • Photo-crosslinking: Wash the cells with PBS to remove excess crosslinker and quenching buffer. Irradiate the cell suspension with UV light at 365 nm for 15-60 minutes on ice.

  • Cell Lysis and Analysis: Lyse the cells and proceed with downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

G title Decision Pathway: Choosing Between this compound and Sulfo-SDA start What is the primary research question? q1 Are you investigating a specific protein interaction interface? start->q1 q2 Are you performing a broader screen for interaction partners? start->q2 q3 Is the experiment in living cells (in vivo)? q1->q3 No ans_this compound Choose this compound for high spatial resolution. q1->ans_this compound Yes q4 Is the experiment with purified proteins (in vitro) or on the cell surface? q2->q4 No ans_Sulfo_SDA Choose Sulfo-SDA for broader labeling. q2->ans_Sulfo_SDA Yes q3->ans_this compound Yes q4->ans_Sulfo_SDA Yes

Figure 2. A decision-making workflow for selecting the appropriate photocrosslinker.

Concluding Remarks

The choice between this compound and Sulfo-SDA hinges on the specific goals of your research. This compound offers unparalleled precision for dissecting specific protein-protein interaction interfaces within a living cell, leveraging the power of genetic code expansion. Its strength lies in providing high-resolution structural information.

On the other hand, Sulfo-SDA is a versatile and robust tool for more general screening of protein interactions, particularly on the cell surface and in in-vitro settings. Its ease of use and the potential for high-density crosslinking make it a powerful method for initial interactome mapping.

Ultimately, a thorough understanding of the strengths and limitations of each photocrosslinker, as outlined in this guide, will enable researchers to design more effective experiments and gain deeper insights into the intricate networks of protein interactions that govern cellular life.

References

DiZPK vs. Traditional Chemical Crosslinkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation and drug development, the precise and stable linking of molecules is paramount. This guide provides a detailed comparison between the genetically encoded photo-crosslinker, Diazirine-functionalized Lysine (DiZPK), and traditional chemical crosslinkers, with a focus on Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a widely used amine-to-sulfhydryl crosslinker. This comparison is intended for researchers, scientists, and drug development professionals seeking to select the optimal crosslinking strategy for their applications, such as antibody-drug conjugates (ADCs) and protein-protein interaction studies.

Executive Summary

This compound offers significant advantages over traditional chemical crosslinkers like SMCC, primarily in its ability to be genetically encoded for site-specific incorporation, its temporal control of activation via UV light, and its high reactivity with a broader range of amino acid residues. These features translate to greater precision, reduced off-target effects, and the ability to capture transient interactions in living cells. While traditional crosslinkers like SMCC are well-established and effective for in vitro conjugations, they often result in heterogeneous products and can suffer from instability in biological environments.

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between this compound and a traditional crosslinker, SMCC.

FeatureThis compound (Diazirine-based Photo-crosslinker)SMCC (NHS-ester and Maleimide-based)
Specificity of Incorporation Site-specific via genetic encoding (amber codon suppression)Non-specific, targets primary amines (e.g., lysine residues)
Activation Mechanism Photo-activation with UV light (~350-365 nm)[1]Spontaneous chemical reaction at physiological pH
Temporal Control High; crosslinking is initiated precisely by UV exposureLow; reaction begins immediately upon mixing
Reactive Intermediate Highly reactive carbene[1][2]N/A
Target Residues Broad; inserts into C-H, N-H, O-H, and S-H bonds[3]Primary amines (-NH2) and sulfhydryls (-SH)[4]
Crosslinking Efficiency Generally high due to the high reactivity of the carbene intermediateVariable, dependent on reactant concentrations and accessibility of target residues
Application Environment In vitro and in vivo (living cells)Primarily in vitro
Product Homogeneity High; defined conjugation siteLow; results in a heterogeneous mixture of conjugates
Stability of Linkage Stable covalent bondThioether bond from maleimide is susceptible to retro-Michael reaction and exchange with other thiols (e.g., glutathione) in plasma, leading to premature drug release
Off-Target Reactions Minimized due to the short-lived reactive intermediate and spatial controlCan occur with accessible, non-target nucleophiles

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound and Photo-Crosslinking

This protocol describes the general steps for incorporating this compound into a protein of interest in E. coli and subsequently performing photo-crosslinking to identify interacting partners.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with an in-frame amber codon (TAG) at the desired incorporation site.

  • Plasmid encoding the engineered pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (pEVOL-PylT).

  • This compound amino acid.

  • Luria-Bertani (LB) medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Phosphate-buffered saline (PBS).

  • UV lamp (365 nm).

  • SDS-PAGE analysis equipment.

  • Mass spectrometer for protein identification.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-PylT plasmid.

  • Cell Culture: Grow the transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

  • Induction: Add this compound to the culture medium to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight to allow for protein expression and incorporation of this compound.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

  • Photo-Crosslinking: Transfer the cell lysate to a petri dish or a suitable container. Irradiate the lysate with a 365 nm UV lamp on ice for 15-30 minutes to activate the diazirine group and induce crosslinking.

  • Analysis: Analyze the crosslinked products by SDS-PAGE and Western blotting. Excise the crosslinked protein bands from the gel.

  • Protein Identification: Subject the excised bands to in-gel digestion (e.g., with trypsin) and identify the crosslinked proteins by mass spectrometry.

Protocol 2: Antibody-Drug Conjugation using SMCC

This protocol outlines the two-step process for conjugating a thiol-containing drug to an antibody using the heterobifunctional crosslinker SMCC.

Materials:

  • Antibody solution in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • SMCC (dissolved in an organic solvent like DMSO or DMF).

  • Thiol-containing drug.

  • Reducing agent (e.g., DTT or TCEP) if the antibody's disulfide bonds need to be reduced.

  • Quenching reagent (e.g., cysteine or N-acetylcysteine).

  • Desalting columns or dialysis equipment.

  • Conjugation buffer (amine-free, e.g., phosphate buffer, pH 6.5-7.5).

Procedure:

Step 1: Activation of the Antibody with SMCC

  • Preparation: Prepare the antibody in an amine-free buffer at a concentration of 1-10 mg/mL.

  • SMCC Addition: Add a 10- to 20-fold molar excess of SMCC (dissolved in DMSO or DMF) to the antibody solution. The final concentration of the organic solvent should be kept low (<10%) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Purification: Remove excess, unreacted SMCC using a desalting column or by dialysis against the conjugation buffer. This step is crucial to prevent quenching of the maleimide groups.

Step 2: Conjugation of the Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing drug in the conjugation buffer. If the antibody requires reduction, treat it with a reducing agent like DTT and subsequently remove the reducing agent before this step.

  • Conjugation: Add the maleimide-activated antibody to the thiol-containing drug solution. A 1.5- to 2-fold molar excess of the activated antibody to the drug is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching reagent like cysteine to react with any remaining maleimide groups.

  • Final Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted drug and other byproducts.

Mandatory Visualization

This compound Photo-Crosslinking Workflow

DiZPK_Workflow cluster_genetic_encoding Genetic Encoding in Host Cell cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis plasmid Plasmids: - Target Protein (with TAG codon) - PylRS/tRNA transformation Transformation plasmid->transformation expression Protein Expression (with this compound in media) transformation->expression cell_lysis Cell Lysis expression->cell_lysis uv_activation UV Activation (365 nm) cell_lysis->uv_activation crosslinking Covalent Crosslinking uv_activation->crosslinking sds_page SDS-PAGE crosslinking->sds_page mass_spec Mass Spectrometry sds_page->mass_spec identification Protein Identification mass_spec->identification

Caption: Workflow for this compound-mediated photo-crosslinking of interacting proteins.

SMCC Crosslinking Mechanism

SMCC_Mechanism cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein1_NH2 Protein 1 with Primary Amine (-NH2) Activated_Protein1 Maleimide-Activated Protein 1 Protein1_NH2->Activated_Protein1 + SMCC (pH 7.2-8.5) SMCC SMCC (NHS-ester + Maleimide) Conjugate Stable Thioether Bond (Conjugated Proteins) Activated_Protein1->Conjugate + Protein 2-SH (pH 6.5-7.5) Protein2_SH Protein 2 with Sulfhydryl (-SH)

Caption: Two-step reaction mechanism of the SMCC crosslinker.

Logical Relationship of this compound Crosslinking

DiZPK_Logic This compound This compound (incorporated in Protein A) Carbene Reactive Carbene Intermediate This compound->Carbene activates UV_Light UV Light (365 nm) UV_Light->Carbene Covalent_Bond Stable Covalent Bond Carbene->Covalent_Bond reacts with Protein_B Proximal Protein B Protein_B->Covalent_Bond forms

Caption: Logical flow of this compound photo-activation and crosslinking.

References

A Head-to-Head Comparison of Photo-Crosslinkers: DiZPK vs. Photo-Leucine and Photo-Methionine

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of chemical biology and drug development, the precise identification of protein-protein and protein-small molecule interactions is paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to capture these interactions in their native cellular environment. This guide provides a comprehensive comparison of three diazirine-based photo-crosslinkers: DiZPK, photo-leucine, and photo-methionine, offering researchers, scientists, and drug development professionals a detailed analysis to inform their experimental design.

Introduction to the Photo-Crosslinkers

All three compounds utilize a diazirine moiety, a small three-membered ring containing two nitrogen atoms. Upon activation by ultraviolet (UV) light, this ring efficiently releases nitrogen gas to generate a highly reactive carbene intermediate. This carbene can then rapidly and indiscriminately form covalent bonds with nearby molecules, effectively "trapping" interacting partners.[1][2]

This compound (N6-((3-(3-Methyl-3H-diazirin-3-yl)propyl)carbamoyl)-L-lysine) is a synthetic amino acid that is a structural analog of lysine.[3][4] This design allows for its site-specific incorporation into proteins of interest through genetic code expansion techniques, offering precise control over the location of the photo-crosslinking event.[5]

Photo-leucine and Photo-methionine are photo-activatable analogs of the natural amino acids L-leucine and L-methionine, respectively. Their structural similarity to their natural counterparts allows them to be incorporated into proteins during synthesis by the cell's own translational machinery when the corresponding natural amino acid is depleted from the culture medium. This results in the global incorporation of the photo-amino acid throughout the proteome.

Comparative Analysis

A direct quantitative comparison of these three photo-crosslinkers across identical experimental conditions is not extensively documented in a single study. However, by collating data from various sources, we can construct a comparative overview of their key performance characteristics.

FeatureThis compoundPhoto-LeucinePhoto-Methionine
Chemical Identity Lysine analogLeucine analogMethionine analog
Incorporation Strategy Site-specific (genetic code expansion)Global (metabolic labeling)Global (metabolic labeling)
Photoreactive Group Alkyl DiazirineAlkyl DiazirineAlkyl Diazirine
Reactive Intermediate CarbeneCarbeneCarbene
Activation Wavelength ~350-365 nm~345-365 nm~345-365 nm
Crosslinking Efficiency Similar to other diazirine-based crosslinkers; reported to be highly efficient.Reported incorporation rates of up to 34% in E. coli.Generally high, similar to photo-leucine.
Specificity High spatial specificity due to site-specific incorporation. Potential for off-target labeling is minimized.Potential for off-target labeling due to global incorporation, though the short-lived carbene provides temporal specificity.Similar to photo-leucine, with a risk of off-target effects from global incorporation.
Cytotoxicity Data not extensively available, but diazirine-based compounds are generally considered to have a good safety profile in vitro.Generally considered non-toxic at typical working concentrations.Potential for cellular stress with metabolic labeling, similar to other amino acid analogs.

Mechanism of Action and Experimental Workflow

The fundamental mechanism for all three photo-crosslinkers is the photo-activation of the diazirine ring. The general experimental workflow for photo-affinity labeling involves several key steps:

  • Probe Incorporation: Introducing the photo-crosslinker into the biological system.

  • Binding: Allowing the modified protein or small molecule to interact with its binding partners.

  • UV Activation: Irradiating the sample with UV light to trigger crosslinking.

  • Analysis: Identifying the crosslinked complexes, typically through techniques like SDS-PAGE and mass spectrometry.

Photo_Affinity_Labeling_Workflow cluster_Incorporation 1. Incorporation cluster_Interaction 2. Interaction cluster_Crosslinking 3. Crosslinking cluster_Analysis 4. Analysis DiZPK_Incorporation Site-Specific Incorporation (Genetic Code Expansion) Binding Protein of Interest (with crosslinker) binds to Target Protein DiZPK_Incorporation->Binding Photo_AA_Incorporation Global Incorporation (Metabolic Labeling) Photo_AA_Incorporation->Binding UV_Activation UV Irradiation (~350-365 nm) Binding->UV_Activation Covalent_Bond Covalent Bond Formation UV_Activation->Covalent_Bond Lysis_Purification Cell Lysis & Affinity Purification Covalent_Bond->Lysis_Purification SDS_PAGE SDS-PAGE Lysis_Purification->SDS_PAGE Mass_Spectrometry Mass Spectrometry SDS_PAGE->Mass_Spectrometry

General workflow for photo-affinity labeling experiments.

Detailed Experimental Protocols

Site-Specific Incorporation of this compound via Genetic Code Expansion

This protocol is adapted for mammalian cells and requires the co-transfection of plasmids encoding a mutant aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and the gene of interest containing an amber stop codon (TAG) at the desired incorporation site.

  • Cell Culture and Transfection:

    • Culture mammalian cells (e.g., HEK293T) to 60-70% confluency.

    • Co-transfect the cells with plasmids for the mutant synthetase, tRNA, and the target protein with the amber codon.

  • This compound Incorporation:

    • 24 hours post-transfection, replace the medium with fresh medium supplemented with this compound at a final concentration of 100-500 µM.

    • Incubate for 24-48 hours to allow for protein expression and incorporation of this compound.

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS.

    • Irradiate the cells with a UV lamp (e.g., 365 nm) on ice for 5-15 minutes. The optimal time and distance from the lamp should be empirically determined.

  • Sample Preparation and Analysis:

    • Lyse the cells in a suitable buffer containing protease inhibitors.

    • Analyze the lysate by SDS-PAGE and Western blotting to detect the crosslinked complex (which will appear as a higher molecular weight band).

    • For identification of the binding partner, the crosslinked complex can be purified (e.g., via an affinity tag on the bait protein) and analyzed by mass spectrometry.

Global Incorporation of Photo-Leucine/Photo-Methionine via Metabolic Labeling

This protocol is for mammalian cells and relies on depleting the natural amino acid to promote the uptake and incorporation of the photo-analog.

  • Cell Culture and Depletion:

    • Culture cells in standard medium to 70-80% confluency.

    • Wash the cells with PBS and replace the medium with a custom medium lacking leucine and/or methionine, supplemented with dialyzed fetal bovine serum.

    • Incubate for 1-2 hours to deplete the intracellular pool of the natural amino acid.

  • Metabolic Labeling:

    • Add photo-leucine (e.g., 4 mM) and/or photo-methionine (e.g., 2 mM) to the depletion medium.

    • Incubate for 12-24 hours to allow for incorporation into newly synthesized proteins.

  • Photo-Crosslinking:

    • Follow the same procedure as for this compound (Step 3 above).

  • Sample Preparation and Analysis:

    • Follow the same procedure as for this compound (Step 4 above).

Signaling_Pathway_Example cluster_Cell Cell Membrane Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruitment Crosslinked_Complex Crosslinked Receptor-Adaptor Complex Ligand Growth Factor Ligand->Receptor Binding Effector Downstream Effector (e.g., Sos1) Adaptor->Effector Activation Crosslinker This compound incorporated in Adaptor Protein Adaptor->Crosslinker Crosslinker->Receptor Crosslinking UV_Light UV Light UV_Light->Crosslinker Activation

Capturing a receptor-adaptor interaction using this compound.
Cytotoxicity Assay

To assess the potential toxicity of the photo-crosslinkers, a standard cell viability assay such as the MTT or PrestoBlue assay can be performed.

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Incubation: Treat the cells with a range of concentrations of this compound, photo-leucine, or photo-methionine for the desired duration (e.g., 24-48 hours). Include a vehicle-only control.

  • Viability Reagent Addition: Add the viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.

  • Incubation: Incubate for the recommended time to allow for the metabolic conversion of the reagent.

  • Measurement: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration.

Specificity and Off-Target Effects

A key consideration in any crosslinking experiment is the specificity of the labeling.

  • This compound: Due to its site-specific incorporation, this compound offers high spatial resolution, minimizing the chances of capturing non-specific interactions that occur distant from the protein of interest.

  • Photo-leucine and Photo-methionine: The global incorporation of these analogs means they will be present in numerous proteins throughout the cell. While the short lifetime of the carbene intermediate provides a degree of temporal specificity (only capturing interactions at the moment of UV activation), there is a higher potential for identifying off-target or non-specific interactions compared to site-specific methods. Careful design of control experiments, such as competition assays with the unmodified ligand or using non-photoreactive analogs, is crucial to validate the specificity of the observed interactions.

Conclusion

This compound, photo-leucine, and photo-methionine are all powerful tools for elucidating protein interactions. The choice between them depends largely on the specific research question.

  • This compound is the preferred choice for hypothesis-driven research where a specific interaction site is being investigated. Its site-specific nature provides high-resolution data and reduces the complexity of the resulting crosslinked products.

  • Photo-leucine and photo-methionine are well-suited for discovery-based or proteome-wide studies where the goal is to identify a broad range of potential interaction partners of a protein or to map global interaction networks.

By carefully considering the strengths and limitations of each approach and implementing rigorous experimental controls, researchers can effectively leverage these photo-crosslinkers to gain valuable insights into the intricate molecular networks that govern cellular function.

References

Decoding Direct Protein Interactions: A Comparative Guide to DiZPK and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interaction (PPI) studies, the choice of methodology is paramount. This guide provides an in-depth comparison of the genetically encoded photocrosslinker DiZPK with established techniques like BioID and Affinity Purification-Mass Spectrometry (AP-MS). We delve into the limitations of this compound, present supporting experimental data, and offer detailed protocols to inform your experimental design.

The study of protein-protein interactions is fundamental to understanding cellular processes and developing novel therapeutics. A variety of techniques have been developed to identify and characterize these interactions, each with its own set of strengths and weaknesses. This compound, a genetically incorporated, photo-activatable crosslinking amino acid, offers the ability to capture direct interactions within a living cell. However, its limitations necessitate a careful consideration of alternative and complementary approaches.

The Landscape of Protein Interaction Studies: A Comparative Overview

To provide a clear comparison, the following table summarizes the key characteristics of this compound, BioID, and AP-MS.

FeatureThis compound (Diazirine-based Photocrosslinking)BioID (Proximity-dependent Biotinylation)AP-MS (Affinity Purification-Mass Spectrometry)
Principle Site-specific incorporation of a photo-activatable diazirine-containing amino acid into a "bait" protein. UV activation generates a reactive carbene that covalently crosslinks to directly interacting "prey" proteins.[1]Fusion of a promiscuous biotin ligase (BirA) to a bait protein. In the presence of biotin, BirA biotinylates proximal proteins within a ~10 nm radius.A tagged bait protein is expressed in cells and used to "pull down" its interacting partners from a cell lysate using an antibody or affinity resin.
Type of Interactions Detected Direct, covalent crosslinks. Captures transient and stable interactions at the site of the incorporated amino acid.Proximal interactions (direct and indirect) within the labeling radius of the enzyme.Primarily stable and abundant interactions that survive cell lysis and purification steps.
In Vivo/In Vitro In vivo crosslinking in living cells.[1]In vivo labeling in living cells.Typically performed on cell lysates (in vitro), though can be adapted for in vivo crosslinking.
Key Advantages - Identifies direct interactors. - Can capture very transient interactions. - Site-specificity allows for mapping of interaction interfaces.- Captures transient and weak interactions. - Does not require UV activation, reducing potential cell damage. - Can identify interactors in specific subcellular compartments.- Well-established and widely used method. - Does not require genetic manipulation for endogenous protein studies (using specific antibodies). - Can purify multi-protein complexes.
Key Limitations - Lower crosslinking yields due to quenching by water.[2] - Potential for non-specific labeling due to high reactivity of the carbene intermediate. - Efficiency of incorporation can be low and is dependent on the position of the amber codon.[1] - May fail to identify certain interaction interfaces.[3] - Downstream affinity purification can still suffer from false positives.- Does not distinguish between direct and indirect interactors. - Potential for "bystander" protein labeling. - The large BirA* fusion tag may interfere with protein function or localization.- May miss transient or weak interactions. - Lysis conditions can disrupt native interactions. - High potential for non-specific binding to the affinity matrix, leading to false positives.
Quantitative Approaches Can be combined with SILAC (Stable Isotope Labeling by Amino acids in Cell culture) for quantitative analysis to distinguish true interactors from background.Can be combined with SILAC or other quantitative proteomics methods.Commonly used with quantitative methods like SILAC to differentiate specific interactors from non-specific binders.

Visualizing the Methodologies

To further illustrate the experimental processes, the following diagrams outline the workflows for a this compound-based study and a common signaling pathway where protein interactions are critical.

DiZPK_Workflow cluster_cell In Vivo cluster_lysis Cell Lysis & Purification cluster_analysis Analysis amber_suppression Amber Codon Suppression: Incorporation of this compound into Bait Protein uv_activation UV Activation (365 nm) amber_suppression->uv_activation crosslinking Covalent Crosslinking to Direct Interactors uv_activation->crosslinking cell_lysis Cell Lysis affinity_purification Affinity Purification of Bait Protein Complex cell_lysis->affinity_purification sds_page SDS-PAGE affinity_purification->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec data_analysis Data Analysis: Identification of Crosslinked Proteins mass_spec->data_analysis

This compound experimental workflow.

Signaling_Pathway receptor Receptor adaptor Adaptor Protein receptor->adaptor Ligand Binding kinase1 Kinase 1 adaptor->kinase1 Recruitment & Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation nucleus Nucleus transcription_factor->nucleus Translocation gene_expression Gene Expression

References

Validating DiZPK Crosslinking with Co-Immunoprecipitation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of protein-protein interaction (PPI) analysis, researchers require robust methods to both discover and validate these intricate connections. The use of the genetically encoded photo-crosslinker DiZPK (diazirine-bearing photo-crosslinking lysine) has emerged as a powerful tool for capturing transient and weak interactions in a cellular context. However, the validation of these findings is crucial for confident interpretation. Co-immunoprecipitation (Co-IP) stands as a gold-standard technique for confirming physiological protein associations. This guide provides a comprehensive comparison of this compound crosslinking and Co-IP, offering experimental insights and protocols for researchers in drug development and life sciences.

Unveiling Protein Interactions: A Tale of Two Techniques

This compound crosslinking and Co-immunoprecipitation are complementary techniques that, when used in conjunction, provide a high degree of confidence in identified protein-protein interactions. This compound, a photo-activatable amino acid analog, can be genetically incorporated into a protein of interest.[1] Upon UV irradiation, it forms a covalent bond with interacting partners in close proximity, effectively "trapping" even fleeting interactions that might be missed by other methods.[2][3]

Co-immunoprecipitation, on the other hand, relies on the affinity of an antibody to a specific "bait" protein to pull it out of a cell lysate, along with any associated "prey" proteins.[4][5] This method is excellent for confirming interactions under near-physiological conditions but can be limited by the strength and stability of the interaction, as weak or transient complexes may dissociate during the procedure.

The combination of these two methods provides a powerful workflow: this compound crosslinking stabilizes the protein complexes in vivo, which can then be isolated and validated using the principles of co-immunoprecipitation, followed by detection with Western blotting or mass spectrometry.

Performance Comparison: this compound Crosslinking vs. Traditional Co-IP

The following table summarizes the key differences and expected outcomes when comparing this compound crosslinking followed by affinity purification with traditional co-immunoprecipitation.

FeatureThis compound Crosslinking with Affinity PurificationTraditional Co-Immunoprecipitation (Co-IP)
Principle Covalent capture of proximal proteins via a genetically encoded photo-crosslinker.Enrichment of a target protein and its stable interaction partners using a specific antibody.
Interaction Type Detected Stable, transient, and weak interactions.Primarily stable and strong interactions.
In Vivo Application Yes, crosslinking occurs in living cells, preserving native interactions.Yes, but interactions can be lost during cell lysis and washing steps.
Temporal Control High, as crosslinking is initiated by UV light at a specific time point.Low, reflects the steady-state interactions at the time of lysis.
Risk of False Negatives Lower, especially for transient interactions.Higher, particularly for weak or transient interactions that dissociate during the procedure.
Risk of False Positives Can occur due to random collisions, but minimized by controls.Can occur due to non-specific binding to the antibody or beads.
Confirmation of Direct Interaction Provides strong evidence of direct or very close proximity interaction.Does not distinguish between direct and indirect interactions within a complex.
Downstream Analysis Mass Spectrometry, Western Blot.Western Blot, Mass Spectrometry.

Experimental Protocols

I. This compound Crosslinking and Complex Enrichment

This protocol outlines the general steps for incorporating this compound into a bait protein, performing UV crosslinking, and enriching the crosslinked complexes.

  • Gene Mutagenesis and Protein Expression:

    • Introduce an amber stop codon (TAG) at the desired site in the gene of the bait protein.

    • Co-transform cells with the plasmid containing the bait protein gene and a plasmid encoding the engineered pyrrolysyl-tRNA synthetase/tRNA pair for this compound incorporation.

    • Culture the cells in a medium supplemented with this compound.

    • Induce protein expression.

  • In Vivo Photo-Crosslinking:

    • Harvest the cells expressing the this compound-containing bait protein.

    • Resuspend the cells in an appropriate buffer (e.g., PBS).

    • Expose the cell suspension to UV light (typically 365 nm) for a predetermined duration to induce crosslinking.

  • Cell Lysis:

    • Lyse the cells using a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Affinity Purification of Crosslinked Complexes:

    • Incubate the cell lysate with affinity beads (e.g., anti-FLAG or anti-HA beads if the bait is tagged) to capture the bait protein and its crosslinked partners.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., glycine-HCl, pH 2.5, or a buffer containing a high concentration of the affinity tag peptide).

II. Co-Immunoprecipitation for Validation

This protocol describes the steps for a standard Co-IP experiment, which can be used to validate the interactions identified by this compound crosslinking.

  • Cell Culture and Lysis:

    • Culture cells expressing the bait and prey proteins to an appropriate density.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Incubate the cell lysate with protein A/G beads for a short period to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with an antibody specific to the bait protein overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using an antibody against the putative interacting prey protein.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway investigated using these techniques.

DiZPK_Workflow cluster_this compound This compound Crosslinking cluster_Validation Validation A 1. This compound Incorporation into Bait Protein B 2. In Vivo UV Crosslinking A->B C 3. Cell Lysis B->C D 4. Affinity Purification C->D E 5. Elution D->E F Western Blot or Mass Spectrometry E->F

Figure 1. Experimental workflow for this compound crosslinking and validation.

CoIP_Workflow cluster_CoIP Co-Immunoprecipitation cluster_Validation Validation A 1. Cell Lysis B 2. Antibody Incubation (Anti-Bait) A->B C 3. Immunoprecipitation with Beads B->C D 4. Washing C->D E 5. Elution D->E F Western Blot (Anti-Prey) E->F

Figure 2. Standard Co-Immunoprecipitation workflow for validation.
Application in Signaling Pathway Analysis: A Hypothetical Example

Let's consider the validation of an interaction within a generic receptor tyrosine kinase (RTK) signaling pathway. This compound crosslinking can be employed to identify novel downstream effectors of an activated receptor.

Signaling_Pathway cluster_membrane Plasma Membrane Receptor Receptor Tyrosine Kinase (RTK) (Bait with this compound) Adaptor Adaptor Protein (Prey 1) Receptor->Adaptor 2. This compound Crosslinking & Co-IP Validation Ligand Ligand Ligand->Receptor 1. Activation Kinase Downstream Kinase (Prey 2) Adaptor->Kinase 3. Signal Transduction TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus 4. Gene Expression

Figure 3. Validation of RTK-Adaptor interaction using this compound and Co-IP.

In this hypothetical pathway, this compound is incorporated into the RTK. Upon ligand binding and receptor activation, UV crosslinking would capture the interaction with the Adaptor Protein. This crosslinked complex would then be subjected to affinity purification. The identity of the Adaptor Protein would be determined by mass spectrometry, and the interaction would be validated by performing a Co-IP where the RTK is immunoprecipitated and the blot is probed for the Adaptor Protein.

Conclusion

The strategic combination of this compound crosslinking and co-immunoprecipitation offers a powerful and reliable approach for the discovery and validation of protein-protein interactions. This compound's ability to capture transient interactions in vivo, coupled with the established robustness of Co-IP for confirming physiological relevance, provides a comprehensive toolkit for researchers. By leveraging the strengths of both techniques, scientists can build more accurate and detailed maps of the protein interaction networks that govern cellular processes, ultimately accelerating drug discovery and our understanding of complex biological systems.

References

A Head-to-Head Battle of Probes: DiZPK's Crosslinking Efficiency in the Diazirine Arena

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of chemical biology and drug discovery, the ability to capture and identify protein-protein interactions is paramount. Diazirine-based photo-crosslinkers have emerged as powerful tools for this purpose, offering the ability to covalently trap interacting partners upon photoactivation. Among these, N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine (DiZPK) , a lysine derivative equipped with an alkyl diazirine, has gained traction for its utility in living cells. This guide provides a comparative analysis of this compound's crosslinking efficiency against other notable diazirine probes, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tool for their studies.

At a Glance: How this compound Stacks Up

To provide a clear overview, the following table summarizes the crosslinking efficiency and key characteristics of this compound in comparison to other commonly used diazirine-based photo-crosslinking amino acids. It is important to note that direct, side-by-side quantitative comparisons in the literature are limited, and efficiency can be highly dependent on the specific biological context.

Photo-CrosslinkerStructureTypical Crosslinking EfficiencyKey Features
This compound Alkyl diazirine-lysine analogSimilar to other alkyl diazirine probes; context-dependentGenetically encodable, suitable for in-vivo studies.
DiZHSeC Selenocysteine-diazirine analogSimilar to this compound[1]Genetically encodable, cleavable linker for MS analysis.[1]
Photo-Leucine Alkyl diazirine-leucine analogEfficient for membrane protein interactions[2][3]Mimics a natural amino acid, can be incorporated metabolically.[2]
Photo-Methionine Alkyl diazirine-methionine analogEfficient for various protein interactionsMimics a natural amino acid, can be incorporated metabolically.
AbK (3'-azibutyl-N-carbamoyl-lysine) Alkyl diazirine-lysine analogEfficient for capturing protein interactions in living cellsGenetically encodable, used in SILAC-based proteomics.

Deeper Dive: Understanding the Nuances of Efficiency

The crosslinking efficiency of a diazirine probe is not a single, fixed value but is influenced by several factors including the intrinsic reactivity of the generated carbene, the local microenvironment, and the geometry of the interacting proteins.

This compound , being an alkyl diazirine, generates a highly reactive but short-lived carbene upon UV irradiation. This indiscriminate reactivity allows it to form covalent bonds with a wide range of amino acid residues in close proximity, making it an effective tool for mapping interaction interfaces. One study directly compared the photocrosslinking efficiency of this compound to DiZHSeC , a diazirine analog of selenocysteine, and found them to be similar when used to capture interactions of the model protein HdeA. This suggests that for similar alkyl diazirine constructs, the core photoreactive group's performance is comparable.

In contrast to genetically encoded probes like this compound, metabolically incorporated probes such as Photo-Leucine and Photo-Methionine offer a different approach. These probes closely mimic their natural counterparts and can be incorporated throughout the proteome of living cells. While this allows for the study of a broader range of interactions, it can also lead to a higher background of non-specific crosslinking. The efficiency of these probes is often evaluated by the successful identification of known protein-protein interactions.

AbK , another genetically encoded lysine derivative, has been successfully used to identify both stable and transient protein-protein interactions in living cells, demonstrating its high efficiency in a cellular context.

Experimental Corner: Protocols for Application

To facilitate the practical application of these probes, detailed experimental protocols are essential. Below are representative protocols for photo-crosslinking experiments using genetically encoded diazirine probes like this compound.

General Workflow for In-Vivo Photo-Crosslinking

This workflow outlines the key steps for using a genetically encoded diazirine probe to capture protein-protein interactions in living cells.

experimental_workflow cluster_cell_culture Cell Culture and Transfection cluster_crosslinking Photo-Crosslinking cluster_analysis Analysis A 1. Transfect cells with plasmids for the bait protein (with amber codon) and the orthogonal tRNA/synthetase pair. B 2. Culture cells in media supplemented with the diazirine amino acid (e.g., this compound). A->B C 3. Irradiate cells with UV light (typically 365 nm) to activate the diazirine probe. B->C D 4. Lyse cells and purify the bait protein and its crosslinked partners (e.g., via affinity tag). C->D E 5. Analyze the crosslinked complexes by SDS-PAGE and Western blotting. D->E F 6. Identify interacting proteins by mass spectrometry. D->F

General workflow for in-vivo photo-crosslinking.
Detailed Protocol for In-Vivo Photo-Crosslinking of HdeA with this compound

This protocol is adapted from a study investigating the interactions of the E. coli acid stress chaperone HdeA.

  • Expression of HdeA with this compound: E. coli cells expressing the HdeA variant with this compound incorporated at a specific site (e.g., HdeA-V58this compound) are cultured.

  • Induction of Interaction: The cells are incubated under conditions that promote the protein-protein interaction of interest. For HdeA, this involves adjusting the pH to 2.3 for 30 minutes.

  • Photo-Crosslinking: The cell suspension is irradiated with UV light at 365 nm for a defined period (e.g., 15 minutes) to induce crosslinking.

  • Cell Lysis and Analysis: The pH is neutralized, and the cells are lysed. The cell extracts are then separated by SDS-PAGE.

  • Detection: The crosslinked complexes are visualized by immunoblotting against a tag on the bait protein (e.g., an anti-His antibody). The appearance of higher molecular weight bands compared to the monomeric bait protein indicates successful crosslinking.

Signaling Pathways and Logical Relationships

The underlying principle of diazirine-based photo-crosslinking involves the light-induced generation of a highly reactive carbene intermediate that covalently binds to nearby molecules.

diazirine_activation Diazirine Diazirine Probe (e.g., this compound) Carbene Reactive Carbene Intermediate Diazirine->Carbene hv UV_Light UV Light (365 nm) Crosslinked_Complex Covalent Crosslinked Complex Carbene->Crosslinked_Complex Interacting_Protein Interacting Protein Interacting_Protein->Crosslinked_Complex

Activation of a diazirine probe for photo-crosslinking.

Conclusion

This compound stands as a robust and efficient tool for the site-specific incorporation of a photo-crosslinker into proteins within living cells. While direct quantitative comparisons of its crosslinking yield against a wide array of other diazirine probes are not extensively documented, available evidence suggests its performance is on par with other alkyl diazirine-based probes. The choice of a specific probe will ultimately depend on the experimental system, the nature of the protein interaction being studied, and the desired method of probe incorporation (genetic encoding vs. metabolic labeling). The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to embark on their own investigations into the dynamic world of protein-protein interactions.

References

A Comparative Guide to Alternatives for Mapping Protein Interaction Sites

Author: BenchChem Technical Support Team. Date: November 2025

Mapping the intricate network of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug development. Photocrosslinking, particularly using genetically encoded reagents like DiZPK, offers a powerful method for capturing direct interactions in living cells. However, a diverse array of alternative and complementary techniques exists, each with unique strengths and applications. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

Overview of Major Techniques for PPI Site Mapping

Several distinct methodologies are employed to identify and map protein interaction sites. These can be broadly categorized as follows:

  • Cross-Linking Mass Spectrometry (XL-MS): This technique uses chemical reagents to covalently link interacting amino acid residues. The identification of these cross-linked peptides by mass spectrometry provides distance constraints, revealing direct interaction interfaces. XL-MS can be performed with various reagents, including photo-activatable ones like this compound.

  • Affinity Purification-Mass Spectrometry (AP-MS): A widely used high-throughput method where a "bait" protein is tagged and used to pull down its interacting "prey" proteins from a cell lysate.[1][2] While excellent for identifying members of a protein complex, AP-MS does not typically differentiate between direct and indirect interactions.[2][3]

  • Proximity Labeling (PL): In this in vivo technique, an enzyme is fused to a protein of interest and releases a reactive biotin species to label nearby proteins.[4] This method is adept at capturing transient or weak interactions within a protein's native cellular environment.

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This biophysical technique monitors the rate of deuterium exchange of backbone amide hydrogens. Changes in the exchange rate upon complex formation can identify binding interfaces and allosteric conformational changes without covalent modification.

Comparative Analysis of Methods

The choice of method depends on the specific biological question, such as the required resolution, the nature of the interaction (stable vs. transient), and the experimental system.

MethodPrincipleResolutionInteraction TypeKey AdvantagesKey Limitations
This compound (Photo-Crosslinking) Genetically encoded diazirine-containing amino acid analog; UV activation creates a covalent bond with interacting partners.Residue-levelDirect, transient, stableSite-specific incorporation for precise mapping; in vivo application.Requires genetic manipulation; potential for UV-induced cell damage.
Chemical Photo-Crosslinkers (e.g., Sulfo-SDA, Sulfo-SBP) Heterobifunctional reagents with an amine-reactive group and a UV-activatable group (diazirine or benzophenone).Residue-levelDirect, transient, stableNo genetic engineering needed; captures interactions in situ or in vitro.Less specific labeling than genetically encoded probes; potential for artifacts.
Affinity Purification (AP-MS) A tagged "bait" protein is used to purify its binding partners ("prey") for MS identification.Protein-levelStable complexes, some transientHigh-throughput; identifies components of large complexes; physiologically relevant.Does not distinguish direct vs. indirect interactions; potential for false positives.
Proximity Labeling (e.g., BioID, APEX) An enzyme fused to a bait protein generates reactive biotin to label proximal proteins in vivo.~10-20 nm proximityProximal, transient, weakCaptures weak and transient interactions in a native cellular context.Low spatial resolution (labels neighbors, not just direct binders); potential for labeling non-interacting bystanders.
HDX-MS Measures changes in solvent accessibility of backbone amides upon complex formation.Peptide-level (~5-15 residues)Direct & AllostericNon-covalent; provides information on dynamics and conformational changes; no size limit.Lower resolution than XL-MS; requires significant amounts of pure protein.

Quantitative Performance of Photo-Cross-Linkers

The efficiency and reactivity of a cross-linker are critical for a successful XL-MS experiment. Diazirine and benzophenone-based reagents are the most common photo-activatable cross-linkers and offer complementary information.

Cross-LinkerTypeSpacer Arm (Å)Photo-Reactive GroupReactivity MechanismTarget Residues
This compound Genetically EncodedN/ADiazirineForms reactive carbene; inserts into various bonds.Broad, non-specific
Sulfo-SDA Heterobifunctional3.9DiazirineForms reactive carbene after UV activation.Broad, non-specific (photo-activation); Lys, Ser, Thr, Tyr (NHS-ester).
Photo-Leucine / Photo-Methionine Metabolic LabelN/ADiazirineForms reactive carbene; inserts into various bonds.Broad, non-specific
Sulfo-SBP Heterobifunctional9.3BenzophenoneForms triplet n-π* state; abstracts H-atoms.Preferentially C-H bonds, often in hydrophobic regions.
p-Benzoyl-L-phenylalanine (pBpa) Genetically EncodedN/ABenzophenoneForms triplet n-π* state; abstracts H-atoms.Preferentially C-H bonds.

Experimental Data Example: A study comparing the heterobifunctional photo-cross-linker sulfo-SDA with the classic amine-to-amine cross-linker BS3 on the FA core complex identified 3,459 cross-links with sulfo-SDA versus 843 with BS3 . This highlights the ability of photo-cross-linkers to generate a higher density of cross-links, providing a more detailed map of the protein architecture.

Experimental Protocols & Workflows

General Protocol for Photo-Cross-Linking Mass Spectrometry (XL-MS) with Sulfo-SDA

This protocol is adapted from methodologies used for studying protein complexes.

  • Protein Preparation: Prepare the purified protein or cell lysate in a non-amine, non-thiol containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.8).

  • NHS-Ester Reaction (Labeling):

    • Prepare a fresh stock solution of sulfo-SDA in an appropriate solvent (e.g., water or DMSO).

    • Add the cross-linker to the protein solution at a specific molar excess or weight-to-weight ratio (e.g., 1:1 w/w).

    • Incubate the reaction in the dark at room temperature for 30-60 minutes to allow the NHS-ester to react with primary amines (lysine residues and N-termini).

  • Quenching (Optional but Recommended): Add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM to consume any unreacted NHS-esters.

  • Photo-activation:

    • Place the sample on ice in a UV-transparent plate or tube.

    • Irradiate the sample with long-wave UV light (350-365 nm) for 15-30 minutes. This activates the diazirine group to form covalent cross-links with nearby residues.

  • Sample Preparation for MS:

    • Denature the cross-linked proteins using urea or by SDS-PAGE.

    • Reduce disulfide bonds with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the cross-linked peptide pairs from the complex MS/MS spectra.

xlms_workflow cluster_sample_prep Sample Preparation cluster_ms_prep MS Preparation cluster_analysis Analysis Protein Protein Sample (Purified or Lysate) Labeling Step 1: Add Sulfo-SDA (NHS-Ester Reaction) Protein->Labeling UV Step 2: UV Activation (Diazirine Reaction) Labeling->UV Denature Denature, Reduce, Alkylate UV->Denature Digest Proteolytic Digestion (e.g., Trypsin) Denature->Digest LCMS LC-MS/MS Digest->LCMS Data Cross-Link Identification Software LCMS->Data Result Interaction Site Map Data->Result

General workflow for photo-cross-linking mass spectrometry (XL-MS).
General Protocol for Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the key steps for a typical AP-MS experiment.

  • Bait Protein Expression: Transfect cells with a plasmid encoding the "bait" protein fused to an affinity tag (e.g., FLAG, HA, GFP).

  • Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Affinity Purification:

    • Incubate the cell lysate with beads conjugated to an antibody that recognizes the affinity tag (e.g., anti-FLAG beads).

    • The beads will capture the bait protein along with its interacting partners.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.

  • Elution: Elute the protein complexes from the beads, often using a competitive peptide or by changing the pH.

  • MS Sample Preparation: Prepare the eluted proteins for mass spectrometry via in-solution or in-gel digestion.

  • LC-MS/MS Analysis: Identify all proteins in the sample.

  • Data Analysis: Use bioinformatics tools (e.g., SAINT, CompPASS) to score interactions and distinguish true interactors from background contaminants.

apms_workflow Bait Express Tagged 'Bait' Protein in Cells Lysis Cell Lysis (Non-denaturing) Bait->Lysis Purify Affinity Purification (e.g., anti-FLAG beads) Lysis->Purify Wash Wash to Remove Non-specific Binders Purify->Wash Elute Elute Bait and 'Prey' Proteins Wash->Elute Digest Proteolytic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Interaction Scoring (e.g., SAINT) LCMS->Analysis Network Protein Interaction Network Analysis->Network hdxms_workflow cluster_unbound Unbound Protein cluster_bound Bound Protein Complex Apo Protein A Apo_D2O Label with D₂O Apo->Apo_D2O Quench Quench Reaction (Low pH, 0°C) Apo_D2O->Quench Holo Protein A + Protein B Holo_D2O Label with D₂O Holo->Holo_D2O Holo_D2O->Quench Digest Online Digestion (Pepsin) Quench->Digest LCMS UPLC-MS Analysis Digest->LCMS Compare Compare Deuterium Uptake LCMS->Compare Map Interaction Interface Map Compare->Map

References

A Comparative Analysis of Benzophenone and Diazirine Photocrosslinkers for Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug discovery, photocrosslinkers are indispensable tools for capturing transient biomolecular interactions in their native cellular context.[1] Among the most utilized classes of photoactivatable reagents are benzophenones and diazirines, each possessing distinct chemical properties that dictate their utility in various applications such as photoaffinity labeling and cross-linking mass spectrometry.[2][3] This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal tool for their specific needs.

At a Glance: Key Performance Characteristics

The fundamental difference between benzophenone and diazirine photocrosslinkers lies in their photo-activation mechanism. Upon UV irradiation, benzophenones generate a triplet diradical species that preferentially abstracts a hydrogen atom from C-H bonds.[1][4] In contrast, diazirines form a highly reactive carbene intermediate that can insert into a wider range of chemical bonds, including C-H, N-H, and O-H. This mechanistic divergence leads to distinct cross-linking profiles and provides complementary structural information.

FeatureBenzophenoneDiazirine
Reactive Intermediate Triplet DiradicalCarbene
Activation Wavelength ~350-365 nm~350-380 nm
Reactivity Preferentially reacts with C-H bonds, with a bias towards hydrophobic residues.Reacts broadly with various amino acid side chains and the peptide backbone. Can be tuned to favor polar residues.
Cross-linking Efficiency Generally higher photo-linking efficiency as it is less prone to quenching by water.Can be lower due to efficient quenching by water, but can produce a higher density of cross-links.
Irradiation Time Often requires longer irradiation periods, which may increase non-specific labeling.Typically requires shorter irradiation times due to the high reactivity of the carbene intermediate.
Size Larger and more hydrophobic, which can potentially perturb biological systems.Smaller and less sterically demanding, making it suitable for probing confined spaces.
Stability Generally stable and inert to a variety of solvents.Can be less stable and may isomerize to a reactive diazo intermediate.

Reaction Mechanisms and Selectivity

The distinct photoreactive pathways of benzophenone and diazirine result in different labeling patterns on protein targets.

Benzophenone: The C-H Abstraction Pathway

Upon excitation with UV light (λ ≈ 350-365 nm), a benzophenone molecule transitions to an excited singlet state (S₁) which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁). This triplet diradical is the reactive species responsible for cross-linking. It preferentially abstracts a hydrogen atom from a C-H bond on a nearby molecule, forming a benzophenone ketyl radical and a carbon-centered radical on the target. These two radicals then combine to form a stable covalent bond. This mechanism favors reaction with amino acids containing readily abstractable hydrogens, often found in hydrophobic residues.

Benzophenone_Mechanism cluster_0 Benzophenone (BP) cluster_2 Cross-linked Product BP_ground BP (S₀) BP_excited_singlet BP* (S₁) BP_ground->BP_excited_singlet UV Light (350-365 nm) BP_excited_triplet BP* (T₁) Diradical BP_excited_singlet->BP_excited_triplet Intersystem Crossing Target_ground Target (R-H) BP_excited_triplet->Target_ground BP_ketyl_radical BP Ketyl Radical BP_excited_triplet->BP_ketyl_radical H-Abstraction Target_radical Target Radical (R•) Crosslink Covalent Adduct BP_ketyl_radical->Target_radical BP_ketyl_radical->Crosslink Recombination

Benzophenone photocrosslinking mechanism.
Diazirine: The Carbene Insertion Pathway

Diazirines are activated by UV light in a similar wavelength range (λ ≈ 350-380 nm). Upon photoactivation, the diazirine ring extrudes nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate. This carbene can then rapidly and non-selectively insert into various bonds, including C-H, O-H, and N-H bonds of amino acid side chains and the peptide backbone. Recent studies have shown that under certain conditions, diazirines can also isomerize to a diazo intermediate, which exhibits a preference for reacting with polar residues like aspartic and glutamic acid.

Diazirine_Mechanism cluster_0 Diazirine cluster_1 Intermediates cluster_3 Cross-linked Product Diazirine_ground Diazirine Carbene Carbene Diazirine_ground->Carbene UV Light (350-380 nm) - N₂ Diazo Diazo Isomer Diazirine_ground->Diazo Isomerization Target Target (X-H) X = C, N, O Carbene->Target Crosslink Covalent Adduct Carbene->Crosslink Insertion Diazo->Carbene UV Light - N₂ Experimental_Workflow Incubation 1. Incubation Probe with Biological Sample Irradiation 2. UV Irradiation Incubation->Irradiation Lysis 3. Cell Lysis & Protein Extraction Irradiation->Lysis Enrichment 4. Enrichment of Cross-linked Species (e.g., via Click Chemistry/Affinity Purification) Lysis->Enrichment Digestion 5. Proteolytic Digestion Enrichment->Digestion MS_Analysis 6. LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis 7. Data Analysis Identification of Cross-linked Peptides MS_Analysis->Data_Analysis

References

A Researcher's Guide to Confirming Protein-Protein Interactions Identified by DiZPK

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of leading validation methods for protein-protein interactions discovered through photocrosslinking.

For researchers, scientists, and drug development professionals, the identification of novel protein-protein interactions (PPIs) is a critical step in elucidating biological pathways and discovering new therapeutic targets. The use of genetically encoded photocrosslinkers, such as Diazerine-Pyrrolysine (DiZPK), has revolutionized the discovery of direct and transient PPIs in living cells.[1][2] However, the interactions identified through such screening methods require rigorous validation by independent experimental approaches. This guide provides a comprehensive comparison of four widely used techniques for confirming PPIs: Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Pull-Down Assay, and Surface Plasmon Resonance (SPR).

This guide presents a detailed overview of each method, including their experimental protocols, and a comparative analysis to assist researchers in selecting the most appropriate strategy for their specific needs.

Comparative Analysis of PPI Confirmation Methods

Choosing the right method to validate a putative PPI discovered by this compound depends on several factors, including the nature of the interacting proteins, the desired quantitative data, and available resources. The following table summarizes the key characteristics of each technique.

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Pull-Down AssaySurface Plasmon Resonance (SPR)
Principle In vivo or in vitro antibody-based purification of a target protein and its interacting partners from a cell lysate.[3][4]In vivo transcriptional activation in yeast resulting from the interaction of two proteins fused to the binding and activation domains of a transcription factor.In vitro affinity purification of a tagged "bait" protein and its interacting "prey" protein(s).In vitro, label-free detection of binding events by measuring changes in the refractive index at a sensor surface.
Interaction Type Detects interactions within a native or near-native cellular context, including indirect interactions within a complex.Primarily detects direct, binary interactions.Detects direct, binary interactions.Detects direct, binary interactions in real-time.
Quantitative Data Semi-quantitative (e.g., Western blot band intensity).Semi-quantitative (e.g., reporter gene expression level).Semi-quantitative (e.g., Western blot band intensity).Highly quantitative (e.g., affinity (KD), association (ka), and dissociation (kd) rates).
Throughput Low to medium.High-throughput screening is possible.Low to medium.Medium to high, depending on the instrument.
Sample Requirement Cell or tissue lysates.Yeast cells.Purified proteins or cell lysates.Purified proteins.
False Positives Can be high due to non-specific antibody binding.High rate of false positives is a known limitation.Can occur due to non-specific binding to the affinity matrix or tag.Low, as it is a direct binding assay.
False Negatives Can occur if the antibody blocks the interaction site or if the interaction is transient.Can occur if the fusion proteins misfold or if the interaction requires post-translational modifications not present in yeast.Can occur if the tag interferes with the interaction or if the proteins are not properly folded.Can occur if protein immobilization affects its conformation or if the interaction is very weak.

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the context of the protein interactions is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate a general workflow for PPI discovery and validation, and a hypothetical signaling pathway that could be investigated using these methods.

G cluster_discovery Discovery Phase cluster_validation Validation Phase This compound This compound-based Photocrosslinking Screen MS Mass Spectrometry Identification This compound->MS Identification of potential interactors CoIP Co-Immunoprecipitation MS->CoIP Y2H Yeast Two-Hybrid MS->Y2H PullDown Pull-Down Assay MS->PullDown SPR Surface Plasmon Resonance MS->SPR

A general workflow for the discovery and validation of protein-protein interactions.

G cluster_pathway Hypothetical Signaling Pathway Ligand Ligand Receptor Receptor Ligand->Receptor ProteinA Protein A (Bait) Receptor->ProteinA activates ProteinB Protein B (Prey) ProteinA->ProteinB interacts with (this compound identified) ProteinC Protein C ProteinB->ProteinC activates Response Cellular Response ProteinC->Response

A hypothetical signaling pathway illustrating a this compound-identified interaction.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the four key validation experiments.

Co-Immunoprecipitation (Co-IP) Protocol

Co-immunoprecipitation is a powerful technique to validate PPIs in a cellular context.

1. Cell Lysis:

  • Culture cells expressing the bait protein to ~80-90% confluency.

  • Wash cells with ice-cold PBS.

  • Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (cell lysate).

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Centrifuge and collect the supernatant.

  • Add the antibody specific to the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with lysis buffer to remove non-specific binding proteins.

  • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with a primary antibody against the prey protein.

  • Use a secondary antibody conjugated to HRP or a fluorescent dye for detection.

Yeast Two-Hybrid (Y2H) Protocol

The Y2H system is a genetic method to test for direct binary PPIs.

1. Plasmid Construction:

  • Clone the cDNA of the "bait" protein into a plasmid containing a DNA-binding domain (DBD) (e.g., GAL4-DBD).

  • Clone the cDNA of the "prey" protein into a plasmid containing a transcriptional activation domain (AD) (e.g., GAL4-AD).

2. Yeast Transformation:

  • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Plate the transformed yeast on selective media lacking specific nutrients (e.g., -Leu, -Trp) to select for yeast that have taken up both plasmids.

3. Interaction Assay:

  • Grow the co-transformed yeast on a more stringent selective medium (e.g., -Leu, -Trp, -His, -Ade) that requires the activation of reporter genes for growth.

  • The interaction between the bait and prey proteins brings the DBD and AD into proximity, reconstituting a functional transcription factor that drives the expression of the reporter genes.

4. Reporter Gene Assay (Optional):

  • Perform a β-galactosidase assay to quantify the strength of the interaction. A stronger interaction results in higher β-galactosidase activity.

Pull-Down Assay Protocol

This in vitro technique uses a tagged bait protein to "pull down" its interacting partners.

1. Bait Protein Immobilization:

  • Express and purify a recombinant "bait" protein with an affinity tag (e.g., GST, His-tag).

  • Incubate the purified tagged bait protein with affinity beads (e.g., glutathione-agarose for GST-tagged proteins, Ni-NTA agarose for His-tagged proteins) to immobilize the bait.

2. Incubation with Prey Protein:

  • Prepare a cell lysate containing the "prey" protein or use a purified recombinant prey protein.

  • Incubate the immobilized bait protein with the prey protein solution for 2-4 hours at 4°C on a rotator.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads 3-5 times with a suitable wash buffer to remove non-specifically bound proteins.

  • Elute the bait-prey complexes from the beads. The elution method depends on the affinity tag used (e.g., for GST-tags, use a solution of reduced glutathione; for His-tags, use a high concentration of imidazole).

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the prey protein.

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful, label-free technique for real-time quantitative analysis of PPIs.

1. Ligand Immobilization:

  • Covalently immobilize the purified "ligand" (one of the interacting proteins) onto the surface of a sensor chip. Amine coupling is a common method for this.

2. Analyte Injection:

  • Inject a solution containing the "analyte" (the other interacting protein) at various concentrations over the sensor chip surface.

  • A continuous flow of buffer is maintained over the chip.

3. Data Acquisition:

  • The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized ligand.

  • This binding is measured in real-time and is proportional to the mass of analyte bound.

  • The data is presented as a sensorgram, which plots the response units (RU) versus time.

4. Data Analysis:

  • The association phase (analyte binding) and dissociation phase (analyte dissociating from the ligand) of the sensorgram are analyzed to determine the kinetic parameters:

    • Association rate constant (ka): The rate at which the analyte binds to the ligand.

    • Dissociation rate constant (kd): The rate at which the analyte-ligand complex dissociates.

    • Equilibrium dissociation constant (KD): A measure of the affinity of the interaction (KD = kd/ka). A lower KD value indicates a stronger interaction.

By employing a combination of these validation techniques, researchers can confidently confirm the protein-protein interactions initially identified through this compound screening, thereby advancing our understanding of cellular processes and paving the way for new therapeutic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of DiZPK: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing the photocrosslinker DiZPK, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with general best practices for chemical waste management.

Understanding this compound and its Chemical Nature

Quantitative Data Summary

Due to the limited availability of specific quantitative disposal data for this compound, the following table summarizes key chemical and safety information to guide waste management decisions.

PropertyValue/InformationSource/Consideration
CAS Number 1337883-32-5Chemical Abstracts Service
Molecular Formula C12H23N5O3Chemical Supplier Data
Appearance White to off-white solidChemical Supplier Data
Reactivity Photoreactive; decomposes upon UV exposure to form a carbene.General knowledge of diazirine chemistry
Primary Hazard Potential for unintended reactions if exposed to light or incompatible materials.Inferred from chemical structure and use
Recommended PPE Standard laboratory attire, including safety goggles, lab coat, and chemical-resistant gloves.General Laboratory Safety Practice
Waste Classification Likely to be classified as hazardous chemical waste.Precautionary principle in the absence of specific data

Detailed Disposal Protocol for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound from the point of generation to final removal by a certified waste disposal service.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the chemical.

    • Place all solid waste into a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with organic chemicals (e.g., a high-density polyethylene (HDPE) pail).

    • Ensure the container is kept closed at all times except when adding waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as unused solutions or reaction mixtures.

    • Pour the liquid waste into a dedicated, clearly labeled, and sealable hazardous waste container. The container should be a screw-cap bottle made of a compatible material (e.g., glass or HDPE).

    • Do not mix this compound waste with other incompatible waste streams. For instance, avoid mixing with strong acids, bases, or oxidizing agents unless the reaction has been quenched and the resulting mixture is known to be stable.

Step 2: Waste Labeling

Proper labeling is crucial for the safety of laboratory personnel and waste handlers.

  • Affix a hazardous waste label to each container.

  • Clearly write the full chemical name: "This compound (N6-((3-(3-Methyl-3H-diazirin-3-yl)propyl)carbamoyl)-L-lysine) " and the CAS Number: 1337883-32-5 .

  • List all constituents of the waste, including solvents and their approximate percentages.

  • Indicate the hazards associated with the waste. Given its nature, "Photoreactive" and "Chemical Irritant" should be considered.

  • Include the date of waste accumulation and the name of the generating laboratory/researcher.

Step 3: Storage of Waste

Proper storage of this compound waste is essential to prevent accidental exposure or reactions.

  • Store the labeled waste containers in a designated satellite accumulation area within the laboratory.

  • Protect the waste containers from direct sunlight and other sources of UV light to prevent the decomposition of the diazirine group. Storing in a dark cabinet or using an amber container is recommended.

  • Ensure the storage area is well-ventilated.

  • Segregate the this compound waste from incompatible materials.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a certified hazardous waste disposal company.

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for a pickup from your institution's Environmental Health and Safety (EHS) office or a contracted waste disposal service.

  • Follow all institutional procedures for waste pickup requests.

  • It is likely that the waste will be disposed of via incineration at a permitted hazardous waste facility. This method is effective for the complete destruction of organic compounds.

Experimental Workflow and Signaling Pathway Visualization

To visually represent the logical flow of the this compound disposal procedure, the following diagram has been created using the DOT language.

DiZPK_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Solid this compound Waste (e.g., contaminated gloves, paper) C Dedicated Solid Waste Container (HDPE Pail) A->C Segregate B Liquid this compound Waste (e.g., unused solutions) D Dedicated Liquid Waste Container (Screw-cap Bottle) B->D Segregate E Attach Hazardous Waste Label: - Full Chemical Name & CAS - All Constituents & Percentages - Hazard Information - Date & Generator Name C->E D->E F Store in Designated Satellite Accumulation Area E->F G Protect from Light (Dark Cabinet/Amber Container) F->G H Arrange Pickup by Certified Hazardous Waste Disposal Service G->H When full or time limit reached I Incineration at Permitted Facility H->I Likely Disposal Method

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

Personal protective equipment for handling DiZPK

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for human or veterinary use.

This guide provides essential safety protocols and logistical information for handling DiZPK (N6-[[[3-(3-methyl-3H-diazirin-3-yl)propyl]amino]carbonyl]-L-lysine), a photo-cross-linking agent utilized in advanced life sciences research. This compound is an analog of pyrrolysine that, upon activation by ultraviolet (UV) light, forms highly reactive carbene intermediates capable of forming covalent bonds, enabling the study of protein-protein interactions in living cells.[1] Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological properties of this compound are not extensively documented, it should be handled as a hazardous chemical. The primary hazards include potential irritation upon contact and the generation of highly reactive species upon UV exposure. The following PPE is mandatory when handling this compound in both solid and solution forms.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Activity Required PPE Specifications & Rationale
Receiving & Unpacking • Double Nitrile Gloves• Lab Coat• Safety GlassesStandard laboratory practice to prevent initial contact with potentially compromised packaging.
Weighing & Aliquoting (Solid Form) • Double Nitrile Gloves• Disposable Lab Gown• Safety Goggles• Face ShieldTo protect against inhalation of fine particles and direct contact with eyes and skin. Weighing should be performed in a chemical fume hood or a powder containment hood.
Solution Preparation & Handling • Double Nitrile Gloves• Lab Coat• Safety GogglesTo protect against splashes of the chemical solution. All solution preparation should be conducted within a certified chemical fume hood.
UV Cross-linking Procedure • UV-blocking Safety Goggles or Face Shield• Full-coverage Lab Coat• Nitrile GlovesCritical: To protect eyes and skin from harmful UV radiation. Ensure no skin is exposed during UV irradiation.
Waste Disposal • Double Nitrile Gloves• Lab Coat• Safety GogglesTo prevent contact with contaminated materials during the disposal process.

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive safety information.

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize exposure risk and ensure the stability and efficacy of this compound.

Receiving and Storage

Upon receipt, immediately inspect the container for any signs of damage. This compound is typically shipped at ambient temperature as a non-hazardous chemical for short durations but requires specific storage conditions for long-term stability.[2]

  • Solid (Powder): Store at -20°C for long-term stability (up to 3 years).[3]

  • In Solvent: Store at -80°C for long-term stability (up to 1 year).[3]

  • General: Keep away from direct sunlight and store under an inert gas like nitrogen.[3]

Experimental Protocols: Solution Preparation

Objective: To prepare a stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous solvent (e.g., DMSO, water with pH adjustment)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer and sonicator

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Pre-equilibration: Allow the this compound vial to warm to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of solvent to the this compound powder. Solubility can be challenging; for instance, in water, a pH adjustment to 7 with NaOH and sonication may be necessary to achieve a concentration of 5 mg/mL.

  • Dissolution: Securely cap the vial and vortex thoroughly. If necessary, use a sonicator to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use aliquots in amber tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquoted stock solution at -80°C.

G Diagram 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_experiment Experiment cluster_disposal Disposal receive Receive this compound inspect Inspect Container receive->inspect store Store at -20°C (Solid) or -80°C (Solution) inspect->store weigh Weigh Solid this compound store->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Amber Tubes dissolve->aliquot use_in_assay Use in Assay aliquot->use_in_assay uv_irradiate UV Irradiation (with shielding) use_in_assay->uv_irradiate dispose_solid Dispose of Solid Waste uv_irradiate->dispose_solid dispose_liquid Dispose of Liquid Waste uv_irradiate->dispose_liquid

Diagram 1: this compound Handling Workflow A flowchart outlining the key steps from receiving to disposal.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation
  • Solid Waste: This includes contaminated gloves, pipette tips, empty vials, and any other disposable labware. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all unused this compound solutions and aqueous washes in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Do not use abbreviations.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials. Secondary containment is recommended to prevent spills.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

G Diagram 2: this compound Disposal Pathway cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_final_disposal Final Disposal solid_waste Contaminated Solid Materials (Gloves, Tips, Vials) solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_waste Unused/Waste this compound Solutions liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup Arrange EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup

Diagram 2: this compound Disposal Pathway A visual guide to the proper segregation and disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.